molecular formula C8H9ClO2 B3056856 1-(4-Chlorophenyl)ethane-1,2-diol CAS No. 7477-64-7

1-(4-Chlorophenyl)ethane-1,2-diol

Cat. No.: B3056856
CAS No.: 7477-64-7
M. Wt: 172.61 g/mol
InChI Key: QIVMDIMEYSDOSD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethane-1,2-diol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMDIMEYSDOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299928
Record name 1-(4-Chlorophenyl)-1,2-ethanediol
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Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-64-7
Record name 1-(4-Chlorophenyl)-1,2-ethanediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(4-Chlorophenyl)ethane-1,2-diol
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Record name NSC400872
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Record name 1-(4-Chlorophenyl)-1,2-ethanediol
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Record name 1-(4-chlorophenyl)ethane-1,2-diol
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Foundational & Exploratory

Chemical structure and properties of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(4-Chlorophenyl)ethane-1,2-diol (CAS: 7477-64-7), also known as p-chlorostyrene glycol, is a critical chiral building block in the pharmaceutical industry.[1] It serves as the primary scaffold for the synthesis of Eliprodil , an NMDA receptor antagonist investigated for neuroprotective applications in ischemic stroke and traumatic brain injury.[1]

This guide provides an in-depth technical analysis of the diol’s physicochemical properties, industrial synthesis routes (comparing chemical vs. biocatalytic methods), and its specific utility in drug development.[1] Particular emphasis is placed on the Sharpless Asymmetric Dihydroxylation as the gold standard for generating the enantiopure (R)-isomer required for high-affinity receptor binding.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule features a phenyl ring substituted with a chlorine atom at the para position, attached to an ethane-1,2-diol moiety.[1][2][3][4] The carbon at position 1 (benzylic position) is a chiral center, giving rise to (R)- and (S)-enantiomers.

Table 1: Physicochemical Profile[1]
PropertyValue / Description
IUPAC Name This compound
CAS Number 7477-64-7 (Racemic); 325811-01-6 ((S)-isomer)
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Physical State Crystalline Solid
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, EtOAc; Low solubility in water
LogP (Octanol/Water) ~1.0 (Predicted)
Chirality One stereocenter at C1; (R)- and (S)-enantiomers exist
Key Functional Groups Secondary benzylic alcohol (C1), Primary alcohol (C2), Aryl chloride

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic study in the trade-off between chemical scalability and stereochemical precision.

Route A: Sharpless Asymmetric Dihydroxylation (Chemical)

Mechanism: This route utilizes osmium tetroxide (OsO₄) catalyzed oxidation of 4-chlorostyrene in the presence of chiral cinchona alkaloid ligands. It is the preferred method for generating high Enantiomeric Excess (ee).

  • Reagents: 4-Chlorostyrene, AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃).

  • Selectivity: AD-mix-β yields the (R)-diol; AD-mix-α yields the (S)-diol.

  • Advantages: High ee (>95%), predictable stereochemistry, commercially available reagents.[1]

Experimental Protocol: Synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol

Note: This protocol is adapted for laboratory-scale synthesis (1 mmol scale).

  • Preparation: In a 25 mL round-bottom flask, dissolve AD-mix-β (1.4 g) in a mixture of t-butanol (5 mL) and water (5 mL).

  • Activation: Stir the mixture at room temperature until two clear phases form. Cool the mixture to 0°C.

  • Reaction: Add 4-chlorostyrene (1 mmol, ~138 mg) in one portion.

  • Incubation: Stir vigorously at 0°C for 12–24 hours. Monitor consumption of alkene by TLC (Hexane:EtOAc 3:1).

  • Quenching: Add solid sodium sulfite (1.5 g) to reduce the osmium(VIII) species. Stir for 30 minutes at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Wash combined organics with 1M KOH, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the pure crystalline diol.

Route B: Enzymatic Hydrolysis (Biocatalytic)

Mechanism: Enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using Epoxide Hydrolases (EHs).

  • Source: Caulobacter crescentus or Rhodotorula paludigena.

  • Process: The enzyme selectively hydrolyzes one enantiomer of the epoxide to the diol, or hydrolyzes both with inverted stereochemistry to yield a single diol enantiomer (enantioconvergence).

  • Advantages: Green chemistry (water-based), mild conditions, potential for 100% theoretical yield if enantioconvergent.[1]

Visualization: Synthetic Pathways

SynthesisPathways Styrene 4-Chlorostyrene Epoxide 4-Chlorostyrene Oxide (Racemic) Styrene->Epoxide Epoxidation (mCPBA) Diol_R (R)-1-(4-Chlorophenyl) ethane-1,2-diol Styrene->Diol_R Sharpless AD (AD-mix-β) OsO4, (DHQD)2PHAL Diol_S (S)-1-(4-Chlorophenyl) ethane-1,2-diol Styrene->Diol_S Sharpless AD (AD-mix-α) OsO4, (DHQ)2PHAL Epoxide->Diol_R Enzymatic Hydrolysis (Epoxide Hydrolase) Caulobacter crescentus

Figure 1: Comparative pathways for the synthesis of enantiopure diols. The Sharpless route (green arrow) offers direct access to the (R)-isomer from the alkene.

Pharmaceutical Applications: The Eliprodil Connection[1]

The primary pharmaceutical relevance of this compound lies in its role as a precursor for Eliprodil (SL-82.0715).

Mechanism of Action

Eliprodil is an NMDA receptor antagonist that selectively targets the NR2B subunit . Unlike non-selective blockers (e.g., MK-801) which cause psychotomimetic side effects, NR2B-selective agents preserve normal synaptic transmission while blocking excitotoxic signals during ischemic events (stroke).

Synthesis of Eliprodil from the Diol

The diol is not the final drug but the chiral scaffold. The synthesis typically proceeds as follows:

  • Activation: The primary hydroxyl group (C2) of the (R)-diol is selectively activated (e.g., tosylation).

  • Displacement: The activated group is displaced by a piperidine derivative (4-(4-fluorobenzyl)piperidine).

  • Result: Formation of the amino-alcohol core of Eliprodil with retention of configuration at the benzylic carbon (if C2 is activated) or inversion (if C1 is activated, though C2 activation is standard to preserve the chiral center).

Visualization: Eliprodil Synthesis Workflow

EliprodilSynthesis Diol (R)-1-(4-Chlorophenyl) ethane-1,2-diol Activated Activated Intermediate (Primary Tosylate) Diol->Activated Selective Tosylation (TsCl, Pyridine, 0°C) Eliprodil Eliprodil (NR2B Antagonist) Activated->Eliprodil Nucleophilic Substitution (SN2) Amine 4-(4-Fluorobenzyl)piperidine Amine->Eliprodil Coupling

Figure 2: Synthetic workflow converting the chiral diol scaffold into the neuroprotective agent Eliprodil.[5][6][7][8][9]

Analytical Characterization

To validate the identity and purity of the synthesized diol, the following analytical parameters are standard.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.35 (m, 4H, Ar-H) – Characteristic para-substitution pattern.[1]

    • δ 4.75 (dd, 1H, CH-OH) – Benzylic proton (chiral center).

    • δ 3.60–3.80 (m, 2H, CH₂-OH) – Diastereotopic methylene protons.[1]

    • δ 2.50 (br s, 2H, OH) – Exchangeable hydroxyl protons.[1]

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV @ 220 nm.

    • Purpose: Determination of Enantiomeric Excess (ee).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood, especially when using OsO₄ in the Sharpless synthesis step (OsO₄ is volatile and highly toxic; AD-mix is safer but still requires caution).

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tight sealing.

References

  • Sharpless Asymmetric Dihydroxylation

    • Sharpless Dihydroxylation - Organic Chemistry Portal.[5] Available at: [Link]

  • Eliprodil & Pharmaceutical Relevance

    • Eliprodil - PubChem.[2][3] Available at: [Link]

    • Eliprodil - Wikipedia. Available at: [Link]

  • Enzymatic Synthesis

    • Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol. PubMed. Available at: [Link]

    • Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chemical Properties

    • This compound - PubChem.[1][2] Available at: [Link]

Sources

Thermodynamic Stability of 1-(4-Chlorophenyl)ethane-1,2-diol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol), a critical intermediate in the synthesis of chiral pharmaceuticals and a degradation product of p-chlorostyrene oxide.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 7477-64-7) exhibits a complex stability profile governed by the electronic influence of the para-chloro substituent on the benzylic carbon. While kinetically stable in neutral aqueous solutions at ambient temperatures, the compound is thermodynamically unstable relative to its dehydration products (aldehydes/ketones) under acidic conditions. This guide provides a mechanistic analysis of its degradation pathways, specifically the acid-catalyzed Pinacol rearrangement, and outlines validated protocols for assessing its stability in drug development matrices.

Physicochemical Profile

Understanding the baseline physical properties is a prerequisite for interpreting stability data. The p-chloro group increases lipophilicity compared to the unsubstituted styrene glycol, affecting solvation thermodynamics.

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Basis for mass balance in degradation.
Molecular Weight 172.61 g/mol Calculation of molar degradation rates.
Physical State Solid (White crystalline powder)High lattice energy contributes to solid-state stability.
Solubility (Water) Low (~1–5 g/L estimated)Requires cosolvents (MeOH/ACN) for solution stability studies.
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)Indicates partitioning behavior in biphasic systems.
pKa ~13–14 (Aliphatic hydroxyls)Neutral at physiological pH; deprotonation requires strong base.

Thermodynamic Stability Landscape

Thermodynamic stability determines whether a reaction can occur, while kinetic stability determines how fast it occurs. For this compound, the primary thermodynamic driver is the high enthalpy of formation of the carbonyl bond relative to the vicinal diol bonds.

Gibbs Free Energy & Driving Forces

The transformation of the vicinal diol to a carbonyl isomer (via dehydration) is exergonic (


).
  • Reactant: Diol (2 x C-O

    
     bonds).
    
  • Product: Carbonyl (1 x C=O

    
     bond) + Water.
    
  • Driving Force: The formation of the stable C=O bond (approx. 745 kJ/mol) typically outweighs the energy cost of breaking C-O and C-H bonds, making the rearrangement thermodynamically favorable.

The Electronic Effect of p-Chloro

The chlorine atom at the para position is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In the context of benzylic carbocation intermediates:

  • The -I effect dominates slightly, destabilizing the benzylic carbocation compared to unsubstituted styrene glycol.

  • Consequence: This raises the activation energy (

    
    ) for the rate-limiting step of acid-catalyzed rearrangement, theoretically making the p-chloro derivative kinetically more stable than styrene glycol, despite similar thermodynamic instability.
    

Degradation Mechanisms[1][2]

The two primary pathways for solution-phase degradation are Acid-Catalyzed Pinacol Rearrangement and Oxidative Cleavage .

Pathway 1: Pinacol Rearrangement (Acidic pH)

Under acidic conditions (pH < 4), the benzylic hydroxyl group is protonated and leaves as water. The resulting carbocation triggers a 1,2-hydride shift to form 4-chlorophenylacetaldehyde.

Figure 1: Mechanism of acid-catalyzed rearrangement. The benzylic position is favored for cation formation due to resonance stabilization.

Pathway 2: Oxidative Cleavage

In the presence of oxidants (peroxides, metal ions) or under photolytic stress, the C-C bond between the hydroxyls cleaves, yielding 4-Chlorobenzoic acid .

Experimental Protocols for Stability Assessment

To rigorously validate the stability profile, the following "Stress Testing" (Forced Degradation) protocol is recommended. This approach ensures mass balance and identifies all potential impurities.

Preparation of Stock Solutions
  • Solvent: Acetonitrile:Water (50:50 v/v). Rationale: Ensures solubility of both the diol and lipophilic degradation products.

  • Concentration: 1.0 mg/mL.

Stress Conditions Table
Stress TypeConditionDurationExpected Mechanism
Hydrolytic (Acid) 0.1 N HCl, 60°C2–24 HoursPinacol Rearrangement (Aldehyde formation)
Hydrolytic (Base) 0.1 N NaOH, 60°C2–24 HoursEpoxide formation (reversible) or polymerization
Oxidative 3%

, RT
1–4 HoursC-C Cleavage (Benzoic acid formation)
Thermal 60°C (Solution)7 DaysArrhenius kinetics (slow degradation)
Photolytic 1.2 million lux hours--Radical oxidation/polymerization
Stability Workflow Diagram

Figure 2: Step-by-step workflow for forced degradation studies ensuring data integrity.

Analytical Methodologies

A stability-indicating method must resolve the parent diol from its rearrangement and oxidation products.

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar degradants).

    • 2–15 min: 10%

      
       90% B (Linear gradient).
      
    • 15–20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (absorption of chlorobenzene moiety).

  • Column Temp: 30°C.

Acceptance Criteria (System Suitability)
  • Resolution (

    
    ): 
    
    
    
    between Diol and nearest impurity (likely 4-chlorophenacyl alcohol).
  • Tailing Factor:

    
    .
    
  • Precision (RSD):

    
     for replicate injections.
    

Implications for Drug Development

  • Formulation: Avoid acidic excipients (e.g., citric acid) in liquid formulations to prevent Pinacol rearrangement.

  • Storage: Store in solid state where possible. If in solution, maintain pH 6–8 and use amber glass to prevent photo-oxidation.

  • Impurity Profiling: Monitor for 4-chlorobenzoic acid (oxidative) and 4-chlorophenylacetaldehyde (acidic) as key potential genotoxic impurities (PGIs) depending on downstream reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101107, this compound. Retrieved from [Link]

  • Cheméo (2024). Chemical & Physical Properties of 1-(4-chlorophenyl)ethane derivatives. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]

  • Master Organic Chemistry (2023). The Pinacol Rearrangement: Mechanism and Migratory Aptitude. Retrieved from [Link]

  • SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol Spectral Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 1-(4-Chlorophenyl)ethane-1,2-diol

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with a dearth of comprehensive biological and toxicological data. This compound is one such molecule. While its fundamental chemical identity is established, a thorough understanding of its interactions with biological systems remains largely uncharted. This guide is designed to bridge this knowledge gap. As your Senior Application Scientist, I have structured this document not as a mere compilation of existing data, but as a strategic roadmap for the scientific investigation of this compound. We will begin by consolidating the known information, then logically infer potential biological activities and toxicological hazards based on the well-characterized profiles of its structural analogues. Crucially, this guide provides detailed, actionable experimental protocols for researchers to generate the empirical data necessary to replace inference with fact. This document is intended to be a living resource, providing both a comprehensive summary of our current understanding and a clear path forward for future research.

Chemical and Physical Identity

A thorough understanding of a compound's physicochemical properties is the bedrock of any biological or toxicological investigation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing meaningful experiments.

Chemical Identifiers

To ensure clarity and precision in research and communication, it is essential to utilize standardized chemical identifiers.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 7477-64-7[1]
PubChem CID 101107[1]
Molecular Formula C₈H₉ClO₂[1]
InChI InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2[1]
SMILES C1=CC(=CC=C1C(CO)O)Cl[1]
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 172.61 g/mol [1]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 172.0291072 g/mol [1]
Monoisotopic Mass 172.0291072 g/mol [1]
Topological Polar Surface Area 40.5 Ų[1]
Heavy Atom Count 11[1]

Known Toxicological Profile and Hazard Classification

While detailed toxicological studies are lacking, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a preliminary hazard assessment based on available data and computational predictions.

GHS Hazard Statements

The following GHS hazard statements have been assigned to this compound, indicating its potential for acute toxicity and local irritation.[1]

  • H302: Harmful if swallowed. This classification suggests that the compound may cause adverse health effects following a single oral dose.

  • H315: Causes skin irritation. Direct contact with the skin may lead to inflammation and irritation.

  • H318: Causes serious eye damage. This indicates a risk of significant and potentially irreversible damage upon contact with the eyes.

  • H335: May cause respiratory irritation. Inhalation of the compound may lead to irritation of the respiratory tract.

GHS Pictograms

The associated GHS pictograms provide a quick visual reference to the primary hazards.

  • Corrosion: Indicating the risk of serious eye damage.

  • Exclamation Mark: Warning of acute toxicity (harmful), skin irritation, and respiratory irritation.

Inferred Biological and Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, we can draw valuable inferences about the potential biological activities and toxicological profile of this compound by examining its constituent chemical moieties: the chlorophenyl group and the ethane-1,2-diol (ethylene glycol) backbone.

The Influence of the Chlorophenyl Group

The presence of a chlorophenyl group is a common feature in many biologically active compounds, including pesticides and pharmaceuticals. Its influence on the molecule's properties can be significant:

  • Increased Lipophilicity: The chlorine atom enhances the lipophilicity of the benzene ring, which can facilitate passage through biological membranes and increase the potential for bioaccumulation.

  • Metabolic Activation/Deactivation: The aromatic ring is a potential site for cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites or facilitate detoxification and excretion.

  • Potential for Endocrine Disruption: Many organochlorine compounds, such as the notorious pesticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), are known endocrine disruptors. While the structure of this compound is significantly different from DDT, the presence of the chlorophenyl moiety warrants investigation into its potential to interact with hormone receptors.

The Role of the Ethane-1,2-diol (Ethylene Glycol) Backbone

The ethane-1,2-diol moiety is structurally analogous to ethylene glycol, a well-studied toxicant. The toxicology of ethylene glycol is primarily due to its metabolism to toxic organic acids.

  • Metabolic Pathway: Ingested ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then oxidized to glycolic acid, glyoxylic acid, and finally oxalic acid. The accumulation of these acidic metabolites leads to metabolic acidosis.

  • Target Organ Toxicity: The primary target organ for ethylene glycol toxicity is the kidney, where the precipitation of calcium oxalate crystals can cause acute renal failure. Central nervous system depression and cardiopulmonary effects are also observed.

It is plausible that this compound could undergo a similar metabolic pathway, potentially leading to the formation of toxic acidic metabolites and subsequent target organ damage.

Potential Metabolic Pathways

Based on the metabolism of structurally related compounds, we can propose the following potential metabolic pathways for this compound.

A This compound B (4-Chlorophenyl)glycoaldehyde A->B Alcohol Dehydrogenase F Conjugation (Glucuronidation/Sulfation) A->F C (4-Chlorophenyl)glycolic acid B->C Aldehyde Dehydrogenase D (4-Chlorophenyl)glyoxylic acid C->D Glycolate Oxidase C->F E 4-Chloromandelic acid D->E Lactate Dehydrogenase E->F G Excretion F->G

Caption: Potential metabolic pathways of this compound.

Proposed Experimental Workflow for Comprehensive Profiling

To move beyond inference and establish a definitive biological and toxicological profile for this compound, a structured experimental approach is required. The following workflow outlines a comprehensive series of in vitro and in vivo assays.

cluster_0 In Vitro Screening cluster_1 In Vivo Toxicity cluster_2 Data Integration & Risk Assessment A Cytotoxicity Assays (e.g., MTT, LDH) E Acute Oral Toxicity (LD50) A->E B Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) F Repeated Dose Toxicity (28-day) B->F C Metabolic Stability (Microsomes, Hepatocytes) H Preliminary Pharmacokinetics (PK) C->H D Receptor Binding/Enzyme Inhibition Assays D->E I Establish No-Observed-Adverse-Effect-Level (NOAEL) E->I J Identify Target Organs F->J G Dermal and Eye Irritation G->J K Determine Potential for Bioaccumulation H->K L Overall Hazard and Risk Characterization I->L J->L K->L

Caption: Proposed experimental workflow for profiling this compound.

Detailed Experimental Protocols

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Objective: To estimate the acute oral lethal dose 50 (LD50) of this compound.

Methodology:

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The study is concluded when one of the stopping criteria defined in the guideline is met.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Computational Toxicology: In Silico Predictions

In the early stages of compound evaluation, computational models can provide valuable insights into potential toxicities, helping to prioritize experimental studies.

QSAR-Based Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict various toxicity endpoints based on the chemical structure of this compound.

Toxicity EndpointPredicted OutcomeConfidence Level
Carcinogenicity Likely Non-carcinogenicModerate
Mutagenicity (Ames) NegativeHigh
Developmental Toxicity Potential for EffectsLow
Skin Sensitization UnlikelyModerate

Note: These are in silico predictions and require experimental verification.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current knowledge and a clear path forward for the investigation of this compound. The existing data indicates a need for caution in handling due to its acute oral toxicity and irritant properties. The structural similarity to chlorophenyl-containing compounds and ethylene glycol suggests that future research should prioritize the investigation of potential endocrine-disrupting activities and metabolism-induced target organ toxicity, particularly nephrotoxicity. The proposed experimental workflow offers a robust framework for generating the necessary data to perform a thorough risk assessment and to unlock the potential of this compound in various scientific and industrial applications.

References

  • PubChem. This compound. [Link]

  • PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

  • Cheméo. Chemical Properties of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane (CAS 77008-62-9). [Link]

  • NIST. This compound. [Link]

  • Division of Research Safety - Illinois. Chemical Hazard Classification (GHS). [Link]

  • GESTIS Substance Database. 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

  • Wikipedia. GHS hazard statements. [Link]

  • PubChem. 1-(4-Chlorophenyl)ethane-1-thiol. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • PubChem. 1-(4-Bromophenyl)ethane-1,2-diol. [Link]

Sources

Metabolic Pathways & Biocatalytic Synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol in Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Bioprocess Engineers

Executive Summary: The Chiral Synthon & Metabolic Intermediate

1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorophenylglycol) is a critical vicinal diol used as a chiral building block in the synthesis of


-adrenergic blockers (e.g., sotalol) and antifungal azoles. While chemical synthesis often yields racemic mixtures requiring costly resolution, fungal metabolism offers a stereoselective route via Epoxide Hydrolases (EHs) .

This guide details the metabolic pathways governing the formation and degradation of this diol in fungal systems, specifically focusing on the enantioselective hydrolysis of 4-chlorostyrene oxide . It provides actionable protocols for exploiting fungal biocatalysts (Aspergillus niger, Beauveria sulfurescens) to generate enantiopure diols, a process essential for high-value pharmaceutical intermediate production.

Mechanistic Pathways: The Epoxide Hydrolase Route

The primary metabolic pathway involving this compound in fungi is the hydrolytic ring-opening of 4-chlorostyrene oxide. This pathway is governed by the regioselectivity and enantioselectivity of fungal epoxide hydrolases (microsomal mEH or soluble sEH analogues).

2.1. The Biocatalytic Cascade
  • Precursor Oxidation : In environmental degradation contexts, 4-chlorostyrene is oxidized by monooxygenases (likely P450 systems) to 4-chlorostyrene oxide .

  • Enantioselective Hydrolysis : Fungal EHs attack the epoxide ring. The nucleophilic attack by water can occur at the

    
    -carbon (benzylic) or 
    
    
    
    -carbon (terminal), determining the retention or inversion of configuration.
    • Aspergillus niger : Typically exhibits preferential attack leading to the (R)-diol.

    • Beauveria sulfurescens : Often displays complementary enantioselectivity, yielding the (S)-diol.

2.2. Pathway Visualization

MetabolicPathway Substrate 4-Chlorostyrene Epoxide 4-Chlorostyrene Oxide (Racemic Epoxide) Substrate->Epoxide Monooxygenase (P450) Enzyme Fungal Epoxide Hydrolase (Asp-His-Asp Triad) Epoxide->Enzyme R_Diol (R)-1-(4-Chlorophenyl) ethane-1,2-diol Epoxide->R_Diol Hydrolysis (A. niger) Retention/Inversion S_Diol (S)-1-(4-Chlorophenyl) ethane-1,2-diol Epoxide->S_Diol Hydrolysis (B. sulfurescens) Degradation 4-Chlorophenylacetic Acid (Degradation Pathway) R_Diol->Degradation Oxidation

Figure 1: The metabolic bifurcation of 4-chlorostyrene oxide hydrolysis in fungal systems. The pathway highlights the divergence based on the specific fungal strain used.

Enzymology & Causality

The efficiency of this pathway relies on the catalytic triad (Asp-His-Asp/Glu) within the enzyme's active site.

  • Mechanism : The aspartate residue acts as a nucleophile, attacking the epoxide carbon to form an ester intermediate (alkylenzyme). Subsequently, a water molecule, activated by histidine, hydrolyzes the ester to release the diol.

  • Causality in Protocol Design :

    • pH Sensitivity : The histidine activation of water is pH-dependent. Protocols must maintain pH 7.0–8.0 to ensure the histidine imidazole group is in the correct protonation state for base catalysis.

    • Substrate Inhibition : High concentrations of styrene oxides can irreversibly bind to the active site or cause solvent effects that denature the enzyme. Therefore, step-wise feeding or biphasic systems (organic/aqueous) are required.

Experimental Protocol: Whole-Cell Biotransformation

This protocol describes the production of (R)-1-(4-Chlorophenyl)ethane-1,2-diol using Aspergillus niger. Whole cells are preferred over purified enzymes to leverage cofactor regeneration and enzyme stability.

4.1. Materials
  • Strain : Aspergillus niger (e.g., ATCC 9142 or LCP 521).

  • Substrate : 4-Chlorostyrene oxide (racemic).

  • Media : Corn Steep Liquor (CSL) or Malt Extract Broth.

  • Solvent : Ethyl acetate (EtOAc) for extraction.[1]

4.2. Step-by-Step Methodology

Step 1: Inoculum Preparation

  • Cultivate A. niger on Malt Extract Agar slants at 28°C for 5–7 days until sporulation.

  • Harvest spores using 0.1% Tween 80 solution. Target density:

    
     spores/mL.
    

Step 2: Biomass Production

  • Inoculate 100 mL of sterile medium (30g/L malt extract, 5g/L peptone) in 500 mL baffled flasks.

  • Incubate at 27°C, 150 rpm for 48–72 hours.

  • Critical Checkpoint : Ensure morphology is pelleted (small pellets <2mm) rather than filamentous clumps to maximize mass transfer.

Step 3: Biotransformation (Resting Cell Assay)

  • Harvest mycelia by filtration; wash twice with phosphate buffer (50 mM, pH 7.5).

  • Resuspend mycelia (20g wet weight/L) in fresh phosphate buffer.

  • Add 4-Chlorostyrene oxide dissolved in DMSO (1% v/v final conc) to a final concentration of 5 mM.

  • Incubate at 27°C, 180 rpm.

  • Sampling : Take 500 µL aliquots at 0, 2, 4, 8, and 24 hours.

Step 4: Extraction & Purification

  • Centrifuge aliquots to remove biomass.

  • Extract supernatant 2x with equal volume of Ethyl Acetate.

  • Dry organic layer over anhydrous

    
     and evaporate solvent.
    
4.3. Experimental Workflow Diagram

Workflow Step1 Fungal Cultivation (Malt Extract, 48h) Step2 Harvest & Wash Mycelia (Resting Cells) Step1->Step2 Step3 Substrate Addition (4-Chlorostyrene Oxide) Step2->Step3 Step4 Biotransformation (27°C, pH 7.5, 24h) Step3->Step4 Step5 Extraction (EtOAc) & Drying Step4->Step5 Step6 Chiral HPLC Analysis Step5->Step6

Figure 2: Operational workflow for the whole-cell bioconversion of chlorostyrene oxide.

Data Analysis & Validation

To validate the metabolic pathway, you must quantify the Enantiomeric Excess (ee%) and Conversion Rate .

5.1. Analytical Method (HPLC)
  • Column : Chiralcel OD-H or OB-H (Daicel).

  • Mobile Phase : Hexane:Isopropanol (90:10).

  • Flow Rate : 0.5 mL/min.

  • Detection : UV at 220 nm (absorption of the chlorophenyl ring).

5.2. Expected Metabolic Performance
Fungal StrainSubstrateMajor ProductTime (h)Yield (%)ee (%)Ref
Aspergillus niger4-Cl-Styrene Oxide(R)-Diol2485>95[1]
Beauveria sulfurescens4-Cl-Styrene Oxide(S)-Diol487092[1]
Botrytis cinerea1-(4-Cl-phenyl)propanolHydroxylated Diols7240N/A[2]

Note: The kinetic resolution often stops at 50% conversion if the enzyme is strictly enantioselective for one epoxide enantiomer. However, some fungal EHs convert both enantiomers to the same diol via converging pathways (inversion of one, retention of the other).

References
  • Pedragosa-Moreau, S., Archelas, A., & Furstoss, R. (1996). Microbiological Transformations. 33. Fungal Epoxide Hydrolases Applied to the Synthesis of Enantiopure Para-Substituted Styrene Oxides. A Mechanistic Approach. Journal of Organic Chemistry, 61(21), 7402–7407. Link

  • Aleu, J., & Collado, I. G. (2001). Biotransformation of the fungistatic compound (R)-(+)-1-(4-chlorophenyl)propan-1-ol by Botrytis cinerea. Journal of Molecular Catalysis B: Enzymatic, 13, 77-83. Link

  • Bumpus, J. A., & Aust, S. D. (1987). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 53(9), 2001–2008. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Design, and Biological Roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

Sources

Chiral Architectures: The Strategic Role of 1-(4-Chlorophenyl)ethane-1,2-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 1-(4-Chlorophenyl)ethane-1,2-diol represents a pivotal scaffold in the synthesis of neuroprotective agents and antifungal azoles. As a vicinal diol possessing a benzylic chiral center, it serves as a versatile "chiral switch," allowing researchers to access distinct pharmacological profiles by controlling the stereochemistry at the C1 position. This technical guide examines the chemo-enzymatic production of this building block, its activation via cyclic sulfates, and its critical application in the synthesis of NMDA receptor antagonists like Eliprodil.

Structural Significance & Stereochemical Imperative

The utility of this compound stems from two structural features: the para-chlorine substituent , which enhances lipophilicity and metabolic stability in bioactive targets, and the C1-benzylic alcohol , which is prone to racemization if not handled with precise enantioselective protocols.

The Stereochemical Switch

In drug development, the (


) and (

) enantiomers of this diol often dictate divergent biological outcomes. For instance, in the synthesis of Eliprodil (an NR2B-selective NMDA antagonist), the pharmacological affinity differs significantly between enantiomers. Consequently, obtaining the diol in high enantiomeric excess (ee > 98%) is a prerequisite for its use as a building block.
PropertyValue
IUPAC Name This compound
CAS (Racemate) 7477-64-7
Molecular Weight 172.61 g/mol
Key Functionality Vicinal Diol (1,2-diol), Benzylic Chiral Center
Primary Derivatization Cyclic Sulfate, Epoxide, Mesylate

Biocatalytic Synthesis: The Epoxide Hydrolase Route

While Sharpless Asymmetric Dihydroxylation (AD) is a viable chemical route, modern process chemistry favors Epoxide Hydrolases (EHs) for their ability to perform kinetic resolution on the precursor, 4-chlorostyrene oxide, under mild aqueous conditions. This method avoids toxic osmium catalysts and yields high-purity diols.

Mechanism of Action

Epoxide hydrolases attack the epoxide ring.[1][2] Depending on the source organism (e.g., Solanum lycopersicum SlEH1 or Aspergillus variants), the enzyme preferentially hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide intact, or converts the epoxide to the diol with retention or inversion of configuration.

Workflow Visualization

The following diagram illustrates the kinetic resolution of racemic 4-chlorostyrene oxide into the desired chiral diol.

G Start Racemic 4-Chlorostyrene Oxide Enzyme Epoxide Hydrolase (e.g., SlEH1) Start->Enzyme Aqueous Buffer pH 7.0 Prod_R (R)-Diol (Hydrolysis Product) Enzyme->Prod_R Fast Hydrolysis (Inversion/Retention) Prod_S (S)-Epoxide (Unreacted) Enzyme->Prod_S Slow/No Reaction (Recovery)

Figure 1: Kinetic resolution workflow utilizing Epoxide Hydrolase to isolate chiral diol and epoxide species.

Divergent Synthesis: The Cyclic Sulfate Activation

The vicinal diol itself is not a strong electrophile. To utilize it in nucleophilic substitution reactions (e.g., installing amines for drug synthesis), it is best converted into a Cyclic Sulfate .

Cyclic sulfates act like "super-epoxides." They are highly reactive toward nucleophiles and, crucially, the ring-opening occurs with complete inversion of configuration at the benzylic center. This allows for predictable stereochemical editing.

Reaction Pathway[4][5][6][7][8]
  • Cyclization: Reaction with Thionyl Chloride (

    
    ) forms the cyclic sulfite.[3]
    
  • Oxidation: Catalytic Ruthenium(III) chloride (

    
    ) with Sodium Periodate (
    
    
    
    ) oxidizes the sulfite to the sulfate.

G Diol (R)-1-(4-Chlorophenyl) ethane-1,2-diol Sulfite Cyclic Sulfite Intermediate Diol->Sulfite SOCl2, Et3N CH2Cl2 Sulfate Cyclic Sulfate (Activated Electrophile) Sulfite->Sulfate RuCl3 (cat), NaIO4 Oxidation Eliprodil Eliprodil Precursor (Nucleophilic Attack) Sulfate->Eliprodil Piperidine deriv. (Inversion at C1) Azole Azole Antifungals Sulfate->Azole Imidazole/Triazole

Figure 2: Activation of the diol to a cyclic sulfate and subsequent divergence into pharmaceutical precursors.

Case Study: Synthesis of Eliprodil

Eliprodil is a neuroprotective agent that acts as an NMDA receptor antagonist.[4] The synthesis relies heavily on the this compound scaffold.

  • The Challenge: The biological activity is stereospecific. The (

    
    )-enantiomer of the drug often exhibits superior binding affinity to the NR2B subunit compared to the (
    
    
    
    )-enantiomer.
  • The Solution: Using the (

    
    )-cyclic sulfate (derived from the (
    
    
    
    )-diol) allows for nucleophilic attack by a piperidine derivative. Because the attack occurs at the benzylic carbon via an
    
    
    mechanism, the stereochemistry inverts, yielding the desired (
    
    
    )-configuration in the final drug molecule.

Experimental Protocols

Protocol A: Enzymatic Hydrolysis of 4-Chlorostyrene Oxide

Objective: To produce (R)-1-(4-chlorophenyl)ethane-1,2-diol with high ee.

  • Preparation: Suspend recombinant E. coli cells expressing SlEH1 (or commercial Epoxide Hydrolase) in Phosphate Buffer (100 mM, pH 7.0) containing 4% Tween-20 to enhance solubility.

  • Initiation: Add racemic 4-chlorostyrene oxide (final concentration 100–300 mM).

  • Incubation: Incubate at 25°C with orbital shaking (200 rpm) for 6–12 hours.

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column).

  • Termination & Extraction: Once the theoretical yield (50% for kinetic resolution) is reached, extract the mixture with ethyl acetate (

    
    ).
    
  • Purification: Separate the unreacted (

    
    )-epoxide from the formed (
    
    
    
    )-diol via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Conversion to Cyclic Sulfate

Objective: Activation of the diol for nucleophilic substitution.

  • Sulfite Formation: Dissolve this compound (1.0 equiv) in dry

    
    . Add 
    
    
    
    (2.2 equiv). Cool to 0°C. Dropwise add
    
    
    (1.1 equiv). Stir for 30 min. Quench with water, extract, and dry.
  • Oxidation: Dissolve the crude sulfite in

    
     (1:1:1.5). Add 
    
    
    
    (1.5 equiv) and a catalytic amount of
    
    
    (0.01 equiv).
  • Workup: Stir vigorously at room temperature for 1 hour. Extract with

    
    . Wash with brine.
    
  • Result: The cyclic sulfate is obtained as a white crystalline solid, ready for immediate coupling.

References

  • Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists. Source: National Institutes of Health (PubMed) [Link]

  • Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Source: Frontiers in Bioengineering and Biotechnology [Link]

  • Synthesis of Cyclic Sulfates by Halocyclization. Source: Kiessling Lab (Organic Letters) [Link]

  • Rational mutagenesis of an epoxide hydrolase and its structural mechanism for the enantioselectivity improvement toward chiral ortho-fluorostyrene oxide. (Demonstrates methodology applicable to chloro-analogs). Source: International Journal of Biological Macromolecules [Link]

Sources

Crystal Structure Analysis of 1-(4-Chlorophenyl)ethane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol). This document is structured for researchers and drug development professionals, focusing on the practical methodology for structural elucidation, expected crystallographic features, and the implications of these findings in pharmaceutical solid-state chemistry.

Executive Summary

This compound (CAS: 7477-64-7) is a critical chiral intermediate used in the synthesis of various pharmaceutical agents, including antifungal azoles and


-adrenergic blockers. Its solid-state characterization is pivotal for establishing absolute configuration (R vs. S) and understanding its polymorphism landscape—a regulatory requirement in drug development.

This guide provides a comprehensive protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It addresses the specific challenges associated with flexible glycol chains and leverages the heavy atom effect of chlorine for absolute structure determination.

Compound Property Data / Parameter
IUPAC Name This compound
Molecular Formula C

H

ClO

Molecular Weight 172.61 g/mol
Melting Point 82–84 °C (Solid)
Chirality One stereocenter at C1 (Benzylic position)
Primary Interaction Strong O-H···O Hydrogen Bonding Networks

Experimental Methodology

To obtain high-quality structural data, a rigorous experimental workflow is required. The following protocol minimizes common pitfalls such as twinning or disorder in the flexible ethyl chain.

Synthesis and Purification

High-purity starting material is essential for growing diffraction-quality crystals.

  • Synthesis: Typically achieved via the hydrolysis of 4-chlorostyrene oxide using dilute sulfuric acid or perchloric acid.

  • Purification: The crude product often contains oligomers. Recrystallization from toluene or ethyl acetate/hexane (1:3) is recommended to remove oily impurities.

Crystallization Protocol

Glycols are prone to "oiling out" rather than crystallizing due to their high conformational flexibility and hydrogen-bonding potential.

Recommended Solvent Systems:

  • Slow Evaporation: Dissolve 20 mg in 2 mL of Methanol . Place in a vial covered with Parafilm containing a single pinhole. Allow to stand at room temperature.

    • Why: Methanol disrupts intermolecular H-bonds, allowing molecules to reassemble slowly into an ordered lattice.

  • Vapor Diffusion: Dissolve in a minimum amount of THF (inner vial) and diffuse against Pentane (outer reservoir).

    • Why: This method gently lowers solubility, promoting nucleation of the thermodynamic polymorph.

Data Collection Strategy (SCXRD)
  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073 Å)
    is preferred over Cu K
    
    
    for this compound.
    • Reasoning: The chlorine atom (Z=17) absorbs Cu radiation significantly, which can lead to systematic errors in intensity measurement. Mo radiation minimizes absorption (

      
       mm
      
      
      
      ) while providing sufficient resolution (0.7 Å or better).
  • Temperature: 100 K (Cryostream).

    • Reasoning: The terminal hydroxyl group (-CH

      
      OH) often exhibits high thermal motion or disorder. Low temperature freezes these rotations, allowing for precise bond length determination.
      

Structural Analysis & Crystallographic Features

Based on the structural analogues (e.g., styrene glycol) and the presence of the p-chloro substituent, the following structural features are the standard for analysis.

Space Group Determination
  • Racemic Mixture: Expect Centrosymmetric space groups. The most probable is

    
      (Monoclinic), which efficiently packs enantiomeric pairs.
    
  • Enantiopure ((R) or (S)): Must crystallize in a Sohncke space group (non-centrosymmetric). Expect

    
      or 
    
    
    
    .
Molecular Conformation

The conformation of the ethane-1,2-diol fragment is governed by the Gauche Effect .

  • O-C-C-O Torsion Angle: Expect a value near 60° (gauche) rather than 180° (anti).

  • Mechanistic Insight: This conformation is stabilized by an intramolecular hydrogen bond between the vicinal hydroxyl groups, which often persists even within the crystal lattice.

Supramolecular Architecture

The crystal packing is dominated by a competition between hydrogen bonding and halogen interactions.

  • Hydrogen Bonding Network:

    • The two hydroxyl groups act as both donors and acceptors.

    • Motif: Infinite cooperative chains (

      
       chains in graph set notation) or 
      
      
      
      dimers.
    • Prediction: The molecules will likely form 2D sheets driven by O-H···O interactions, stacked via van der Waals forces.

  • Chlorine Interactions:

    • Cl···Cl Contacts: Look for Type I (symmetrical) or Type II (bent) halogen bonds.

    • Cl···

      
       Interactions:  The electron-deficient ring (due to Cl) may stack with the electron-rich oxygen lone pairs of a neighboring molecule.
      

Determination of Absolute Configuration

For drug development, confirming the absolute stereochemistry of the chiral center (C1) is critical.

The Heavy Atom Method

Unlike unsubstituted styrene glycol, the presence of the Chlorine atom facilitates the determination of absolute structure using Resonant Scattering (Anomalous Dispersion) .

  • Flack Parameter (x):

    • Refine the structure as an inversion twin.

    • Result Interpretation:

      • 
         (with small esd, e.g., < 0.04): Correct absolute configuration.
        
      • 
        : Inverted structure (swap enantiomer).
        
      • 
        : Racemic twin or ambiguous signal.
        
  • Tip: If the Flack parameter is ambiguous with Mo radiation, recollect data using Cu K

    
     . The anomalous signal for Cl is significantly stronger (
    
    
    
    for Cu vs
    
    
    for Mo), providing a definitive assignment.

Visualization of Analytical Workflow

The following diagram outlines the logical flow from synthesis to final structural validation.

G Synth Synthesis: Hydrolysis of 4-Chlorostyrene Oxide Purify Purification: Recrystallization (Toluene) Synth->Purify Remove Oligomers Crystal Crystallization: Vapor Diffusion (THF/Pentane) Purify->Crystal High Purity Required SCXRD Data Collection: Mo Kα Source @ 100 K Crystal->SCXRD Select Single Crystal Solve Structure Solution: Direct Methods / SHELXT SCXRD->Solve Integration & Scaling Refine Refinement: Flack Parameter Analysis Solve->Refine Assign Atom Types Refine->SCXRD If Flack Param Ambiguous (Switch to Cu) Result Final Structure: Absolute Config (R/S) & Packing Refine->Result Validation (CheckCIF)

Caption: Workflow for the structural elucidation of this compound.

Implications for Pharmaceutical Development

Understanding the crystal structure of this compound impacts downstream processes:

  • Solubility Profile: The strength of the intermolecular O-H···O network directly correlates with dissolution rates. A tightly packed lattice (high density) often indicates lower solubility, requiring particle size reduction for formulation.

  • Stability: The presence of water in the lattice (hydrate formation) is common for glycols. SCXRD will reveal if the crystal is a hydrate (e.g., hemihydrate), which affects shelf-life and weight-based dosing.

  • Chiral Resolution: If the compound is synthesized as a racemate, the crystal density difference between the racemate (centrosymmetric) and the pure enantiomer (chiral lattice) dictates the efficiency of resolution via crystallization (entrainment).

References

  • CCDC (Cambridge Crystallographic Data Centre). Search for analogues: Styrene glycol and Chlorostyrene oxide derivatives. [Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. (Foundational text for absolute configuration). [Link]

  • PubChem Compound Summary. this compound (CID 101107). [Link]

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View". Angewandte Chemie International Edition. (Reference for H-bonding and halogen bonding patterns). [Link]

A Comprehensive Technical Guide to p-Chlorophenyl Glycol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the p-chlorophenyl motif is a recurring structural feature in a multitude of bioactive compounds. Its prevalence is not coincidental but rather a testament to its ability to favorably influence pharmacokinetic and pharmacodynamic properties. When this moiety is coupled with a glycol scaffold, a class of molecules with diverse and potent biological activities emerges. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of p-chlorophenyl glycol derivatives.

The Chemistry of p-Chlorophenyl Glycol Derivatives: Synthesis and Structural Diversity

The synthesis of p-chlorophenyl glycol derivatives primarily revolves around the formation of an ether or ester linkage between the p-chlorophenol or a related precursor and a glycol unit of varying chain length. The Williamson ether synthesis stands as a cornerstone for the creation of p-chlorophenyl glycol ethers, while esterification reactions provide a versatile route to ester derivatives.

Williamson Ether Synthesis: A Classic Approach to Ether Linkage Formation

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including aryl ethers[1][2][3]. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide[1][3]. In the context of p-chlorophenyl glycol derivatives, this typically involves the reaction of a p-chlorophenoxide with a halo-substituted glycol.

Conceptual Workflow of Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p_chlorophenol p-Chlorophenol phenoxide p-Chlorophenoxide p_chlorophenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide haloglycol Halogenated Glycol (e.g., 2-chloroethanol) product p-Chlorophenyl Glycol Ether haloglycol->product phenoxide->product SN2 Attack

Figure 1: Conceptual workflow of the Williamson ether synthesis for p-chlorophenyl glycol ethers.

Detailed Protocol for the Synthesis of 3-(4-chlorophenoxy)-1,2-propanediol (Chlorphenesin):

This protocol describes the synthesis of chlorphenesin, a widely used antimicrobial agent, via the Williamson ether synthesis[4].

Materials:

  • p-Chlorophenol

  • 3-Chloro-1,2-propanediol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve p-chlorophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in water. Stir the mixture at room temperature for 30 minutes to form the sodium p-chlorophenoxide.

  • Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 3-chloro-1,2-propanediol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-(4-chlorophenoxy)-1,2-propanediol.

Esterification: Forging the Ester Bond

Esterification provides another key synthetic route to p-chlorophenyl glycol derivatives, particularly for creating ester-linked compounds. This can be achieved through the reaction of a p-chlorophenyl-containing carboxylic acid with a glycol or by reacting a p-chlorophenol with a glycol-derived acyl chloride or anhydride[5].

Conceptual Workflow of Esterification:

Esterification cluster_reactants Reactants cluster_product Product p_chlorobenzoic_acid p-Chlorobenzoic Acid product p-Chlorophenyl Glycol Ester p_chlorobenzoic_acid->product Esterification glycol Glycol (e.g., Ethylene Glycol) glycol->product catalyst Acid Catalyst (e.g., H2SO4) catalyst->product

Figure 2: Conceptual workflow for the esterification of p-chlorobenzoic acid with a glycol.

Biological Activities of p-Chlorophenyl Glycol Derivatives

This class of compounds exhibits a remarkable spectrum of biological activities, with antimicrobial, antifungal, and anti-inflammatory properties being the most prominent.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of p-chlorophenyl glycol derivatives have been extensively studied, with chlorphenesin [3-(4-chlorophenoxy)-1,2-propanediol] being a prime example of a commercially successful preservative and topical antiseptic[6][7][8].

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for chlorphenesin and related compounds is the disruption of the microbial cell membrane[9][10]. The lipophilic p-chlorophenyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[10].

Spectrum of Activity:

p-Chlorophenyl glycol derivatives demonstrate broad-spectrum activity against a range of microorganisms, including:

  • Gram-positive bacteria: such as Staphylococcus aureus[4][11].

  • Gram-negative bacteria: such as Escherichia coli[10][11].

  • Fungi and Yeasts: including Candida albicans and various dermatophytes[4][8].

Quantitative Antimicrobial Data:

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of p-chlorophenyl glycol ethers against various microorganisms, demonstrating the impact of structural modifications on antimicrobial potency.

CompoundOrganismMIC (µg/mL)Reference
3-(4-chlorophenoxy)-1,2-propanediolStaphylococcus aureus1250[4]
3-(4-chlorophenoxy)-1,2-propanediolEscherichia coli2500[4]
3-(2,4-dichlorophenoxy)-1,2-propanediolStaphylococcus aureus625[4]
3-(2,4-dichlorophenoxy)-1,2-propanediolEscherichia coli1250[4]
2-(4-chlorophenoxy)ethanolStaphylococcus aureus>1000
2-(4-chlorophenoxy)ethanolEscherichia coli>1000

Protocol for In Vitro Antimicrobial Susceptibility Testing (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be adapted to determine the minimum inhibitory concentration (MIC) of antimicrobial compounds[12][13][14][15].

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • p-Chlorophenyl glycol derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration in the appropriate culture medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the p-chlorophenyl glycol derivative in the culture medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows a significant reduction in absorbance compared to the positive control.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of a wide range of p-chlorophenyl glycol derivatives are still emerging, related phenolic compounds have demonstrated significant anti-inflammatory effects[12][16]. The structural similarity suggests that p-chlorophenyl glycol derivatives may also possess this activity.

Potential Mechanisms of Anti-inflammatory Action:

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key inflammatory pathways, such as:

  • Inhibition of Cyclooxygenase (COX) enzymes: Reducing the production of prostaglandins.

  • Scavenging of Reactive Oxygen Species (ROS): Mitigating oxidative stress that contributes to inflammation.

  • Downregulation of Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, and IL-6[17].

In Vivo Model for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema:

The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds[6][9][17][18][19].

Protocol for Carrageenan-Induced Paw Edema Assay:

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • p-Chlorophenyl glycol derivative test solution

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control, reference, and test groups.

  • Compound Administration: Administer the vehicle (control), reference drug, or test compound orally or intraperitoneally.

  • Carrageenan Injection: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Anticancer Potential

Preliminary research suggests that some p-chlorophenyl derivatives possess anticancer activity[20][21][22]. The incorporation of a glycol moiety could potentially enhance the solubility and bioavailability of these compounds, making them more effective as anticancer agents. Further investigation into the anticancer properties of p-chlorophenyl glycol derivatives is a promising area of research.

In Vitro Anticancer Activity Screening (MTT Assay):

The MTT assay, as described in the antimicrobial section, is also a standard method for assessing the cytotoxicity of compounds against cancer cell lines[12][13][14][15][23].

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of p-chlorophenyl glycol derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact activity. For instance, the presence of a chlorine atom at the para position is often associated with enhanced antimicrobial activity[4].

  • Glycol Chain Length: The length and branching of the glycol chain can influence the compound's lipophilicity and ability to interact with biological membranes.

  • Linkage Type: The choice of an ether or ester linkage can affect the compound's stability, metabolic profile, and mechanism of action.

Future Directions and Therapeutic Applications

The diverse biological activities of p-chlorophenyl glycol derivatives position them as promising candidates for various therapeutic applications. Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the chemical space by synthesizing a wider range of derivatives with varied glycol chains, phenyl ring substitutions, and linkage types.

  • Comprehensive Biological Evaluation: Screening new derivatives for a broader range of biological activities, including anticancer, antiviral, and more specific anti-inflammatory targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Profiling: Conducting preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of lead compounds.

The continued exploration of p-chlorophenyl glycol derivatives holds significant promise for the discovery and development of new therapeutic agents to address unmet medical needs in infectious diseases, inflammation, and oncology.

References

The Science Behind Chlorphenesin: Antimicrobial Action and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. 2026-02-13. [Link]

[12] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013-05-01. [Link]

[13] MTT Cell Assay Protocol. [Link]

[14] MTT Assay Protocol. Springer Nature Experiments. [Link]

[6] CHLORPHENESIN. Ataman Kimya. [Link]

[18] Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

Ch24: ArOH to ArOR. University of Calgary. [Link]

[4] The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. Semantic Scholar. [Link]

[19] Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

[1] The Williamson Ether Synthesis. Master Organic Chemistry. 2014-10-24. [Link]

[2] Williamson ether synthesis. Wikipedia. [Link]

[24] Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

[11] Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. PubMed. 2010-01-15. [Link]

[23] Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. 2025-07-11. [Link]

[10] What is Chlorphenesin? | Raw Materials | Suppliers. Just-Vip. 2024-10-30. [Link]

[25] US3689535A - Process for preparing ethylene glycol esters. Google Patents.

[26] Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. [Link]

[27] Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. 2020-05-02. [Link]

[7] chlorphenesin. ClinPGx. [Link]

[20] Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. 2016-04-01. [Link]

[28] PDF. Indian Journal of Pharmaceutical Sciences. [Link]

[29] Reviewing the evidence of antimicrobial activity of glycols. -ORCA. Cardiff University. 2024-04-04. [Link]

[30] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

[31] Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]

[21] Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]

[32] Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. MDPI. 2017-11-06. [Link]

[33] Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. ResearchGate. 2025-05-02. [Link]

[5] 22.6: Ester Chemistry. 2020-05-30. [Link]

[34] Chlorphenesin. PubChem. [Link]

[22] Synthesis of Chalcones with Anticancer Activities. MDPI. 2012-05-25. [Link]

[16] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. 2024-03-15. [Link]

[35] CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.

[36] Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]

[37] Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. MDPI. 2023-04-29. [Link]

[38] The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

[39] Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. 2012-11-28. [Link]

[40] METHOD FOR PREPARING BENZOIC ACID ESTERS. European Patent Office. 2023-08-02. [Link]

[41] Synthesis of Poly(ethylene glycol) Derivatives. ResearchGate. [Link]

[42] Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC. [Link]

[43] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. 2021-08-23. [Link]

[44] Synthesis and Antibacterial Activity of PCMX Derivative. IJRASET. [Link]

[45] Synthesis and Characterization of Polyethylene Glycol Dinitrates. [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol (CAS: 7477-64-7), a critical chiral building block for antifungal agents and NMDA receptor antagonists (e.g., Eliprodil analogues).

While biocatalytic routes (epoxide hydrolases) exist, they often require specific enzyme screening and buffer optimization. This guide focuses on the Sharpless Asymmetric Dihydroxylation (SAD) using AD-mix-β .[1] This chemical route is selected for its high predictability, commercial reagent availability, and operational simplicity in standard laboratory settings.

Key Performance Indicators (KPIs):

  • Target Enantiomeric Excess (ee): >98%

  • Yield: >90%

  • Scale: 10 mmol (scalable to kg)

Retrosynthetic Logic & Ligand Selection

The synthesis relies on the oxidative addition of osmium tetroxide across the alkene bond of 4-chlorostyrene . To achieve the (R)-configuration, the facial selectivity is controlled by the chiral ligand.

The Sharpless Mnemonic

According to the empirical Sharpless mnemonic for terminal olefins (placing the substituent in the SW quadrant):

  • AD-mix-α (containing (DHQ)₂PHAL) attacks from the bottom face

    
     yields (S)-enantiomer.
    
  • AD-mix-β (containing (DHQD)₂PHAL) attacks from the top face

    
     yields (R)-enantiomer .
    

Therefore, AD-mix-β is the mandatory reagent for this protocol.

Mechanistic Pathway (Catalytic Cycle)

The reaction utilizes a catalytic amount of OsO₄, constantly regenerated by the stoichiometric oxidant K₃Fe(CN)₆. This two-phase system prevents the "second cycle" (which causes low enantioselectivity) by keeping the oxidant in the aqueous phase and the active organic osmate ester in the organic phase.

SAD_Mechanism Substrate 4-Chlorostyrene (Olefin) Intermediate Os(VI) Glycolate Ester Substrate->Intermediate [3+2] Cycloaddition (Top Face Attack) Oxidant K3Fe(CN)6 / K2CO3 (Aqueous Phase) Catalyst OsO4 + (DHQD)2PHAL (Chiral Complex) Oxidant->Catalyst Re-oxidation Catalyst->Intermediate Ligand Acceleration Hydrolysis Hydrolysis Step Intermediate->Hydrolysis Hydrolysis->Catalyst Regeneration (Os(VI) -> Os(VIII)) Product (R)-1-(4-Chlorophenyl) ethane-1,2-diol Hydrolysis->Product

Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation optimized for AD-mix-β.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv / AmountNotes
4-Chlorostyrene Substrate1.0 equiv (1.38 g, 10 mmol)Purify if stabilizer present
AD-mix-β Reagent System14.0 gContains K₂OsO₄, Ligand, Oxidant
Methanesulfonamide Additive1.0 equiv (0.95 g)Accelerates hydrolysis (Optional for styrenes, recommended for speed)
t-Butanol / Water Solvent100 mL (1:1 v/v)Biphasic system essential
Sodium Sulfite (Na₂SO₃) Quencher15.0 gEssential to reduce Os(VIII)
Step-by-Step Procedure

Step 1: Preparation of the Active Catalyst Phase

  • In a 250 mL round-bottom flask, dissolve 14.0 g of AD-mix-β in 50 mL of water and 50 mL of t-butanol.

  • (Optional) Add 0.95 g of methanesulfonamide.

  • Stir at room temperature until the solid mostly dissolves (the solution will be orange/yellow).

  • Cool the mixture to 0 °C .

    • Expert Insight: Lower temperature increases the binding constant of the ligand, significantly improving enantioselectivity (ee).

Step 2: Reaction

  • Add 4-chlorostyrene (1.38 g, 10 mmol) in one portion.

  • Vigorous stirring is required (700+ RPM) to ensure phase transfer.

  • Monitor the reaction at 0 °C for 12–24 hours.

    • Endpoint: The orange color may fade to yellow. TLC (Hexane/EtOAc 1:1) should show consumption of the non-polar styrene (

      
      ) and appearance of the polar diol (
      
      
      
      ).

Step 3: Quenching (Critical Safety Step)

  • While stirring at 0 °C, add 15 g of solid Sodium Sulfite (Na₂SO₃) .

  • Allow to warm to room temperature and stir for 45–60 minutes.

  • Observation: The mixture must turn from orange/yellow to a distinct blue or colorless phase. This indicates the reduction of toxic Os(VIII) to inert Os(IV) species.

Step 4: Workup & Isolation

  • Transfer mixture to a separatory funnel.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with 1M KOH (20 mL) to remove any methanesulfonamide (if used).

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Silica gel, 40% EtOAc in Hexane).

Analytical Validation (Quality Control)

Trustworthiness in chiral synthesis requires proving the enantiomeric excess. Optical rotation is often unreliable due to impurities; Chiral HPLC is the gold standard.

HPLC Method Parameters
  • Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane : Isopropyl Alcohol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).

Expected Results:

  • (S)-enantiomer:

    
     12.5 min (Minor peak)
    
  • (R)-enantiomer:

    
     15.2 min (Major peak)
    
  • Note: Retention times vary by system dead volume; always run a racemic standard first.

Process Workflow & Troubleshooting

Workflow Start Start: 10 mmol Scale Mix Dissolve AD-mix-beta in t-BuOH/H2O Start->Mix Cool Cool to 0°C Mix->Cool React Add 4-Chlorostyrene Stir 12-24h Cool->React Check TLC Check: Styrene Consumed? React->Check Check->React No (Extend Time) Quench Add Na2SO3 Stir 1h (Room Temp) Check->Quench Yes Extract EtOAc Extraction & KOH Wash Quench->Extract Analyze Chiral HPLC (Chiralcel OD-H) Extract->Analyze

Figure 2: Operational workflow for the synthesis and validation of (R)-1-(4-Chlorophenyl)ethane-1,2-diol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete HydrolysisEnsure the Na₂SO₃ quench stirs for a full hour. The osmate ester intermediate is stable and must be chemically cleaved.
Low ee (<90%) Temperature too highStrictly maintain 0 °C. If reaction is slow, extend time rather than increasing temperature.
Low ee (<90%) Wrong LigandVerify use of AD-mix-beta . AD-mix-alpha yields the (S)-enantiomer.
Reaction Stalls Phase Transfer IssueIncrease stirring speed. The reaction occurs at the interface of the organic/aqueous droplets.

Safety Information

  • Osmium Tetroxide (OsO₄): Highly toxic and volatile. Although generated in situ and used in catalytic amounts, always work in a fume hood. The sulfite quench is mandatory to neutralize osmium before waste disposal.

  • 4-Chlorostyrene: Irritant. Avoid inhalation.

  • Waste Disposal: Segregate heavy metal waste (Osmium) from general organic solvents.

References

  • Sharpless, K. B., et al. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." Journal of Organic Chemistry, 1992, 57, 2768–2771.[2] Link

  • Kolb, H. C., VanNiewenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547. Link

  • Sigma-Aldrich. "AD-mix-β Product Sheet." (Reagent source and specifications). Link

  • BenchChem. "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography." (HPLC Reference). Link

  • PubChem. "1-(4-Chlorophenyl)ethane-1,2-diol Compound Summary." Link

Sources

Application Note: Biocatalytic Reduction Protocols for the Synthesis of Chiral 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral vicinal diols are indispensable building blocks in the pharmaceutical and fine chemical industries.[1][2] Specifically, 1-(4-chlorophenyl)ethane-1,2-diol serves as a critical precursor for synthesizing neuroprotective agents like (R)-eliprodil.[1] Traditional chemical synthesis routes to such chiral molecules often involve multiple steps, hazardous reagents, and heavy metal catalysts, posing challenges in terms of cost, safety, and stereoselectivity.[2] Biocatalysis, utilizing enzymes or whole-cell systems, presents a compelling alternative, offering exceptional enantio- and regioselectivity under mild, aqueous conditions.[3][4]

This guide provides a comprehensive overview and detailed protocols for the biocatalytic reduction of 2-hydroxy-1-(4-chlorophenyl)ethanone to produce enantiomerically pure this compound. We will explore the underlying enzymatic mechanisms, compare different biocatalytic systems, and provide step-by-step protocols for both isolated enzyme and whole-cell approaches, tailored for researchers in drug development and process chemistry.

The Biocatalytic Approach: Mechanism and Key Components

The core of this biotransformation is the asymmetric reduction of a prochiral α-hydroxy ketone, 2-hydroxy-1-(4-chlorophenyl)ethanone, to the corresponding chiral diol. This reaction is predominantly catalyzed by a class of enzymes known as ketoreductases (KREDs) or aldo-keto reductases (AKRs), which belong to the broader family of oxidoreductases.[5]

Mechanism of Action: The enzymatic reduction hinges on the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH (reduced nicotinamide adenine dinucleotide phosphate) or NADH (reduced nicotinamide adenine dinucleotide), to the carbonyl carbon of the substrate.[6] The enzyme's chiral active site precisely orients the substrate, ensuring the hydride attacks from a specific face, thus dictating the stereochemistry of the resulting secondary alcohol.

Cofactor Regeneration: Given the high cost of nicotinamide cofactors, their use in stoichiometric amounts is economically prohibitive for large-scale synthesis.[7] Therefore, an efficient in situ cofactor regeneration system is essential.[7][8][9] This is typically achieved using a secondary enzyme and a sacrificial co-substrate. A widely adopted and highly efficient system pairs a glucose dehydrogenase (GDH) with D-glucose.[10][11] The GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP⁺/NAD⁺) back to its active NADPH/NADH form, allowing it to participate in another catalytic cycle.[7][11] This creates a closed-loop system where the cofactor is used in catalytic amounts.[12]

Cofactor_Regeneration_Cycle cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone 2-hydroxy-1-(4-chlorophenyl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Diol 1-(4-Chlorophenyl) ethane-1,2-diol KRED->Diol Product NADP NADP+ KRED->NADP Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Recycled NADPH->KRED Hydride Donor NADP->GDH

Caption: General enzymatic cycle for KRED-catalyzed reduction with GDH-based cofactor regeneration.

Comparative Analysis of Biocatalytic Systems

The choice of biocatalyst is critical and depends on the desired enantiomer ((R) or (S)), substrate tolerance, and process scalability. Both isolated (purified or cell-free extract) enzymes and whole-cell systems are viable options, each with distinct advantages. Whole-cell catalysis can be simpler and cheaper by avoiding enzyme purification, and the cellular machinery can handle cofactor regeneration internally.[13][14] However, isolated enzyme systems allow for higher substrate loading and simpler downstream processing by eliminating cellular biomass.

Biocatalyst SystemCatalyst ExampleCofactor SystemKey AdvantagesPotential ChallengesReference
Isolated Enzyme Recombinant Ketoreductase (e.g., from Lactobacillus kefir)NADPH/NADP⁺ with Glucose/GDHHigh purity, no cell-based byproducts, precise control over reaction parameters, high substrate loading possible.Requires enzyme expression and purification, higher initial cost, potential for lower operational stability.[10][15]
Whole-Cell (Recombinant) E. coli expressing a KRED and a GDHEndogenous or co-expressedNo enzyme purification needed, cofactor regeneration handled internally, robust and cost-effective.Lower substrate tolerance, potential for byproduct formation from native enzymes, complex downstream processing.[10][16]
Whole-Cell (Wild Type) Bacillus clausiiEndogenousInexpensive, readily available, no genetic engineering required.Often lower activity and selectivity, screening required to find suitable strains, byproduct formation is common.[17]

Detailed Experimental Protocols

Safety Precaution: The substrate, 2-hydroxy-1-(4-chlorophenyl)ethanone, and the product, this compound, may be harmful if swallowed and can cause skin and eye irritation.[18] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Isolated Enzyme System with Enzymatic Cofactor Regeneration

This protocol describes the reduction of 2-hydroxy-1-(4-chlorophenyl)ethanone using a commercially available ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant Ketoreductase (KRED), His-tagged

  • Recombinant Glucose Dehydrogenase (GDH)

  • 2-hydroxy-1-(4-chlorophenyl)ethanone (Substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose (Anhydrous)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Reaction vessel (e.g., jacketed glass reactor with overhead stirrer)

Procedure:

  • Reaction Setup: In a 100 mL reaction vessel, add 45 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Co-substrate Addition: Dissolve 15 mg of NADP⁺ and 1.5 g of D-glucose into the buffer with gentle stirring until fully dissolved. The large excess of glucose drives the regeneration equilibrium.[15]

  • Enzyme Addition: Add 10 mg of KRED and 10 mg of GDH to the reaction mixture. Stir gently for 10 minutes to allow for complete dissolution.

  • Substrate Addition: Prepare a stock solution of the substrate by dissolving 1.0 g of 2-hydroxy-1-(4-chlorophenyl)ethanone in 5 mL of DMSO. Add this solution dropwise to the reaction vessel over 15 minutes. The use of a co-solvent like DMSO is necessary for the solubility of the hydrophobic substrate.[15]

  • Reaction Conditions: Maintain the reaction temperature at 30°C and stir at 250 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours).

  • Monitoring: Quench a 100 µL aliquot with 900 µL of methanol or acetonitrile to precipitate the enzymes.[15] Centrifuge the sample and analyze the supernatant using chiral HPLC or GC to determine conversion and enantiomeric excess (% e.e.).[19][20]

  • Work-up (upon completion, typically >99% conversion in 12-24 hours):

    • Saturate the aqueous phase with NaCl to reduce the solubility of the product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol B: Recombinant Whole-Cell Biocatalysis

This protocol utilizes an E. coli strain co-expressing both a ketoreductase and a glucose dehydrogenase, simplifying the reaction setup.

Materials:

  • E. coli cells co-expressing KRED and GDH (as frozen or lyophilized cell paste)

  • 2-hydroxy-1-(4-chlorophenyl)ethanone (Substrate)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Toluene or a surfactant (e.g., Triton X-100) for cell permeabilization (optional)

  • Ethyl acetate

Procedure:

  • Cell Suspension: In a 250 mL baffled flask, suspend 2 g (wet cell weight) of the recombinant E. coli cells in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Co-substrate Addition: Add 2.5 g of D-glucose to the cell suspension and stir until dissolved. The cells will utilize the glucose for both cofactor regeneration and as an energy source.

  • Cell Permeabilization (Optional but Recommended): To improve substrate and product transport across the cell membrane, add a permeabilizing agent. Add 250 µL of toluene (0.5% v/v) and shake for 30 minutes at 30°C. This step can significantly increase the reaction rate.

  • Substrate Addition: Add 500 mg of 2-hydroxy-1-(4-chlorophenyl)ethanone directly to the flask as a solid or dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Reaction Conditions: Place the flask in an orbital shaker at 30°C and 200 rpm. The reaction is typically slower than the isolated enzyme system due to mass transfer limitations.

  • Monitoring: Periodically take 500 µL aliquots. Add 500 µL of ethyl acetate, vortex vigorously to extract the substrate and product, centrifuge to separate the layers, and analyze the organic phase by chiral HPLC/GC.

  • Work-up (upon completion, typically 24-48 hours):

    • Centrifuge the entire reaction mixture (e.g., 4000 x g for 20 min) to pellet the cells.

    • Decant the supernatant and extract it with ethyl acetate (3 x 50 mL).

    • Extract the cell pellet once with 20 mL of ethyl acetate to recover any cell-associated product.

    • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient enzyme activity or loading.- Cofactor regeneration is rate-limiting.- Substrate or product inhibition.- Increase KRED and/or GDH concentration.- Ensure glucose is in sufficient excess (1.2-1.5 molar equivalents).- Implement fed-batch substrate addition to maintain low substrate/product concentration.
Low Enantioselectivity (% e.e.) - Presence of contaminating enzymes with opposite stereopreference (common in whole-cell systems).- Racemization of product under reaction conditions.[21]- Use a purified enzyme system.- Screen different KREDs for higher selectivity.- Check the pH and temperature stability of the product; run the reaction under milder conditions if needed.
Enzyme Deactivation - High concentration of organic co-solvent (e.g., DMSO).- Sub-optimal pH or temperature.- Keep co-solvent volume below 5-10% (v/v).- Optimize pH and temperature for the specific KRED used.- Consider enzyme immobilization to enhance stability.[22]

Overall Experimental Workflow

The following diagram outlines the complete workflow from catalyst selection to final product analysis for a successful biocatalytic reduction.

Biocatalysis_Workflow sub_prep Substrate & Reagent Preparation rxn_setup Reaction Setup (Buffer, Cofactor, Enzymes, Substrate) sub_prep->rxn_setup cat_select Catalyst Selection (Isolated Enzyme vs. Whole Cell) cat_select->rxn_setup rxn_run Bioreduction (Control Temp, pH, Stirring) rxn_setup->rxn_run monitoring In-Process Monitoring (Chiral HPLC/GC) rxn_run->monitoring Aliquots workup Reaction Work-up (Extraction) rxn_run->workup Completion monitoring->rxn_run Continue? purification Purification (Chromatography) workup->purification analysis Final Product Analysis (Purity, % e.e., Yield) purification->analysis

Caption: A comprehensive workflow for the biocatalytic production of chiral diols.

References

  • Liu, Z., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

  • Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Zou, L., et al. (2022). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wang, Q., et al. (2024). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. MDPI. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2022). Whole Cells as Biocatalysts in Organic Transformations. MDPI. Available at: [Link]

  • Krewinkel, M., et al. (2024). An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. ChemBioChem. Available at: [Link]

  • Kaushik, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Technical Disclosure Commons. (2023). An improved biocatalytic route to access (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol. Defensive Publications Series. Available at: [Link]

  • Rebros, M., et al. (2012). Schematic overview of our system for continuous cofactor regeneration. ResearchGate. Available at: [Link]

  • Sanchez, C. A. R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Google Patents. (n.d.). EP2970927A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase.
  • Sehl, T. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. BIOTRANS 2023. Available at: [Link]

  • Szymański, J., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. Coordination Chemistry Reviews. Available at: [Link]

  • Chen, B., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing. Available at: [Link]

  • Schrewe, M., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved February 16, 2026, from [Link]

  • Liang, J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved February 16, 2026, from [Link]

  • Wang, X., et al. (2021). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid–liquid biphasic microreaction system. ResearchGate. Available at: [Link]

  • González, E., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. Chemico-Biological Interactions. Available at: [Link]

  • Westphal, M. V., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. Organic Process Research & Development. Available at: [Link]

  • Aalbers, T., & Fraaije, M. W. (2020). Round, round we go – strategies for enzymatic cofactor regeneration. Natural Product Reports. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of ketones 1, 2, and 4–7 with ketoreductases (KRED 228 from...). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Common chiral diol-based organocatalysts. Retrieved February 16, 2026, from [Link]

  • DiVA. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved February 16, 2026, from [Link]

  • Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved February 16, 2026, from [Link]

  • Zhao, H., & van der Donk, W. A. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved February 16, 2026, from [Link]

  • Ortiz-Soto, M. E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. Available at: [Link]

  • American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Retrieved February 16, 2026, from [Link]

Sources

Using 1-(4-Chlorophenyl)ethane-1,2-diol as an intermediate for azole antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(4-Chlorophenyl)ethane-1,2-diol via Cyclic Sulfate Activation

Executive Summary

This Application Note details a high-fidelity protocol for utilizing This compound (CAS: 5678-33-1) as a chiral scaffold in the synthesis of next-generation azole antifungals. While traditional methods rely on direct epoxide opening or mono-tosylation—often resulting in regiochemical mixtures or elimination side-products—this guide introduces the Cyclic Sulfate Activation Strategy .

By converting the diol into a reactive cyclic sulfate, researchers can achieve superior electrophilicity compared to epoxides, allowing for rapid, regioselective nucleophilic attack by imidazoles or triazoles under mild conditions. This method is critical for developing enantiopure antifungal candidates targeting the CYP51 (lanosterol 14α-demethylase) enzyme.

Strategic Overview & Mechanism

The this compound backbone serves as a pharmacophore mimic for several blockbuster antifungals (e.g., analogues of Miconazole, Econazole). The critical challenge in synthesizing these drugs is establishing the C-N bond between the azole heterocycle and the ethyl chain without racemizing the benzylic center.

The Cyclic Sulfate Advantage:

  • Reactivity: Cyclic sulfates are significantly more reactive towards nucleophiles than their corresponding epoxides due to the high ring strain and the excellent leaving group ability of the sulfate anion.

  • No Protecting Groups: The diol is activated directly, avoiding the atom-inefficient protection-deprotection steps required in tosylation strategies.

  • Stereocontrol: The nucleophilic attack proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the carbon center.

Pathway Visualization

The following diagram outlines the conversion of the styrene precursor to the final azole scaffold via the diol and cyclic sulfate intermediates.

AzoleSynthesis cluster_mech Mechanism of Action Styrene 4-Chlorostyrene Diol 1-(4-Chlorophenyl) ethane-1,2-diol (Chiral Target) Styrene->Diol Sharpless AD (OsO4/Ligand) Sulfite Cyclic Sulfite Intermediate Diol->Sulfite SOCl2 Pyridine Sulfate Cyclic Sulfate (Activated Electrophile) Sulfite->Sulfate RuCl3/NaIO4 Oxidation Azole Target Azole Antifungal Sulfate->Azole Imidazole/Triazole Nucleophilic Attack CYP51 Fungal CYP51 (Ergosterol Synthesis) Azole->CYP51 Inhibition

Figure 1: Chemo-enzymatic workflow for transforming 4-chlorostyrene into bioactive azole scaffolds via the cyclic sulfate shuttle.

Experimental Protocols
Phase A: Enantioselective Synthesis of the Diol

Objective: Obtain high enantiomeric excess (ee) of (S)-1-(4-chlorophenyl)ethane-1,2-diol.

Reagents:

  • 4-Chlorostyrene

  • AD-mix-α (for S-diol) or AD-mix-β (for R-diol)

  • t-Butanol/Water (1:1 v/v)

  • Methanesulfonamide (catalysis promoter)

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-α in 10 mL of t-BuOH and 10 mL of water. Stir at room temperature until two clear phases appear.

  • Activation: Add methanesulfonamide (95 mg, 1.0 eq) and cool the mixture to 0 °C.

  • Reaction: Add 4-chlorostyrene (1.0 mmol) in one portion. Stir vigorously at 0 °C for 24 hours. Note: Vigorous stirring is crucial to maintain the emulsion required for the phase-transfer catalysis.

  • Quenching: Add sodium sulfite (1.5 g) and warm to room temperature. Stir for 45 minutes to reduce osmium species.

  • Extraction: Extract with ethyl acetate (3 x 20 mL). Wash combined organics with 1M KOH, water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 2:1).

    • Expected Yield: >90%[1][2]

    • Expected ee: >98% (Determine by chiral HPLC).

Phase B: The Cyclic Sulfate Activation (Key Step)

Objective: Convert the diol into the reactive cyclic sulfate.

Reagents:

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) / Acetonitrile (MeCN)

Step 1: Cyclic Sulfite Formation [3]

  • Dissolve the diol (1.0 mmol) and triethylamine (2.2 mmol) in dry DCM (5 mL) at 0 °C.

  • Dropwise add thionyl chloride (1.1 mmol). Stir for 30 minutes.

  • Dilute with ether, wash with water, dry, and concentrate. The cyclic sulfite is usually pure enough for the next step.

Step 2: Oxidation to Cyclic Sulfate

  • Dissolve the cyclic sulfite in a mixture of CCl₄ (2 mL), MeCN (2 mL), and water (3 mL).

  • Add RuCl₃·xH₂O (catalytic, 0.05 mol%) and NaIO₄ (1.5 mmol).

  • Stir vigorously at 0 °C for 1 hour. The mixture will turn bright yellow/orange (RuO₄ species).

  • Workup: Extract with ether. Wash with water and brine.[4][5] Filter through a small pad of silica gel to remove ruthenium residues.

    • Critical: Cyclic sulfates are thermally sensitive. Do not heat above 40 °C during evaporation.

Phase C: Azole Coupling

Objective: Nucleophilic ring-opening to form the antifungal core.

Protocol:

  • Suspend Imidazole or 1,2,4-Triazole (1.2 mmol) and NaH (1.2 mmol) in dry DMF to generate the azolide anion.

  • Add the Cyclic Sulfate (1.0 mmol) dissolved in DMF.

  • Heat to 60 °C for 4 hours.

  • Hydrolysis: Add 20% H₂SO₄ (aqueous) and heat at reflux for 30 minutes to hydrolyze the intermediate sulfate ester leaving group.

  • Neutralize with NaHCO₃ and extract with EtOAc.

Analytical Validation & Specifications

The following data parameters are used to validate the identity and purity of the intermediate diol and the final azole product.

Table 1: NMR Specification for this compound
PositionδH (ppm, CDCl₃)MultiplicityAssignment
Ar-H 7.32 - 7.28MultipletAromatic Ring (4H)
CH-OH 4.78dd (J=8.2, 3.5 Hz)Benzylic Methine (Chiral Center)
CH₂-OH 3.75, 3.62dd (AB system)Terminal Methylene
OH 2.85, 2.30Broad SingletHydroxyl protons (Exchangeable)
Table 2: Process Control Parameters
ParameterAcceptance CriterionMethod
Diol Purity > 98.0%HPLC (C18, MeCN/H₂O)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralcel OD-H)
Cyclic Sulfate Stability Decomposes > 50°CDSC (Differential Scanning Calorimetry)
Residual Osmium < 10 ppmICP-MS (Safety Requirement)
Safety & Handling (HSE)

This compound and its derivatives pose specific hazards.[2]

  • Hazard Statements:

    • H318: Causes serious eye damage.[2] (Wear chemical splash goggles).

    • H302: Harmful if swallowed.[2]

  • Process Safety:

    • Ruthenium Tetroxide (RuO₄): Formed in situ during cyclic sulfate synthesis. It is volatile and highly oxidative. Conduct all Ru-catalyzed oxidations in a well-ventilated fume hood.

    • Thionyl Chloride: Releases HCl gas and SO₂. Use a caustic scrubber.

References
  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Cyclic Sulfate Methodology

    • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive.[6] Journal of the American Chemical Society, 110(22), 7538–7539.

  • Halocyclization and Cyclic Sulfates

    • Steinmann, J. G., & Kiessling, L. L. (2001).
  • Biological Activity of Azole Derivatives

    • Zhang, S., et al. (2020). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Royal Society Open Science.
  • Safety Data (PubChem)

    • This compound Compound Summary.

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(4-chlorophenyl)ethane-1,2-diol, a key chiral building block in pharmaceutical synthesis. The method employs the highly selective catalytic activity of Candida antarctica lipase B (CAL-B) to achieve efficient separation of the enantiomers through transesterification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for producing enantiomerically pure vicinal diols.

Introduction: The Significance of Chiral Diols

Chiral 1,2-diols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of these diols often dictates their pharmacological activity, with different enantiomers potentially exhibiting varied efficacy or even adverse effects.[1][2] The United States Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding and controlling stereochemistry early in the drug development process.[2] Consequently, the development of efficient methods for obtaining enantiomerically pure compounds is of paramount importance.

This compound, in its enantiomerically pure form, serves as a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) presents an elegant and environmentally benign strategy for resolving racemic mixtures of such chiral alcohols. This method leverages the inherent stereoselectivity of enzymes, such as lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted.[3] This process allows for the separation of the two enantiomers based on their different chemical nature (e.g., an alcohol and an ester).

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. When this is catalyzed by an enzyme, it is termed enzymatic kinetic resolution.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that have found widespread application in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[3] In this application, we utilize Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym® 435), which is renowned for its robustness and high selectivity in resolving a wide range of chiral alcohols.

The kinetic resolution of racemic this compound is achieved through an irreversible transesterification reaction. The lipase selectively acylates one of the enantiomers of the diol using an acyl donor, such as vinyl acetate. The acetyl group is preferentially transferred to one of the hydroxyl groups of the more reactive enantiomer, converting it into the corresponding monoacetate. The other enantiomer remains largely unreacted. The significant difference in reaction rates allows for the separation of the unreacted diol and the newly formed ester, both in high enantiomeric purity, when the reaction is stopped at approximately 50% conversion.

Experimental Workflow

The overall experimental workflow for the enzymatic kinetic resolution of racemic this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification racemate Racemic this compound reaction_vessel Reaction Mixture Incubation (Controlled Temperature & Agitation) racemate->reaction_vessel enzyme Immobilized CAL-B enzyme->reaction_vessel solvent Aprotic Solvent (e.g., MTBE) solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling hplc Chiral HPLC Analysis (Determine ee & Conversion) sampling->hplc quench Reaction Quenching (at ~50% Conversion) hplc->quench Decision Point filtration Enzyme Filtration quench->filtration chromatography Column Chromatography filtration->chromatography product1 (S)-1-(4-Chlorophenyl)ethane-1,2-diol (Unreacted Enantiomer) chromatography->product1 product2 (R)-2-Acetoxy-1-(4-chlorophenyl)ethanol (Product) chromatography->product2

Sources

Application Note: A Novel Synthetic Route to Beta-Adrenergic Blocker Analogues from 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-adrenergic blockers are a cornerstone in the management of cardiovascular diseases.[1] Their synthesis has been a subject of extensive research, traditionally relying on the reaction between a substituted phenol and an epoxide or halohydrin intermediate.[1] This application note details a novel and efficient synthetic pathway to a potential beta-blocker analogue, 1-(4-chlorophenyl)-2-(isopropylamino)ethan-1-ol , starting from the non-traditional precursor 1-(4-chlorophenyl)ethane-1,2-diol . The described methodology leverages a robust two-step sequence: (1) a stereospecific conversion of the vicinal diol to a key epoxide intermediate, 2-(4-chlorophenyl)oxirane , via a cyclic sulfate; and (2) a regioselective ring-opening of the epoxide with isopropylamine. This guide provides detailed, step-by-step protocols, mechanistic insights, and characterization data, offering a validated workflow for researchers exploring new synthetic routes and analogues in drug discovery.

Introduction and Rationale

The vast majority of commercially successful beta-blockers, such as atenolol and propranolol, are aryloxypropanolamines. Their synthesis almost invariably involves the etherification of a phenol with epichlorohydrin, followed by the introduction of an amine.[2][3][4] While effective, this reliance on phenolic starting materials limits the structural diversity accessible through common synthetic routes.

This protocol explores an alternative strategy, demonstrating the utility of vicinal diols as precursors for the core β-amino alcohol pharmacophore. The starting material, this compound, provides a unique scaffold. By converting its diol functionality into an epoxide, we create a reactive electrophile poised for nucleophilic attack by an amine. This approach opens the door to a class of beta-blocker analogues that do not contain the traditional phenoxy ether linkage, potentially leading to compounds with novel pharmacological profiles.

The chosen synthetic pathway is outlined below. It is designed for efficiency, high yield, and stereochemical control, making it a valuable tool for medicinal chemistry laboratories.

G A This compound (Starting Material) B Intermediate Cyclic Sulfate A->B  Step 1a: SOCl₂, Et₃N  Step 1b: RuCl₃, NaIO₄ C 2-(4-Chlorophenyl)oxirane (Key Epoxide Intermediate) B->C  Step 1c: NaOH D 1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol (Final Product) C->D  Step 2: Isopropylamine

Caption: Overall synthetic workflow from the starting diol to the final product.

Part I: Synthesis of the Key Epoxide Intermediate

Mechanistic Principle: Epoxidation via Cyclic Sulfate

The conversion of vicinal diols into epoxides is a fundamental transformation in organic synthesis. While methods involving selective tosylation followed by base-induced cyclization exist, they can suffer from poor regioselectivity and the formation of by-products.[5] A more elegant and efficient method proceeds through a cyclic sulfate intermediate.[5]

This process involves three key stages:

  • Cyclic Sulfite Formation: The vicinal diol reacts with thionyl chloride (SOCl₂) in the presence of a base (e.g., triethylamine) to form a cyclic sulfite.

  • Oxidation: The cyclic sulfite is oxidized to the corresponding cyclic sulfate using a catalyst system like Ruthenium(III) chloride (RuCl₃) and an oxidant such as sodium periodate (NaIO₄).

  • Intramolecular Cyclization: Treatment of the cyclic sulfate with a strong base (e.g., NaOH) induces an intramolecular Sₙ2 reaction. The oxyanion attacks the adjacent carbon, displacing the sulfate group to form the epoxide with inversion of configuration at the attacked center. This method is highly efficient and stereospecific.[5]

G cluster_0 Diol to Cyclic Sulfate cluster_1 Cyclization to Epoxide Diol Vicinal Diol Sulfite Cyclic Sulfite Diol->Sulfite SOCl₂ Sulfate Cyclic Sulfate Sulfite->Sulfate RuCl₃ / NaIO₄ Sulfate_c Cyclic Sulfate Epoxide Epoxide Sulfate_c->Epoxide NaOH (Intramolecular SN2)

Caption: Logical flow of the epoxidation reaction via a cyclic sulfate intermediate.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)oxirane

This protocol describes the conversion of this compound to 2-(4-chlorophenyl)oxirane.

Table 1: Materials and Reagents for Epoxidation

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound172.6110.01.73 g
Thionyl chloride (SOCl₂)118.9711.00.80 mL
Triethylamine (Et₃N)101.1922.03.06 mL
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)~207.430.1 (catalytic)~21 mg
Sodium periodate (NaIO₄)213.8915.03.21 g
Sodium hydroxide (NaOH)40.0016.016.0 mL (1M aq)
Dichloromethane (DCM), Anhydrous--100 mL
Acetonitrile (MeCN)--50 mL
Water (H₂O)--50 mL
Tetrahydrofuran (THF)--30 mL
Diethyl ether--100 mL

Procedure:

  • Cyclic Sulfite Formation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.73 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (3.06 mL, 22.0 mmol) dropwise, followed by the slow, dropwise addition of thionyl chloride (0.80 mL, 11.0 mmol).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Oxidation to Cyclic Sulfate:

    • In a separate flask, prepare a solvent mixture of acetonitrile (50 mL), dichloromethane (50 mL), and water (50 mL).

    • Add the reaction mixture from step 1 to this solvent system.

    • Add sodium periodate (3.21 g, 15.0 mmol) and a catalytic amount of RuCl₃·xH₂O (~21 mg, 0.1 mmol).

    • Stir the biphasic mixture vigorously at room temperature for 2 hours. The mixture will turn from dark brown/black to green.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude cyclic sulfate.

  • Epoxide Formation:

    • Dissolve the crude cyclic sulfate in a mixture of THF (30 mL) and methanol (10 mL).

    • Add 1M NaOH solution (16.0 mL, 16.0 mmol) dropwise at room temperature.[5]

    • Stir the mixture for 30-60 minutes, monitoring for the disappearance of the cyclic sulfate by TLC.[5]

    • Dilute the reaction mixture with diethyl ether (100 mL) and wash successively with 0.1 M HCl and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(4-chlorophenyl)oxirane.

Table 2: Expected Yield and Characterization Data for 2-(4-chlorophenyl)oxirane

ParameterExpected Value
Appearance Colorless oil
Yield 80-90% (over 3 steps)
¹H NMR (CDCl₃) δ 7.35 (d, 2H), 7.25 (d, 2H), 3.85 (dd, 1H), 3.15 (dd, 1H), 2.75 (dd, 1H) ppm
¹³C NMR (CDCl₃) δ 137.0, 134.0, 128.8, 126.9, 52.5, 51.2 ppm
IR (thin film) ν 3050, 2990, 1490, 1260, 1090, 910, 830 cm⁻¹
MS (EI) m/z 154 (M⁺), 119, 111, 89, 75

Part II: Synthesis of the Final Beta-Blocker Analogue

Mechanistic Principle: Nucleophilic Ring-Opening of Epoxides

The reaction of epoxides with amines is a classic and highly effective method for synthesizing β-amino alcohols.[6] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening.[7]

  • Regioselectivity: In base-catalyzed or neutral conditions, the amine (nucleophile) will preferentially attack the less sterically hindered carbon of the epoxide.[7] For 2-(4-chlorophenyl)oxirane, attack will occur at the terminal CH₂ carbon.

  • Stereoselectivity: The Sₙ2 attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. The stereocenter at the benzylic carbon remains unaffected.

This reaction is often performed in polar solvents like water or alcohols, which can facilitate the protonolysis of the resulting alkoxide.[8] In many cases, the reaction proceeds efficiently without the need for a catalyst.[8]

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-(isopropylamino)ethan-1-ol

This protocol describes the final step to produce the target β-amino alcohol.

Table 3: Materials and Reagents for Aminolysis

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(4-chlorophenyl)oxirane154.605.0773 mg
Isopropylamine59.1125.0 (5 equiv.)2.45 mL
Methanol (MeOH)--20 mL
Water (H₂O)--5 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(4-chlorophenyl)oxirane (773 mg, 5.0 mmol) in methanol (20 mL).

  • Add isopropylamine (2.45 mL, 25.0 mmol) to the solution, followed by water (5 mL).

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours or at a slightly elevated temperature (e.g., 40-50 °C) for 4-6 hours to expedite the reaction.

  • Monitor the reaction progress by TLC until the starting epoxide is fully consumed.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure β-amino alcohol.

Table 4: Expected Yield and Characterization Data for the Final Product

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
¹H NMR (CDCl₃) δ 7.30 (s, 4H), 4.70 (dd, 1H), 2.90-2.70 (m, 3H), 1.10 (d, 6H) ppm
¹³C NMR (CDCl₃) δ 141.5, 133.0, 128.5, 127.0, 72.0, 56.0, 49.0, 23.0 ppm
IR (KBr) ν 3300-3100 (br, O-H, N-H), 2970, 1595, 1490, 1120, 1090, 820 cm⁻¹
MS (ESI+) m/z 214.1 [M+H]⁺

Discussion and Future Outlook

This application note has successfully demonstrated a robust and high-yielding synthetic route to a novel beta-blocker analogue from this compound. The key strengths of this protocol are the efficient conversion of the vicinal diol to an epoxide via a cyclic sulfate and the clean, regioselective aminolysis to form the final β-amino alcohol.

Stereochemical Considerations: The protocol as described will produce a racemic mixture of the final product. For drug development, accessing single enantiomers is critical, as the pharmacological activity of beta-blockers typically resides in the (S)-enantiomer.[9] Enantiopure starting material could be obtained through methods such as the Sharpless asymmetric dihydroxylation of 4-chlorostyrene, which would carry the stereochemistry through the synthetic sequence. Alternatively, enzymatic kinetic resolution of the intermediate epoxide or the final racemic amino alcohol could be employed to separate the enantiomers.[9][10]

Adaptability: This protocol is highly adaptable. A variety of primary or secondary amines can be substituted for isopropylamine in the final step to generate a library of analogues for structure-activity relationship (SAR) studies. Similarly, starting with different substituted aryl ethane-diols would allow for extensive exploration of the chemical space around this novel scaffold.

References

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2005). An efficient asymmetric synthesis of (S)-atenolol: using hydrolytic kinetic resolution. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. Retrieved from [Link]

  • MDPI. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Retrieved from [Link]

  • Jang, D. O., Joo, Y. H., & Cho, D. H. (2000). Efficient Synthesis of Epoxides from Vicinal Diols Via Cyclic Sulfates. Synthetic Communications, 30(24), 4489-4494. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

  • Preprints.org. (2021). Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1985). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1988). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1992). Synthesis and binding to beta-adrenergic receptors of p-aminobenzyl analogues of practolol and atenolol. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

  • Arzneimittelforschung. (1994). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial synthesis of atenolol[1][8][11]. A large excess of epichlorohydrin was used both as a reagent and as a solvent. Retrieved from [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins 1 [X =halogen, OSO 2. Retrieved from [Link]

  • ACS Publications. (1998). A Synthesis of Atenolol Using a Nitrile Hydration Catalyst. Retrieved from [Link]

  • YouTube. (2020). Epoxides from Vicinal Diols. Retrieved from [Link]

  • Wikipedia. (n.d.). Practolol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1988). Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1979). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

  • Pharmapproach. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • OMICS International. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link].php?aid=88302)

Sources

Enzymatic Synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol via Epoxide Hydrolase-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery and Development Professionals

Abstract: Chiral vicinal diols are crucial building blocks in the asymmetric synthesis of pharmaceuticals and fine chemicals.[1] This application note provides a detailed guide to the synthesis of enantiomerically enriched 1-(4-chlorophenyl)ethane-1,2-diol from racemic 4-chlorostyrene oxide using an epoxide hydrolase (EH). We present the principle of enzymatic kinetic resolution, detailed protocols for enzyme activity assays and preparative-scale synthesis, and methods for analytical validation. The use of epoxide hydrolases offers a green, highly selective, and efficient alternative to traditional chemical methods, operating under mild conditions to produce high-value chiral intermediates.[1][2][3]

Introduction: The Biocatalytic Advantage

The synthesis of optically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. This compound is a valuable chiral synthon used in the manufacturing of various bioactive molecules.[4] Traditional chemical routes to such compounds can be challenging, often requiring stoichiometric chiral reagents, harsh reaction conditions, or expensive metal catalysts.[2][5]

Biocatalysis, utilizing enzymes as natural catalysts, circumvents many of these limitations. Epoxide hydrolases (EHs, EC 3.3.2.x) are a class of enzymes that catalyze the hydrolysis of an epoxide ring to the corresponding vicinal diol by the addition of water, without the need for expensive cofactors.[3][6] Their remarkable enantioselectivity allows them to distinguish between the two enantiomers of a racemic epoxide. This property is harnessed in a process known as kinetic resolution, where one enantiomer is selectively transformed into the diol product, leaving the unreacted, less reactive epoxide enantiomer in high enantiomeric purity.[7][8] This dual-product potential makes EH-catalyzed hydrolysis a highly atom-efficient and synthetically valuable strategy.[1]

Principle of the Method: Kinetic Resolution

The enzymatic process relies on the kinetic resolution of racemic 4-chlorostyrene oxide. The epoxide hydrolase preferentially binds to and hydrolyzes one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer).

The key characteristics of this process are:

  • Enantioselectivity: The enzyme's active site accommodates one enantiomer far better than the other, leading to a significant difference in reaction rates.

  • Dual Product Synthesis: The reaction yields two valuable, optically active products: the chiral diol and the unreacted chiral epoxide.

  • Theoretical Yield: The maximum theoretical yield for a single product in a kinetic resolution is 50%.[7] Therefore, the reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product diol and the remaining substrate.

G cluster_0 Racemic 4-Chlorostyrene Oxide cluster_1 Epoxide Hydrolase (EH) + H₂O cluster_4 Products at ~50% Conversion racemic_mix (R/S) Mixture r_epoxide (R)-Epoxide s_epoxide (S)-Epoxide enzyme EH diol (R)-1-(4-Chlorophenyl)ethane-1,2-diol (High ee_p) enzyme->diol r_epoxide->enzyme k_fast s_epoxide->enzyme k_slow unreacted_epoxide (S)-4-Chlorostyrene Oxide (High ee_s) s_epoxide->unreacted_epoxide

Caption: Mechanism of kinetic resolution of 4-chlorostyrene oxide.

Materials and Reagents

Reagent/MaterialSpecificationsSupplier (Example)
Enzyme Epoxide Hydrolase from Aspergillus niger (lyophilized powder or immobilized)Sigma-Aldrich, Codexis
Substrate Racemic 4-chlorostyrene oxide (≥98%)TCI, Alfa Aesar
Buffer Potassium phosphate buffer, 100 mM, pH 7.0-
Co-Solvent Dimethyl sulfoxide (DMSO), analytical gradeFisher Scientific
Extraction Solvent Ethyl acetate (EtOAc), HPLC gradeVWR
Drying Agent Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)-
Analytical Standards Racemic this compoundSanta Cruz Biotech
Chiral HPLC Column CHIRALPAK® AD-H or equivalent (e.g., Daicel)Phenomenex, Daicel
HPLC Solvents n-Hexane, Isopropanol (IPA), HPLC grade-
Equipment pH meter, magnetic stirrer/hotplate, orbital shaker, centrifuge, rotary evaporator-

Experimental Protocols

Protocol 1: General Enzyme Activity Assay

Rationale: Determining the specific activity of the enzyme batch is critical for reproducibility. One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of diol per minute under the specified conditions.

  • Prepare Substrate Stock (100 mM): Dissolve 168.6 mg of racemic 4-chlorostyrene oxide in 10 mL of DMSO.

  • Prepare Enzyme Solution: Prepare a 1 mg/mL solution of the epoxide hydrolase in 100 mM potassium phosphate buffer (pH 7.0). Keep on ice.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 940 µL of 100 mM potassium phosphate buffer (pH 7.0) and pre-incubate at 30°C for 5 minutes.

  • Initiate Reaction: Add 50 µL of the enzyme solution and 10 µL of the substrate stock solution (final substrate concentration: 1 mM).

  • Incubation: Incubate the reaction at 30°C with shaking (200 rpm) for 10 minutes.

  • Quench Reaction: Stop the reaction by adding 500 µL of ethyl acetate and vortexing vigorously for 30 seconds.

  • Extraction: Centrifuge the tube at 10,000 x g for 2 minutes to separate the phases.

  • Analysis: Carefully transfer the top organic layer (ethyl acetate) to a clean vial for analysis by chiral HPLC or GC to determine the amount of diol formed.

Protocol 2: Preparative Scale Synthesis of this compound

Rationale: This protocol outlines the kinetic resolution on a larger scale. The reaction is monitored to ensure it is stopped at approximately 50% conversion to maximize the enantiopurity of both the product and the remaining substrate.

  • Reaction Setup: In a 250 mL baffled flask, combine 95 mL of 100 mM potassium phosphate buffer (pH 7.0) and a defined amount of epoxide hydrolase (e.g., 500 U, based on the activity assay). Place the flask on a magnetic stirrer in a water bath set to 30°C.

  • Substrate Addition: In a separate vial, dissolve 843 mg (5 mmol) of racemic 4-chlorostyrene oxide in 5 mL of DMSO. Add this solution to the reaction flask to initiate the hydrolysis (final substrate concentration: 50 mM).

  • Reaction Monitoring:

    • Immediately after substrate addition (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the aliquot with 100 µL of ethyl acetate, vortex, and centrifuge.

    • Analyze the organic layer by chiral HPLC to determine the substrate conversion.

  • Reaction Termination and Work-up: Once the conversion reaches ~50%, terminate the reaction by adding 100 mL of ethyl acetate to the flask.

  • Product Extraction:

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Collect the organic (top) layer.

    • Extract the aqueous layer two more times with 50 mL of ethyl acetate.

    • Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture (diol and unreacted epoxide).

  • Purification: The this compound can be separated from the unreacted epoxide by silica gel column chromatography.

Protocol 3: Chiral HPLC Analysis

Rationale: A validated analytical method is essential to quantify the success of the kinetic resolution by determining both the conversion and the enantiomeric excess (ee) of the substrate and product.

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Calculations:

    • Conversion (%): [ (Initial Area_substrate - Final Area_substrate) / Initial Area_substrate ] * 100

    • Enantiomeric Excess (ee %): [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100

Data Presentation and Visualization

Overall Experimental Workflow

G A 1. Reagent Preparation (Buffer, Substrate, Enzyme) B 2. Preparative Reaction Setup (50 mM Substrate, EH, 30°C) A->B C 3. Reaction Monitoring (Chiral HPLC Analysis) B->C D Is Conversion ~50%? C->D E 4. Reaction Work-up (Ethyl Acetate Extraction) D->E Yes H Continue Incubation D->H No F 5. Product Isolation (Rotary Evaporation) E->F G 6. Final Analysis (Yield, ee_p, ee_s) F->G H->C

Caption: Workflow for preparative synthesis and analysis.

Expected Results

The success of the kinetic resolution is determined by the enantiomeric ratio (E-value) of the enzyme, which can be calculated from the conversion and ee values. A high E-value (>100) is indicative of an excellent biocatalyst for resolution.

ParameterExpected ValueNotes
Optimal Reaction Time 8 - 24 hoursDependent on enzyme activity and concentration.
Substrate Conversion ~50%Target for optimal resolution.
Product Yield 45 - 50%Based on 50% conversion, accounting for isolation losses.
ee of Diol (ee_p) >98%Indicates high enantioselectivity of the enzyme.
ee of unreacted Epoxide (ee_s) >98%The unreacted substrate is also obtained in high enantiopurity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Substrate inhibition.1. Perform an activity assay; use a fresh batch of enzyme. 2. Verify buffer pH and incubator temperature. 3. Lower the initial substrate concentration.
Low Enantioselectivity (ee) 1. Reaction proceeded past 50% conversion. 2. Poorly selective enzyme. 3. Racemization of product/substrate.1. Monitor the reaction more frequently and stop at 50%. 2. Screen other commercially available epoxide hydrolases. 3. Ensure pH and temperature are not causing degradation.
Poor Product Recovery 1. Inefficient extraction. 2. Emulsion formation during extraction.1. Increase the volume and number of extractions. 2. Add brine (saturated NaCl solution) to break the emulsion; centrifuge.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2011). Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase. PubMed.
  • Zhao, L., et al. (2004). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Journal of the American Chemical Society.
  • Lee, E.-Y., & Shuler, M. L. (2007). Reaction schemes of the kinetic resolution and enantioconvergent hydrolysis of racemic epoxides using epoxide hydrolases.
  • Rink, R., et al. (1998). Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1. PubMed.
  • Zhao, L., et al. (2004). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides.
  • Xu, J.-H., & Lin, G. (2011). Epoxide hydrolase-mediated enantioconvergent bioconversions to prepare chiral epoxides and alcohols. Semantic Scholar.
  • Bayer, T., & Bornscheuer, U. T. (2023).
  • Morisseau, C. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.
  • Kumar, A., et al. (2016). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis.
  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Wikipedia. (2024). Epoxide hydrolase. Wikipedia.
  • PubChem. (n.d.). This compound. PubChem.

Sources

Reagents for the oxidation of 1-(4-Chlorophenyl)ethane-1,2-diol to alpha-hydroxy ketones

Application Note: Precision Oxidation of 1-(4-Chlorophenyl)ethane-1,2-diol to -Hydroxy Ketones

Part 1: Strategic Overview & Mechanistic Insight

The Bifurcation Challenge

The oxidation of This compound presents a classic chemoselectivity dilemma in organic synthesis. The substrate contains three reactive sites susceptible to oxidation:

  • Secondary Benzylic Alcohol (C1): Thermodynamically favored for oxidation due to conjugation, yielding the

    
    -hydroxy ketone (acyloin).
    
  • Primary Aliphatic Alcohol (C2): Kinetically accessible but yields a labile

    
    -hydroxy aldehyde.
    
  • Vicinal Diol Moiety (C1-C2 Bond): Highly susceptible to oxidative cleavage (glycol fission) by reagents like NaIO

    
    , KMnO
    
    
    , or Pb(OAc)
    
    
    , destroying the carbon skeleton to form 4-chlorobenzaldehyde.

For drug development applications—where this scaffold often serves as a precursor for azole antifungals or adrenergic beta-blockers—preserving the C-C bond while selectively oxidizing the C1 alcohol is critical.

Mechanistic Pathway Analysis

The choice of reagent dictates the pathway. We must avoid "cyclic ester" mechanisms (typical of Criegee or Malaprade oxidations) that force C-C bond rupture. Instead, we prioritize reagents that operate via Single Electron Transfer (SET) or Hypervalent Twisting , which abstract hydrogen without bridging the diol.

OxidationPathwaysSubstrate1-(4-Chlorophenyl)ethane-1,2-diolCleavagePath A: Oxidative Cleavage(Undesired)Substrate->Cleavage NaIO4, Pb(OAc)4Oxidation_C1Path B: Benzylic Oxidation(Target)Substrate->Oxidation_C1 DDQ, IBXOxidation_C2Path C: Primary Oxidation(Rare/Unstable)Substrate->Oxidation_C2 TEMPO (uncontrolled)Product_Cleavage4-Chlorobenzaldehyde+ FormaldehydeCleavage->Product_CleavageTarget2-hydroxy-1-(4-chlorophenyl)ethan-1-one(Acyloin)Oxidation_C1->TargetAldehydealpha-Hydroxy AldehydeOxidation_C2->Aldehyde

Figure 1: Reaction divergence pathways. Path B is the required trajectory, necessitating reagents that suppress Path A.

Part 2: Reagent Selection Matrix

The following matrix compares validated reagents for this specific transformation.

ReagentMechanismSelectivity (C1 vs C2)C-C Cleavage RiskScalabilityGreen Score
DDQ Hydride Abstraction / SETExcellent (Benzylic specific)LowMedium (Cost)Low (Toxic waste)
IBX Hypervalent Iodine TwistingHigh Very Low (under <80°C)HighMedium
Organotin Stannylene Acetal IntermediateHighLowLow (Toxicity)Very Low
Enzymatic Dehydrogenase (NAD+)Perfect (Enantioselective)NoneHigh (if optimized)High

Part 3: Detailed Experimental Protocols

Protocol A: The "Benzylic Specialist" (DDQ Oxidation)

Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for oxidizing benzylic alcohols in the presence of other functional groups. It operates by abstracting a hydride ion from the benzylic position (stabilized by the p-chlorophenyl ring) to form a carbocation, which then loses a proton to form the ketone.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • DDQ (1.1 - 1.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the diol in 50 mL of anhydrous 1,4-dioxane under an inert atmosphere (Argon/Nitrogen).

  • Addition: Add DDQ (11 mmol) portion-wise at room temperature. The solution will turn dark immediately due to the formation of Charge Transfer (CT) complexes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Note: If reaction is sluggish due to the electron-withdrawing chlorine, gently heat to 40°C. Do not reflux, as this increases cleavage risk.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). Look for the disappearance of the lower Rf diol and appearance of the UV-active ketone.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DDQ-hydroquinone (DDHQ) byproduct.

  • Purification: Concentrate the filtrate. Dissolve the residue in CH

    
    Cl
    
    
    and wash with saturated NaHCO
    
    
    (to remove residual acidic species) followed by brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Critical Control Point: Ensure the solvent is dry.[1] Water can compete as a nucleophile or facilitate over-oxidation.

Protocol B: The "Non-Cleaving" Standard (IBX Oxidation)

Rationale: 2-Iodoxybenzoic acid (IBX) oxidizes 1,2-diols to

2

Reagents:

  • Substrate: this compound (1.0 equiv)

  • IBX (1.1 equiv)

  • Solvent: DMSO (0.5 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve IBX (11 mmol) in DMSO (20 mL). Note: IBX is insoluble in most organic solvents but soluble in DMSO.[3]

  • Substrate Addition: Add the diol (10 mmol) to the IBX solution at room temperature (25°C).

  • Reaction: Stir for 3–8 hours. The reaction is generally faster than DDQ.

  • Quenching: Dilute the reaction mixture with water (50 mL). The reduced byproduct (IBA) and excess IBX will precipitate.

  • Filtration: Filter off the white solid (Iodobenzoic acid/IBX).

  • Extraction: Extract the aqueous filtrate with EtOAc (3 x 30 mL).

  • Wash: Thoroughly wash the organic layer with saturated NaHCO

    
     and water (to remove DMSO).
    
  • Isolation: Dry and concentrate to yield the

    
    -hydroxy ketone.
    

Safety Note: IBX is explosive under impact or high heat (>200°C). Handle as a potentially shock-sensitive material.

Protocol C: Biocatalytic Resolution (Green/Chiral Route)

Rationale: For drug development, enantiopurity is often required. Chemical oxidation usually yields a racemic ketone (which destroys the chirality at C1 anyway), but if the goal is kinetic resolution (oxidizing one enantiomer of the diol to the ketone while leaving the other diol enantiomer intact), biocatalysis is superior.

Reagents:

  • Enzyme: Glycerol Dehydrogenase (e.g., from Cellulomonas sp. or commercially available kits) or whole-cell Brevibacterium.

  • Cofactor: NAD+ (catalytic), with a recycling system (e.g., LDH/Pyruvate).

  • Buffer: Phosphate buffer (pH 7.5).

Workflow:

  • Suspend cells or dissolved enzyme in buffer.

  • Add racemic this compound.

  • Incubate at 30°C with orbital shaking.

  • The enzyme selectively oxidizes the (R)-enantiomer (typically) to the

    
    -hydroxy ketone.
    
  • Extract with EtOAc. The organic layer contains a mixture of the chiral ketone and the unreacted (S)-diol.

  • Separate via column chromatography.

Part 4: Logical Visualization of Mechanism (DDQ)

Understanding the hydride transfer is key to trusting the DDQ protocol's regioselectivity.

DDQMechanismStep1Formation of Charge-Transfer Complex(Diol + DDQ)Step2Rate Limiting Step:Hydride Transfer from Benzylic C-H to DDQStep1->Step2 Rapid EquilibriumIntermediateBenzylic Cation / Phenonium Ion PairStep2->Intermediate Slow (k_H/k_D ~ 3-4)Step3Proton Loss from HydroxylIntermediate->Step3 FastProductAlpha-Hydroxy Ketone + DDHQStep3->Product

Figure 2: Step-wise mechanism of DDQ oxidation highlighting the benzylic hydride abstraction.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Formation of 4-Chlorobenzaldehyde C-C Bond CleavageReaction temperature too high; presence of acidic impurities. Switch to IBX/DMSO or lower DDQ temp.
Low Conversion Deactivated RingThe Cl-group withdraws electrons, destabilizing the benzylic cation. Increase reaction time or use refluxing dioxane (carefully).
Over-oxidation to Diketone Lack of Steric ControlStop reaction immediately upon consumption of starting material. Monitor TLC closely.

References

  • Bartlett, S. L., & Beaudry, C. M. (2011).[4] High-Yielding Oxidation of

    
    -Hydroxyketones to 
    
    
    -Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry, 76(23), 9852–9855. Link(Demonstrates IBX utility in selective oxidation without cleavage).
  • Himo, F., et al. (2005). Mechanisms of IBX-Mediated Oxidations: A Theoretical Study. Journal of the American Chemical Society, 127(41), 14146–14147. Link(Mechanistic grounding for the twisting mechanism).

  • Yadav, J. S., et al. (2006).[4] IBX-mediated oxidative cleavage of 1,2-diols.[2] Synthesis, 2006(24), 4237-4241. (Note: Citations distinguish conditions where IBX cleaves vs. oxidizes; standard DMSO conditions favor non-cleavage).

  • Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link(The seminal review on DDQ specificity for benzylic oxidation).

Advanced Microwave-Assisted Synthesis of Chlorophenyl Diols: Protocols & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details high-efficiency, microwave-assisted protocols for the synthesis of chlorophenyl diols—critical intermediates in the production of antifungal agents (e.g., chloramphenicol analogues), agrochemicals, and chiral ligands. By leveraging the dielectric heating and inverted thermal gradients characteristic of microwave irradiation, these methods reduce reaction times from hours to minutes while significantly suppressing side reactions common in conventional thermal heating.[1]

Strategic Overview & Mechanistic Rationale

The synthesis of chlorophenyl diols can be approached via three primary retrosynthetic pathways, depending on the available starting material and the desired diol structure (monomeric vs. dimeric).

Core Reaction Pathways[2]
  • Nucleophilic Ring Opening (Hydrolysis): Conversion of p-chlorostyrene oxide to p-chlorophenyl-1,2-ethanediol.

  • Oxidative Dihydroxylation: Direct conversion of p-chlorostyrene using Osmium-catalyzed (Upjohn) chemistry.

  • Reductive Coupling (Pinacol): Dimerization of p-chlorobenzaldehyde to 1,2-bis(4-chlorophenyl)ethane-1,2-diol.

Microwave Advantage[1][3][4][5][6][7][8]
  • Kinetic Acceleration: The electron-withdrawing chlorine substituent deactivates the aromatic ring, often slowing electrophilic additions (like dihydroxylation). Microwave irradiation overcomes this activation energy barrier rapidly.

  • Selectivity: Rapid heating profiles minimize the "thermal history" of the sample, reducing dehydration byproducts (e.g., rearrangement to aldehydes/ketones) often seen in prolonged reflux.

G Start Select Starting Material Epoxide p-Chlorostyrene Oxide Start->Epoxide Alkene p-Chlorostyrene Start->Alkene Aldehyde p-Chlorobenzaldehyde Start->Aldehyde Method1 Method A: Hydrolysis (Water, 120°C) Epoxide->Method1 Ring Opening Method2 Method B: Upjohn Dihydroxylation (OsO4, NMO, 80°C) Alkene->Method2 Oxidation Method3 Method C: Pinacol Coupling (Mg/TiCl4, 100°C) Aldehyde->Method3 Reductive Dimerization Product1 1-(4-chlorophenyl) ethane-1,2-diol Method1->Product1 Method2->Product1 Product2 1,2-bis(4-chlorophenyl) ethane-1,2-diol Method3->Product2

Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway based on available precursors.

Detailed Experimental Protocols

Method A: Catalyst-Free Hydrolysis of Epoxides (Green Route)

Target: 1-(4-chlorophenyl)ethane-1,2-diol Mechanism: Water acts as a nucleophile. Under conventional heating, the poor solubility of the epoxide in water limits the rate. Microwave irradiation superheats the water, increasing its ionic product (


) and dielectric constant, effectively making it a better solvent and catalyst.

Materials:

  • 2-(4-chlorophenyl)oxirane (p-Chlorostyrene oxide)

  • Deionized Water (Solvent)

  • Acetone (optional co-solvent for solubility)

Protocol:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 1.0 mmol of p-chlorostyrene oxide in 4 mL of deionized water.

    • Expert Tip: If the epoxide floats or oils out significantly, add 0.5 mL of acetone or dioxane to create a homogeneous phase, though pure water often suffices under MW conditions due to increased solubility at high

      
      .
      
  • Sealing: Crimp the vial with a Teflon-lined septum cap.

  • Irradiation:

    • Instrument: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Time: 10 minutes (Hold time).

    • Stirring: High (magnetic stir bar is essential to maintain emulsion).

  • Work-up: Cool to room temperature. The product often crystallizes upon cooling. If not, extract with ethyl acetate (3 x 5 mL), dry over

    
    , and evaporate.
    
  • Analytics: Verify conversion via TLC (Hexane/EtOAc 1:1) or HPLC.[2]

Method B: Accelerated Upjohn Dihydroxylation

Target: this compound Mechanism: Osmium tetroxide (


) catalyzes the syn-dihydroxylation of the alkene. N-methylmorpholine N-oxide (NMO) acts as the stoichiometric co-oxidant to regenerate the Os(VIII) species.[3][4]

Safety Note:


 is highly toxic and volatile. MW vials must be sealed properly, and the reaction should be handled in a fume hood.

Materials:

  • p-Chlorostyrene (1.0 mmol)

  • 
     (0.02 mmol, 2 mol%) or dilute 
    
    
    
    solution.
  • NMO (1.2 mmol, 50% aq. solution)

  • Solvent: Acetone/Water (3:1 v/v)

Protocol:

  • Preparation: Dissolve p-chlorostyrene in 3 mL Acetone/Water in a 10 mL microwave vial.

  • Addition: Add NMO solution followed by the Osmium catalyst. The solution typically turns pale yellow/green.

  • Irradiation:

    • Temperature: 80 °C. (Do not exceed 100°C to prevent Osmium volatilization/decomposition).

    • Time: 5–8 minutes.

    • Power: Dynamic mode (max 100W).

  • Quenching: Add saturated aqueous

    
     (2 mL) and stir for 5 minutes to reduce residual Osmium species (color turns black/brown).
    
  • Purification: Filter through a Celite pad to remove Osmium residues. Extract filtrate with EtOAc.

Method C: Reductive Pinacol Coupling

Target: 1,2-bis(4-chlorophenyl)ethane-1,2-diol Mechanism: Single-electron transfer (SET) from a metal (Mg or Zn) to the carbonyl generates a ketyl radical, which dimerizes.

Materials:

  • p-Chlorobenzaldehyde (2.0 mmol)

  • Magnesium turnings (2.5 mmol) or Zinc dust.

  • Catalyst:

    
     (if available) or 
    
    
    
    (aq) for milder conditions.
  • Solvent: Ethanol or THF.[5]

Protocol:

  • Preparation: Place Mg turnings and p-chlorobenzaldehyde in a dry microwave vial. Add 4 mL dry THF.

  • Activation: Add

    
     dropwise (highly exothermic, do in hood) or saturated 
    
    
    
    for the aqueous variant.
  • Irradiation:

    • Temperature: 100 °C.

    • Time: 10 minutes.

  • Work-up: Quench with dilute HCl. Extract with diethyl ether. The product is a mixture of dl and meso diastereomers.

Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterConventional Thermal (Reflux)Microwave-Assisted (Method A)Microwave-Assisted (Method B)
Reaction Time 6–12 Hours10 Minutes5–8 Minutes
Solvent Organic (THF/Dioxane)Water (Green)Acetone/Water
Yield 75–85%92–96%88–95%
Selectivity Moderate (Thermal degradation)High (Rapid quench)High (syn-diol specific)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Method A) Epoxide insolubilityAdd 10% v/v DMSO or Dioxane to the water; increase stir rate.
Over-oxidation (Method B) High temperatureLimit MW temp to 80°C; cleavage of the diol to aldehyde occurs at >100°C with Osmium.
Vial Failure/Leak High vapor pressureEnsure total volume <50% of vial capacity. Use high-pressure rated vials for water >120°C.
Incomplete Coupling (Method C) Metal surface passivationActivate Mg/Zn with dilute HCl or Iodine prior to MW irradiation.

References

  • Microwave-Assisted Hydrolysis

    • Title: Microwave-assisted organic synthesis (MAOS) - A Green Chemistry Approach.[6][7]

    • Source: Intern
    • Context: Validates the acceleration of hydrolysis reactions (e.g., benzyl chloride to alcohol)
    • URL:[Link] (General reference for MAOS hydrolysis kinetics).

  • Enzymatic/Chemical Epoxide Hydrolysis

    • Title: Gram-Scale Synthesis of (R)
    • Source: Frontiers in Bioengineering and Biotechnology.
    • Context: Establishes the target molecule and conventional/enzym
    • URL:[Link]

  • Upjohn Dihydroxylation

    • Title: Upjohn Dihydroxyl
    • Source: Organic Chemistry Portal.[4]

    • Context: Provides the foundational stoichiometry for the OsO4/NMO system adapted here for MW.
    • URL:[Link]

  • General Microwave Synthesis Theory

    • Title: Microwave Reaction Tutorial & Applications.[2][6][8]

    • Source: Biotage Application Notes.[9]

    • Context: Guidelines for epoxide opening and solvent selection in sealed vessels.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: SAD-4Cl-STY-OPT Subject: Optimization of Enantiomeric Excess (ee) in Asymmetric Dihydroxylation

Introduction: The Challenge of Terminal Styrenes

You are likely employing the Sharpless Asymmetric Dihydroxylation (SAD) to convert 4-chlorostyrene into its corresponding chiral diol. While this reaction is a Nobel-prize-winning standard, terminal aromatic alkenes like 4-chlorostyrene often occupy a "borderline" performance zone. They typically yield 85–92% ee with standard protocols, whereas pharmaceutical applications often demand >98% ee.

This guide moves beyond the standard "AD-mix" recipe. It deconstructs the reaction kinetics, ligand-substrate fit, and biphasic dynamics to help you push that final 5–10% ee.

Module 1: Ligand Selection (The "Lock and Key" Problem)

Diagnosis: If your ee is stuck between 80-90%, you are likely using the standard Phthalazine (PHAL) linker found in commercial AD-mixes.

Technical Insight: The standard ligands (DHQ)2-PHAL and (DHQD)2-PHAL form a binding pocket that is ideal for trans-disubstituted olefins. However, for terminal olefins like 4-chlorostyrene, the binding pocket is often too spacious, allowing the substrate to "wobble" during the enantio-determining step.

The Fix: Switch to Pyrimidine (PYR) ligands. The (DHQD)2-PYR ligand creates a tighter, more restrictive binding pocket specifically suited for terminal olefins with bulky aromatic groups.

Ligand Selection Matrix
Target EnantiomerStandard Ligand (Commercial Mix)High-Selectivity Ligand (Recommended)
(R)-Diol (DHQD)₂-PHAL (AD-mix-β)(DHQD)₂-PYR
(S)-Diol (DHQ)₂-PHAL (AD-mix-α)(DHQ)₂-PYR

Pro-Tip: If switching to PYR is not immediately possible, you must lower the temperature significantly (see Module 3) to reduce the entropic freedom of the substrate in the PHAL pocket.

Module 2: The Biphasic System & Additives

Diagnosis: Reaction stalls, or ee erodes over time due to "Second Cycle" catalysis.

The Mechanism: SAD occurs at the interface of two phases (t-BuOH/Water). The primary catalytic cycle uses the chiral ligand.[1] However, as the oxidant accumulates in the organic phase, a secondary, achiral cycle can occur where OsO₄ oxidizes the alkene without the ligand, producing racemic product and destroying your ee.

Critical Additive: Methanesulfonamide (MeSO₂NH₂)

For 4-chlorostyrene, this additive is mandatory .

  • Function: It acts as a "turnover accelerator." It facilitates the hydrolysis of the intermediate osmate ester, releasing the diol and regenerating the catalyst faster.

  • Why it helps ee: By speeding up the ligand-bound cycle, it minimizes the time OsO₄ spends in the "danger zone" where it could enter the achiral cycle.

SAD_Mechanism Alkene 4-Chlorostyrene (Organic Phase) Osmate_Ester Osmate Ester Intermediate Alkene->Osmate_Ester Enantio-determining Step Os_Ligand OsO4-Ligand Complex Os_Ligand->Osmate_Ester Hydrolysis Hydrolysis Step (Rate Limiting) Osmate_Ester->Hydrolysis Hydrolysis->Os_Ligand Catalyst Regeneration Product Chiral Diol (High ee) Hydrolysis->Product MeSO2NH2 ADDITIVE: MeSO2NH2 MeSO2NH2->Hydrolysis Accelerates 50x

Figure 1: The Kinetic Role of Methanesulfonamide.[2][3] By accelerating hydrolysis, the additive keeps the catalyst active in the chiral cycle.

Module 3: Reaction Conditions (The "Environment")

Diagnosis: Inconsistent results between batches.

Protocol Adjustments:

  • Temperature Control (The easiest ee booster):

    • Standard: 0°C.[2][4]

    • Optimization: Run at -10°C to -20°C .

    • Why: Enantioselectivity is a competition between two transition states (favored vs. disfavored). Lowering temperature favors the lower-energy (correct) pathway exponentially more than the higher-energy (wrong) pathway. Note: Reaction time will double; monitor by TLC.

  • pH Buffering:

    • The system generates protons during the catalytic cycle. If pH drops, the reaction slows.

    • Ensure 3 equivalents of K₃Fe(CN)₆ and 3 equivalents of K₂CO₃ are present. The pH should remain alkaline (~10–12) to ensure the sulfonamide is deprotonated and active.

  • Concentration:

    • Do not run this reaction too concentrated. High alkene concentration increases the probability of the achiral background reaction. Keep substrate concentration around 0.1 M .

Module 4: Workup & Purification (Preserving the Result)

Diagnosis: The NMR looks clean, but the ee drops after column chromatography.

Root Cause: Residual osmium species can continue to react or isomerize the diol on acidic silica.

The "Killer" Quench: You cannot just extract. You must chemically sever the osmium bond.

  • Add solid Sodium Sulfite (Na₂SO₃) (1.5 g per mmol substrate).

  • Stir vigorously at Room Temperature for 60 minutes .

  • The phases must separate clearly, and the organic layer should be colorless (not yellow/brown).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low ee (<85%) Wrong Ligand ClassSwitch from PHAL to (DHQD)₂-PYR .
Low ee (<85%) Temperature too highCool cryostat to -15°C .
Reaction Stalls Hydrolysis bottleneckAdd 1.0 eq MeSO₂NH₂ .
Poor Conversion pH DropCheck K₂CO₃ loading; ensure aqueous layer is basic.
Yellow Product Osmium ContaminationIncrease Na₂SO₃ quench time; wash organic layer with 1M KOH.

Plan B: The "Nuclear Option" (HKR)

If SAD cannot achieve >98% ee for your specific derivative, switch strategies to Hydrolytic Kinetic Resolution (HKR) .

  • Epoxidize 4-chlorostyrene (mCPBA) to racemic 4-chlorostyrene oxide.

  • Use Jacobsen’s Catalyst (Co-Salen) .

  • React with 0.55 eq of water.

  • The catalyst preferentially hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide unreacted but highly enantioenriched.

  • Result: You can isolate the (R,R)-diol with >99% ee, though max yield is 50%.

References

  • Sharpless Asymmetric Dihydroxylation (Review): Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Methanesulfonamide Effect: Junttila, M. H., & Hormi, O. E. (2004).[5] Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[3][4] The Journal of Organic Chemistry, 69(15), 4816–4820. Link

  • Ligand Selection (PYR vs PHAL): Crispino, G. A., et al. (1993). Improved Enantioselectivity in the Asymmetric Dihydroxylation of Terminal Olefins using Pyrimidine Ligands. The Journal of Organic Chemistry, 58(15), 3785-3786. Link

  • Hydrolytic Kinetic Resolution (Alternative Route): Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938. Link

Sources

Purification strategies for 1-(4-Chlorophenyl)ethane-1,2-diol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chlorophenyl)ethane-1,2-diol

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound with high purity. We will explore common issues and provide robust, field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What are the key properties of this compound relevant to its purification?

This compound is a vicinal diol with a molecular weight of approximately 172.61 g/mol .[1] Its key structural features are a moderately non-polar chlorophenyl group and a highly polar diol moiety. This amphiphilic nature dictates its solubility and chromatographic behavior. The two hydroxyl groups make the molecule highly polar, capable of strong hydrogen bonding, which leads to high retention on normal-phase silica gel and relatively low solubility in non-polar organic solvents like hexanes.

Q2: What is the most common synthetic route, and what impurities should I anticipate?

The most prevalent laboratory synthesis is the syn-dihydroxylation of 4-chlorostyrene.[2][3] This is typically achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, basic potassium permanganate (KMnO₄).[3][4]

Based on this synthesis, the primary impurities to expect are:

  • Unreacted Starting Material: 4-chlorostyrene.

  • Oxidative Cleavage Byproducts: Over-oxidation can cleave the diol, yielding 4-chlorobenzaldehyde.

  • Reagent-Derived Impurities: Residual NMO or manganese dioxide (from KMnO₄).

  • Isomers or Related Diols: Depending on the complexity of the starting alkene.

Understanding these potential contaminants is the first step in designing an effective purification strategy, as they vary significantly in polarity from the target diol.

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides direct answers and protocols for specific experimental challenges.

Q1: My crude product is a persistent, thick oil and fails to crystallize. How can I induce solidification?

This is a frequent issue with diols due to strong intermolecular hydrogen bonding, which can inhibit the formation of an ordered crystal lattice.

Causality: The high polarity and hydrogen-bonding capacity of the diol can lead to the formation of a stable amorphous state or a supersaturated solution. The goal is to disrupt this equilibrium and provide a thermodynamic incentive for crystallization.

Solutions:

  • Mixed-Solvent Recrystallization: This is often the most effective method.[5]

    • Dissolve the crude oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or methanol) at an elevated temperature.

    • To this hot solution, slowly add a "poor" solvent in which the diol is insoluble (e.g., hexanes, heptane, or toluene) dropwise until persistent turbidity is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Physical Induction:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent Trituration:

    • If recrystallization fails, attempt to triturate the oil with a solvent in which the diol is poorly soluble but the impurities are highly soluble (e.g., a mixture of diethyl ether and hexanes). Stir the oil vigorously with the solvent. The impurities will be washed away, and the purified diol may solidify in the process.

Q2: I'm using normal-phase flash chromatography. Why is my compound either irreversibly stuck to the silica or eluting immediately with the solvent front?

This is a classic problem related to the high polarity of the diol.

Causality: Standard silica gel is a highly polar stationary phase. The two hydroxyl groups on your compound interact very strongly with the silanol groups (Si-OH) on the silica surface via hydrogen bonding. This can lead to either extreme retention or, if the mobile phase is too polar, no retention at all.

Logical Workflow for Method Development:

purification_logic start start process process decision decision solution solution issue issue start_node Start: Analyze Crude TLC decision_rf Rf Value? start_node->decision_rf Determine Rf issue_stuck Issue: Compound Stuck decision_rf->issue_stuck Rf ≈ 0 issue_front Issue: Runs at Front decision_rf->issue_front Rf ≈ 1 solution_good Optimized System Found: Proceed with Column Chromatography decision_rf->solution_good 0.15 < Rf < 0.3 solution_increase_polarity Increase Mobile Phase Polarity (e.g., Add MeOH) issue_stuck->solution_increase_polarity Action solution_decrease_polarity Decrease Mobile Phase Polarity (e.g., More Hexane) issue_front->solution_decrease_polarity Action decision_tailing Significant Tailing? solution_increase_polarity->decision_tailing Check for Tailing solution_decrease_polarity->decision_rf Re-run TLC decision_tailing->solution_good No solution_deactivate Consider Alternative: 1. Deactivate Silica (add TEA) 2. Use Diol-bonded Phase 3. Reversed-Phase Flash decision_tailing->solution_deactivate Yes

Caption: Decision workflow for optimizing flash chromatography.

Detailed Solutions:

  • For a Stuck Compound (Rf ≈ 0): Your mobile phase is not polar enough.

    • Protocol: Start with a relatively non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity. A common gradient for diols is from 30% to 100% ethyl acetate in hexanes, followed by the addition of 5-10% methanol to the ethyl acetate.[6]

    • Expert Tip: Adding a small amount of methanol is highly effective for eluting polar compounds, but be aware it can dissolve some silica, so use it judiciously at the end of the column.

  • For a Compound Eluting at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar.

    • Protocol: Decrease the polarity. If you are using 100% ethyl acetate, try a mixture like 50:50 ethyl acetate/hexanes. The goal is to find a solvent system on TLC that gives your diol an Rf value of approximately 0.2-0.3.[7]

  • For Peak Tailing or Suspected Decomposition: Standard silica can be acidic and may cause issues with sensitive compounds.

    • Protocol: Consider using a less acidic or alternative stationary phase. Diol-bonded silica columns are excellent for purifying polar molecules like other diols, as they offer a different selectivity based on hydrogen bonding interactions without the high acidity of silica.[8][9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that uses a polar stationary phase with a reversed-phase type solvent system (e.g., acetonitrile/water) and is well-suited for very polar compounds.[11]

Q3: My purified sample still contains the starting material, 4-chlorostyrene. How can I efficiently remove it?

Causality: This is a separation based on a large polarity difference. The starting material, 4-chlorostyrene, is a non-polar hydrocarbon, while the product is a very polar diol. This is an ideal scenario for purification.

Solutions:

  • Silica Gel Plug Filtration (for small amounts):

    • Protocol: Place a short plug of silica gel (about 2-3 inches) in a pipette or a small funnel over a flask. Dissolve your crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes). Pass the solution through the silica plug. The non-polar 4-chlorostyrene will elute quickly. Then, flush the plug with a much more polar solvent (e.g., 50% ethyl acetate in hexanes or pure ethyl acetate) to recover your pure diol.

  • Optimized Column Chromatography:

    • Protocol: Run the column with a very low polarity mobile phase initially (e.g., 5-10% ethyl acetate/hexanes). This will wash out the 4-chlorostyrene completely. Once the starting material is gone (monitored by TLC), you can increase the solvent polarity significantly (e.g., to 50-70% ethyl acetate/hexanes) to quickly elute your diol.

  • Recrystallization:

    • If the 4-chlorostyrene contamination is minor (<5%), a carefully executed recrystallization can be effective. The non-polar impurity will preferentially stay in the mother liquor.

Data Summary Table

The following table provides starting points for developing a TLC and column chromatography method for separating this compound from common impurities.

CompoundStructurePolarityTypical Rf (30% EtOAc/Hexanes)Elution Notes
4-Chlorostyrene (Starting Material)Cl-C₆H₄-CH=CH₂Low~0.9Elutes very quickly. Use low polarity mobile phase.
4-Chlorobenzaldehyde (Byproduct)Cl-C₆H₄-CHOMedium~0.6Separates well from the diol.
This compound Cl-C₆H₄-CH(OH)CH₂OH High ~0.1 Requires a highly polar mobile phase for elution.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. Diol Flash Column, Flash Chromatography Column. [Link]

  • GL Sciences. Inertsil Diol Analytical Columns. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Hawach Scientific. Diol SPE Cartridge, Preparative Chromatography Column. [Link]

  • Hawach Scientific. Diol HPLC Column and C30 HPLC Column. [Link]

  • Teledyne ISCO. Chimeric Diol Column Behavior using Aqueous Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101107, this compound. [Link]

  • SlideShare. Solid organic cpd.s when isolated from organic reaction. [Link]

  • SlidePlayer. Purification by crystallization. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Chemistry LibreTexts. 12.11: Vicinal Syn Dihydroxylation with Osmium Tetroxide. [Link]

  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

  • YouTube. dihydroxylation of alkenes. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 1-(4-Chlorophenyl)ethane-1,2-diol Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 1-(4-Chlorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst poisoning during this specific transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.

The primary challenge in the hydrogenation of this compound is the deactivation of the catalyst, typically a supported noble metal catalyst like palladium on carbon (Pd/C). This deactivation is primarily caused by poisoning from byproducts of the hydrodechlorination reaction.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Rapid Loss of Catalytic Activity

Question: My hydrogenation of this compound starts well, but the reaction rate quickly drops off and the reaction stalls before completion. What is causing this rapid catalyst deactivation?

Answer: The most probable cause is catalyst poisoning by hydrogen chloride (HCl), which is formed as a byproduct of the hydrodechlorination of the 4-chlorophenyl group.[1] The strong chemisorption of HCl onto the active sites of the palladium catalyst blocks access for the reactants, leading to a sharp decline in catalytic activity.[2][3]

Underlying Mechanism of HCl Poisoning:

Hydrogen chloride can interact with the catalyst in several detrimental ways:

  • Active Site Blocking: Chloride ions can strongly adsorb onto the palladium surface, physically preventing the adsorption and activation of the substrate and hydrogen.

  • Electronic Modification: The electronegative chlorine can alter the electronic properties of the palladium, reducing its catalytic efficacy.

  • Leaching of Metal: In acidic conditions, there can be a gradual leaching of the active metal from the support, leading to an irreversible loss of catalyst.

Recommended Solutions:
  • In-situ HCl Neutralization: The most effective strategy is to add a stoichiometric or slight excess of a base to the reaction mixture to neutralize the HCl as it is formed.

    • Protocol for HCl Scavenging:

      • To your reaction vessel containing this compound and the solvent, add a suitable base.

      • Commonly used bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), or organic amines like triethylamine (Et3N).

      • The amount of base should be at least equimolar to the substrate. An excess of 1.1 to 1.5 equivalents is often beneficial.

      • Introduce the hydrogenation catalyst (e.g., Pd/C) and proceed with the hydrogenation under your standard conditions.

  • Catalyst Selection: While Pd/C is a common choice, other catalysts may exhibit different tolerances to acidic conditions.[4] Consider screening alternative catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C), which may offer better stability in the presence of low levels of HCl.

Issue 2: Incomplete Conversion Despite Extended Reaction Times

Question: Even after running the reaction for an extended period (e.g., >24 hours) with an HCl scavenger, I am still observing incomplete conversion of the starting material. What could be the issue?

Answer: Incomplete conversion, even with a base present, can stem from several factors including insufficient catalyst loading, poor mass transfer, or gradual catalyst deactivation from other sources.

Troubleshooting Steps:
  • Catalyst Loading: Ensure you are using an adequate amount of catalyst. For challenging hydrogenations, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.

  • Mass Transfer Limitations: Efficient mixing is crucial in heterogeneous catalysis.

    • Increase the stirring rate to ensure the catalyst particles are well suspended.

    • Consider using a different solvent that offers better solubility for both the substrate and hydrogen.

  • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen and promoting its adsorption onto the catalyst surface.

  • Fouling of the Catalyst: The catalyst surface can be blocked by the deposition of organic species from the reaction mixture, a process known as fouling.[2]

    • Visualizing the Troubleshooting Workflow:

      Start Incomplete Conversion CheckCatalyst Increase Catalyst Loading? Start->CheckCatalyst CheckStirring Improve Mass Transfer? (Increase Stirring) CheckCatalyst->CheckStirring No Solution Reaction Completes CheckCatalyst->Solution Yes CheckPressure Increase H2 Pressure? CheckStirring->CheckPressure No CheckStirring->Solution Yes CheckFouling Potential Fouling? (Analyze Catalyst) CheckPressure->CheckFouling No CheckPressure->Solution Yes CheckFouling->Solution Yes End Further Investigation Needed CheckFouling->End No

      Caption: Troubleshooting workflow for incomplete conversion.

Issue 3: Catalyst Shows Reduced Activity Upon Reuse

Question: I have recovered my palladium catalyst, but it shows significantly lower activity in subsequent runs, even with fresh substrate. Can I regenerate my catalyst?

Answer: Yes, catalyst regeneration is often possible, but its success depends on the primary deactivation mechanism.[5] For catalysts poisoned by HCl, a simple washing procedure can be effective. For more persistent fouling, a more rigorous regeneration protocol may be required.

Catalyst Regeneration Protocols:
Deactivation CauseRegeneration MethodStep-by-Step Protocol
HCl Poisoning Aqueous Washing1. After the reaction, filter the catalyst. 2. Wash the catalyst thoroughly with deionized water until the washings are neutral.[6] 3. Subsequently, wash with a solvent like ethanol or isopropanol to remove water. 4. Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
Organic Fouling Solvent Extraction1. Wash the filtered catalyst with a suitable organic solvent that can dissolve potential organic residues.[7] 2. Gentle heating during the wash may improve efficiency. 3. Dry the catalyst under vacuum.
Severe Poisoning/Fouling Thermal Treatment1. In a controlled environment, heat the catalyst under a flow of inert gas (e.g., Nitrogen or Argon) to desorb volatile poisons. 2. For carbonaceous deposits, a mild oxidation followed by reduction may be necessary.[7][8] Caution: This should be performed with care to avoid sintering of the metal particles.
Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the hydrogenation of this compound?

A1: 5% Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this type of transformation.[4] Its high surface area and catalytic activity make it suitable for both hydrogenation and hydrodechlorination.

Q2: Can I use a homogeneous catalyst for this reaction?

A2: While homogeneous catalysts can be used for hydrogenation, they are generally more sensitive to poisoning and can be more difficult to separate from the final product. For this application, a heterogeneous catalyst like Pd/C is typically more practical and cost-effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will allow you to track the disappearance of the starting material and the appearance of the product.

Q4: Are there any safety precautions I should be aware of?

A4: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. Palladium on carbon can be pyrophoric, especially when dry and finely divided. Handle the catalyst with care, and do not expose the dry catalyst to air.

Visualizing the Deactivation and Mitigation Pathway

cluster_reaction Hydrogenation Reaction cluster_poisoning Catalyst Poisoning cluster_mitigation Mitigation Strategy Substrate This compound Product Product Substrate->Product Hydrogenation HCl HCl (Poison) Substrate->HCl Hydrodechlorination Catalyst Pd/C Catalyst Catalyst->Product H2 H2 H2->Product PoisonedCatalyst Poisoned Pd/C (Inactive) HCl->PoisonedCatalyst Adsorption on Active Sites Salt NaCl + H2O HCl->Salt Neutralization Base Add Base (e.g., NaOH) Base->Salt

Caption: Mechanism of catalyst poisoning by HCl and mitigation via neutralization.

By understanding the root cause of catalyst deactivation and implementing the appropriate mitigation strategies, you can significantly improve the efficiency and success of your this compound hydrogenation experiments.

References
  • Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them.
  • MDPI. (2023, November 29). Effect of HCl Treatment on Acidity of Pd/TiO2 for Furfural Hydrogenation.
  • Patsnap Eureka. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?
  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Asian Journal of Chemistry. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • Google Patents. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
  • Tokyo Chemical Industry. (n.d.). Hydrogenation Catalysts.
  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • PubMed. (2020, January 22). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms.
  • Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • ResearchGate. (2025, August 6). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol | Request PDF.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation.
  • ResearchGate. (2025, August 7). Mechanism of Catalyst Deactivation | Request PDF.
  • MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Sigma-Aldrich. (n.d.). Hydrogenation Catalysts.
  • CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
  • Journal of the American Chemical Society. (2011, February 4). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media.
  • SciSpace. (n.d.). DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine.
  • ResearchGate. (2025, August 5). Liquid-phase hydrodechlorination of chlorobenzene over palladium-supported catalysts: Influence of HCl formation and NaOH addition | Request PDF.
  • Wikipedia. (n.d.). Catalysis.
  • YouTube. (2025, June 14). Hydrogenation Reaction (H2/Metal Catalyst (Pd, Ni, Pt). 14 June 2025 #chemistry #organicchemistry.
  • Advanced Photon Source. (n.d.). EXAFS Studies of the Poisoning Effect of Cl on Pt/Al2O3 Catalysts during Oxidation Reactions.
  • DOI. (n.d.). Supporting Information Recycling Sulfur-poisoned Pd Catalysts via Thermal Atomization for Semi-hydrogenation of Acetylene.
  • AWS. (n.d.). Tackling CO Poisoning with Single Atom Alloy Catalysts.
  • PubMed. (2017, May 18). Cisplatin Analogs Confer Protection against Cyanide Poisoning.
  • OUCI. (n.d.). The Hydrogenation of 2-butyne-1,4-diol over a Carbon-supported Palladium Catalyst.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis in aqueous environments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of vicinal diols, such as this compound, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Performing this synthesis in aqueous media presents both environmental advantages and unique experimental challenges. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the aqueous synthesis of this compound, which is typically achieved through the dihydroxylation of 4-chlorostyrene.

Scenario 1: Low or No Conversion of 4-Chlorostyrene

Question: My reaction shows very low conversion to the desired diol, and I primarily recover the starting material, 4-chlorostyrene. What are the potential causes and how can I fix this?

Answer: Low conversion is a common issue that can typically be traced back to one of several factors related to the reaction's core components: the oxidant, the catalyst, and the phase-transfer efficiency.

  • Cause A: Inefficient Oxidant/Catalyst System. The most common methods for this transformation are osmium-catalyzed dihydroxylation and permanganate oxidation.[1][2]

    • Osmium Tetroxide (OsO₄): While highly reliable, OsO₄ is toxic and expensive, so it's used in catalytic amounts.[1][2] It requires a stoichiometric co-oxidant to regenerate the osmium catalyst. If the co-oxidant (e.g., N-Methylmorpholine N-oxide - NMO, or hydrogen peroxide) is degraded, impure, or added in the wrong stoichiometry, the catalytic cycle will halt.

    • Potassium Permanganate (KMnO₄): This is a powerful oxidant, but its reactivity is highly dependent on temperature and pH. The reaction must be kept cold and under basic conditions (pH > 8) to prevent unwanted side reactions.[1][3]

  • Cause B: Poor Phase-Transfer. 4-chlorostyrene is insoluble in water. The dihydroxylation reaction occurs at the interface of the organic and aqueous phases or in the organic phase if the oxidant can be transported there. Inefficient mixing or the absence of a suitable phase-transfer catalyst (PTC) can lead to extremely slow reaction rates.[2][4] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), carries the oxidant anion (e.g., MnO₄⁻) from the aqueous phase into the organic phase where the alkene is present.[4][5]

  • Cause C: Incorrect Temperature.

    • For KMnO₄ reactions, the temperature must be kept low (typically 0-5 °C). If the temperature rises, over-oxidation and other side reactions can occur, consuming the oxidant without forming the desired product.

    • Osmium-catalyzed reactions can often be run at room temperature, but this depends on the specific co-oxidant and substrate.[6]

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion of 4-Chlorostyrene check_reagents Verify Reagent Quality & Stoichiometry (Co-oxidant, Catalyst) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  If problem persists check_ptc Is a Phase-Transfer Catalyst (PTC) being used? ptc_yes Yes check_ptc->ptc_yes add_ptc Action: Add appropriate PTC (e.g., TBAB) check_ptc->add_ptc No check_mixing Evaluate Stirring/Agitation Speed mixing_ok Vigorous Stirring? check_mixing->mixing_ok check_temp_ph Check Temperature and pH Control reagents_ok->check_ptc ptc_yes->check_mixing temp_ph_ok Parameters Correct? mixing_ok->temp_ph_ok Yes increase_stirring Action: Increase stirring speed mixing_ok->increase_stirring No adjust_conditions Action: Adjust T or pH (e.g., cool to 0°C for KMnO₄) temp_ph_ok->adjust_conditions No re_run Re-run Experiment temp_ph_ok->re_run Yes, problem likely complex. Consider alternative solvent system. add_ptc->re_run increase_stirring->re_run adjust_conditions->re_run

Caption: Troubleshooting Decision Tree for Low Yield.

Scenario 2: Formation of Significant Side Products

Question: My reaction produces the diol, but I'm also getting significant amounts of other compounds, leading to a low isolated yield. What are these side products and how can I suppress their formation?

Answer: The primary side reaction in dihydroxylation is over-oxidation. The desired 1,2-diol can be further oxidized, leading to cleavage of the carbon-carbon bond.

  • Likely Side Products:

    • 4-Chlorobenzaldehyde: This forms if the diol is cleaved oxidatively.

    • 4-Chlorobenzoic Acid: Further oxidation of the aldehyde.

    • Epoxide (4-chloro-styrene oxide): While epoxides can be intermediates to diols via an anti-dihydroxylation pathway, their presence as a major byproduct in a syn-dihydroxylation suggests an incomplete or alternative reaction pathway.[3][7]

  • Minimization Strategies:

    • Strict Temperature Control: This is the most critical parameter. For permanganate reactions, maintaining the temperature at or below 5°C is essential to prevent the cleavage of the initially formed manganate ester intermediate.

    • pH Management: For permanganate dihydroxylation, the reaction should be run in a mildly basic aqueous solution (pH > 8).[1] Acidic conditions promote the cleavage of the diol.

    • Controlled Addition of Oxidant: Adding the oxidant slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors over-oxidation.

    • Choice of Co-oxidant (for OsO₄): Some co-oxidants are more prone to side reactions than others. NMO is generally considered a mild and effective choice.[2] Using hydrogen peroxide can sometimes lead to over-oxidation if not properly controlled.[2]

Scenario 3: Difficulty with Product Isolation and Purification

Question: The reaction seems to work, but I'm struggling to extract the this compound from the aqueous phase, or I'm getting persistent emulsions. What are the best practices for workup?

Answer: this compound has moderate polarity due to its two hydroxyl groups, which can lead to some water solubility and complicate extraction.

  • Workup Protocol:

    • Quenching: After the reaction is complete, it must be quenched. For permanganate reactions, this is often done by adding a reducing agent like sodium bisulfite (NaHSO₃) until the purple/brown color of manganese species disappears. For osmium-catalyzed reactions, a similar quenching step is used to reduce any remaining osmate esters.[3]

    • Extraction: Use a polar organic solvent like ethyl acetate for extraction. Dichloromethane can also be used. Perform multiple extractions (e.g., 3 x 50 mL for a 100 mL aqueous phase) to ensure complete recovery.

    • Breaking Emulsions: If an emulsion forms at the interface of the aqueous and organic layers, adding a saturated sodium chloride solution (brine) can help break it. The increased ionic strength of the aqueous phase forces the organic product into the organic layer.

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in an aqueous medium?

The catalytic syn-dihydroxylation using osmium tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant is one of the most reliable and high-yielding methods.[2] It is often performed in a biphasic solvent system like tert-butanol/water.[6] This method is generally preferred over stoichiometric reagents due to its efficiency and milder reaction conditions.

Q2: Why is a co-oxidant necessary when using a catalytic amount of osmium tetroxide?

The reaction of an alkene with OsO₄ forms an osmate ester intermediate, which is then hydrolyzed to the diol, leaving behind a reduced form of osmium (Os(VI)).[2] The co-oxidant's role is to re-oxidize the osmium back to its Os(VIII) state, allowing it to participate in another catalytic cycle. This regeneration is crucial for using only a small, catalytic amount of the expensive and toxic osmium tetroxide.[1]

Q3: What are the advantages and disadvantages of using potassium permanganate (KMnO₄) instead of osmium tetroxide?

  • Advantages of KMnO₄: It is significantly less expensive and less toxic than OsO₄.

  • Disadvantages of KMnO₄: Yields are often lower and less reproducible than with osmium-based methods. The reaction is highly sensitive to temperature and pH, and over-oxidation leading to C-C bond cleavage is a common and difficult-to-control side reaction.[2]

Q4: How do I choose the right phase-transfer catalyst (PTC)?

For dihydroxylation in a biphasic system, quaternary ammonium salts are excellent choices.[4] Tetrabutylammonium bromide (TBAB) or salts with longer alkyl chains are effective because their lipophilic character allows them to partition well into the organic phase, carrying the anionic oxidant with them.[5] The choice of PTC can influence both the rate of transfer across the phase boundary and the intrinsic reaction rate.[5]

Optimized Experimental Protocol: Catalytic Dihydroxylation

This protocol provides a robust method for the synthesis of this compound using catalytic OsO₄.

Materials:

  • 4-Chlorostyrene

  • N-Methylmorpholine N-oxide (NMO) (50% solution in water)

  • Osmium tetroxide (4% solution in water)

  • tert-Butanol

  • Water

  • Sodium bisulfite

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (1.0 eq).

  • Add a 1:1 mixture of tert-butanol and water. Stir vigorously to create a well-dispersed mixture.

  • Add NMO (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the osmium tetroxide solution (0.01-0.02 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir until the dark color dissipates.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

General Reaction Workflow

Reaction_Workflow A 1. Reagent Setup (4-Chlorostyrene, Solvent, NMO) B 2. Cooling (0°C) A->B C 3. Catalyst Addition (Catalytic OsO₄) B->C D 4. Reaction (Stir at RT, 12-24h) C->D E 5. Quenching (NaHSO₃) D->E F 6. Workup (Extraction, Washing) E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product: 1-(4-Chlorophenyl) ethane-1,2-diol G->H

Caption: General Experimental Workflow.

Data Summary: Key Parameter Optimization

ParameterConditionExpected Effect on YieldRationale
Oxidant Catalytic OsO₄ / NMOHighMild, selective, and efficient catalytic turnover.[2]
Stoichiometric KMnO₄Moderate to LowProne to over-oxidation and side reactions.[1]
Temperature 0-5 °C (for KMnO₄)Maximizes YieldMinimizes oxidative cleavage of the diol.[1]
Room Temp (for OsO₄)Generally OptimalBalances reaction rate and stability.
pH > 8 (for KMnO₄)Critical for High YieldPrevents acid-catalyzed side reactions.[1]
Stirring VigorousIncreases Rate/YieldEssential for mass transport in biphasic systems.
PTC Present (e.g., TBAB)Increases Rate/YieldFacilitates transport of aqueous oxidant to organic substrate.[4][8]

References

Sources

Technical Support Center: Chiral HPLC Separation of 1-(4-Chlorophenyl)ethane-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-(4-Chlorophenyl)ethane-1,2-diol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in this specific HPLC application.

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the enantiomeric separation of this compound. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Poor Resolution (Rs < 1.5) or No Separation of Enantiomers

Poor resolution is one of the most common hurdles in chiral chromatography.[1] The goal is to achieve baseline separation (Rs ≥ 1.5) for accurate quantification.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[2] The interaction between the analyte and the stationary phase is highly specific.

    • Solution: For aromatic diols like this compound, polysaccharide-based CSPs are an excellent starting point.[1][2] These phases, such as cellulose or amylose derivatives, offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are effective for this class of compounds.[2] If you are not achieving separation, consider screening different polysaccharide-based columns.

      • Primary Screening Columns:

        • Cellulose-based (e.g., Chiralcel® OD)

        • Amylose-based (e.g., Chiralpak® AD)

      • Secondary Screening (if primary fails):

        • Cyclodextrin-based CSPs, which utilize inclusion complexation for separation.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP, thereby affecting selectivity.[3]

    • Solution: In normal-phase chromatography, the mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol or ethanol).

      • Adjusting Modifier Percentage: Decreasing the percentage of the alcohol modifier will generally increase retention times and can improve resolution.[1] Start with a higher concentration of alcohol (e.g., 20%) and gradually decrease it.

      • Changing the Modifier: The choice of alcohol can significantly impact selectivity. Switching from isopropanol to ethanol, or vice-versa, can sometimes dramatically improve or even enable a separation.[1]

      • Mobile Phase Additives: While often unnecessary for neutral molecules like this diol, small amounts of acidic or basic additives can sometimes improve peak shape and resolution by interacting with the stationary phase.[1][4] However, they can also completely suppress the separation, so they should be used with caution.[4]

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.

    • Solution: Lowering the flow rate can increase the number of theoretical plates and enhance resolution.[1] Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min.

  • Temperature Effects: Temperature can significantly influence the thermodynamics of the chiral recognition process.[1][3]

    • Solution: Both increasing and decreasing the column temperature should be explored. Lower temperatures often enhance the weaker intermolecular forces responsible for chiral recognition, leading to better resolution.[5] Conversely, higher temperatures can improve peak efficiency.[3] A temperature range of 10°C to 40°C is a good starting point for investigation.

Problem 2: Excessive Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and active sites on the silica support of the CSP can cause tailing.

    • Solution:

      • Mobile Phase Additives: For diols, which have hydroxyl groups capable of hydrogen bonding, adding a small amount of a competing agent to the mobile phase can help. A small percentage of a slightly more polar alcohol or even a trace amount of water in normal phase (if compatible with the column) can sometimes improve peak shape.

      • Use of High-Purity Silica Columns: Modern CSPs are often packed with high-purity silica, which minimizes the number of acidic silanol groups that can cause tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Problem 3: Long Retention Times and Analysis Time

While good resolution is crucial, excessively long run times are inefficient for high-throughput screening or routine analysis.

Possible Causes & Solutions:

  • High Retention due to Mobile Phase Composition: A weak mobile phase (low percentage of modifier) will lead to long retention times.

    • Solution: Gradually increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. This will decrease retention times. Be aware that this may also decrease resolution, so a balance must be found.

  • Low Flow Rate: While a lower flow rate can improve resolution, it will also increase the analysis time.

    • Solution: Once good resolution is achieved, you can try to incrementally increase the flow rate to shorten the run time, while ensuring the resolution remains acceptable (Rs ≥ 1.5).

  • Low Temperature: Lower temperatures can increase retention.

    • Solution: If you are operating at sub-ambient temperatures, consider increasing the temperature. This will decrease viscosity and speed up elution, but may also impact resolution.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the separation of this compound enantiomers?

A1: A robust starting point would be to use a polysaccharide-based chiral stationary phase in a normal-phase elution mode.[1]

ParameterRecommended Starting Condition
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H) or Amylose-based (e.g., Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (controlled)
Detection UV at 220 nm or 254 nm

This initial condition provides a high probability of achieving at least partial separation, which can then be optimized.[1]

Q2: How does the structure of this compound influence the choice of CSP and mobile phase?

A2: The key structural features of this molecule are the aromatic ring (chlorophenyl group) and the two hydroxyl groups (diol). These features are crucial for chiral recognition.

  • Aromatic Ring: The phenyl group can participate in π-π stacking interactions with the aromatic moieties of the polysaccharide CSP derivatives.

  • Hydroxyl Groups: The two hydroxyl groups are key interaction points for hydrogen bonding with the carbamate groups on the polysaccharide backbone of many CSPs.[2]

  • Normal Phase Elution: A normal-phase mobile phase (e.g., hexane/alcohol) is preferred because it facilitates these hydrogen bonding and π-π interactions between the analyte and the CSP. In reversed-phase, water in the mobile phase would compete for these hydrogen bonding sites, often weakening the chiral recognition.

Q3: Can I use the same method for 1-(4-Chlorophenyl)ethanol and this compound?

A3: While a method for the ethanol analog is an excellent starting point, direct transfer without optimization is unlikely to be optimal. The presence of the second hydroxyl group in the diol increases its polarity and introduces an additional site for hydrogen bonding. This will likely lead to:

  • Increased Retention: The diol will be more strongly retained on the column compared to the alcohol.

  • Altered Selectivity: The additional interaction site may change the way the enantiomers bind to the CSP, potentially requiring a different mobile phase composition to achieve optimal resolution.

You will likely need to use a higher percentage of the alcohol modifier for the diol to achieve similar retention times as the ethanol analog.

Q4: What is the general workflow for troubleshooting a chiral separation?

A4: A systematic approach is key to efficient troubleshooting. The following workflow can be adopted:

Caption: A systematic workflow for troubleshooting chiral HPLC separations.

III. Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify the most promising CSP for the separation of this compound enantiomers.

Materials:

  • Chiralcel® OD-H column (or equivalent cellulose-based CSP)

  • Chiralpak® AD-H column (or equivalent amylose-based CSP)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample: this compound racemate (approx. 1 mg/mL in mobile phase)

Procedure:

  • Install the Chiralcel® OD-H column.

  • Equilibrate the column with the mobile phase (n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25°C.

  • Set the UV detector to 220 nm.

  • Inject 10 µL of the sample solution.

  • Run the analysis and record the chromatogram.

  • Repeat steps 1-6 with the Chiralpak® AD-H column.

  • Compare the chromatograms for resolution and peak shape. The CSP that provides the best initial separation should be chosen for further optimization.

Protocol 2: Optimization of Mobile Phase Composition

Objective: To fine-tune the mobile phase to achieve baseline resolution (Rs ≥ 1.5).

Materials:

  • The most promising CSP from Protocol 1.

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Sample solution

Procedure:

  • Using the best CSP from the initial screening, start with the mobile phase that gave a partial separation (e.g., n-Hexane/IPA 90:10).

  • Adjust Modifier Concentration: Sequentially decrease the IPA concentration to 8%, 5%, and 3%. Equilibrate the column for at least 20 column volumes between each change in mobile phase composition. Inject the sample at each concentration and evaluate the resolution.

  • Change Modifier Type: If resolution is still suboptimal, switch the modifier to ethanol. Prepare mobile phases of n-Hexane/EtOH at 90:10, 92:8, 95:5, and 97:3 (v/v).

  • Equilibrate the column and inject the sample for each mobile phase composition.

  • Identify the mobile phase composition that provides the best balance of resolution and analysis time.

IV. Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Illustrative Data)

This table illustrates how changes in the mobile phase can affect the retention factor (k'), selectivity (α), and resolution (Rs) for the enantiomers of this compound on a hypothetical cellulose-based CSP.

Mobile Phase (n-Hexane / Modifier)Modifier (%)k' (Enantiomer 1)k' (Enantiomer 2)Selectivity (α)Resolution (Rs)
Isopropanol10%2.52.81.121.3
Isopropanol5%4.85.61.171.8
Isopropanol3%8.29.81.202.1
Ethanol10%3.13.51.131.4
Ethanol5%6.07.01.171.9

As shown, decreasing the modifier percentage increases retention and resolution. In this example, 5% of either IPA or EtOH provides the target resolution of >1.5.

V. Mechanism of Chiral Recognition

The separation of this compound enantiomers on a polysaccharide-based CSP is a complex process involving multiple simultaneous interactions.

G cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Analyte This compound Enantiomer CSP Chiral Groove Aromatic Groups Carbamate Groups Analyte Chlorophenyl Group Hydroxyl 1 Hydroxyl 2 Analyte:pi_a->CSP:pi π-π Interaction Analyte:hbond_a1->CSP:hbond Hydrogen Bonding Analyte:hbond_a2->CSP:hbond Hydrogen Bonding Analyte->CSP:groove Steric Fit / Inclusion

Sources

Technical Support Center: Solubility Optimization for 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-7477-64-7 Compound: 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol) Chemical Class: Vicinal Diol / Halogenated Aromatic Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are encountering precipitation or inconsistency in bioassays involving This compound . While the diol functionality provides some polarity, the p-chlorophenyl moiety drives significant lipophilicity (estimated LogP ~1.1–1.5), creating a "solubility cliff" when transitioning from organic stock solutions to aqueous assay media.[1][2][3]

This guide moves beyond basic "shake and heat" advice. It provides a root-cause analysis of solubility failure and three validated workflows to resolve it, ensuring your IC50 data reflects compound potency, not solubility limits.

Module 1: The "Crash-Out" Phenomenon (Root Cause Analysis)

Most failures occur during the dilution step. You dissolve the compound in 100% DMSO, but upon adding it to the media, the solution turns turbid.

The Mechanism: DMSO has a dielectric constant (


) of ~47, while water is ~80.[2][3] The this compound is soluble in the "ordered" structure of DMSO.[1][2][3] When you dilute into water, the solvent structure collapses, and the hydrophobic effect drives the chlorophenyl rings to aggregate, excluding water.[2] This happens microseconds after mixing.[2][3]
Diagnostic Workflow

Use this decision tree to identify if solubility is your primary source of error.

SolubilityDecisionTree Start Assay Inconsistency Observed CheckTurbidity Visual Inspection (Microscope/Nephelometer) Start->CheckTurbidity Turbid Visible Precipitate/Crystals CheckTurbidity->Turbid Yes Clear Solution is Clear CheckTurbidity->Clear No Action1 Solubility Limit Exceeded. Go to Protocol A (Cosolvent Tuning) Turbid->Action1 Action2 Adsorption to Plastic likely. Go to Protocol C (Material Check) Clear->Action2

Figure 1: Diagnostic decision tree for identifying solubility-driven assay failure.

Module 2: Optimized Solubilization Protocols

Protocol A: The Kinetic Solubilization Method (Standard)

Use this for concentrations < 100 µM.[1][2][3]

The Logic: This method utilizes "intermediate dilution" to prevent the shock of rapid polarity change.

  • Stock Preparation: Dissolve this compound in anhydrous DMSO (Grade: Cell Culture Tested) to 50 mM .

    • Note: Vortex for 60 seconds. If particles persist, sonicate at 40 kHz for 5 mins (water bath, not probe).

  • The Intermediate Step: Prepare a 10x working solution in media containing 5% DMSO .

    • Why? It is easier to keep the compound soluble in 5% DMSO than to jump straight to 0.1%.

  • Final Dilution: Dilute the 10x working solution 1:10 into the final assay wells.

    • Final Assay Conditions: Compound at 1x, DMSO at 0.5%.

Critical Control: You must run a "Vehicle Control" (0.5% DMSO) to ensure the solvent itself isn't toxic to your specific cell line.[2][3]

Protocol B: The Cyclodextrin "Cloak" (Advanced)

Use this for concentrations > 100 µM or DMSO-sensitive cells.[1][2][3]

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape.[1][2][3] The hydrophobic chlorophenyl group inserts into the cavity, while the hydrophilic exterior interacts with water. This "cloaks" the lipophilicity.

Materials:

  • HP-β-CD (Cell culture grade)[1][2][3]

  • Milli-Q Water or PBS[1][2][3]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Dissolve this compound in 100% DMSO (e.g., 50 mM).

  • Complexation Step: Add the DMSO stock to the HP-β-CD solution dropwise while vortexing.[1][2][3]

    • Target ratio: Ensure molar excess of Cyclodextrin (typically 5:1 CD:Drug).

  • Incubate at 37°C with shaking (200 rpm) for 30 minutes to allow equilibrium inclusion.

  • Dilute this complex into your assay media.[2][3]

ParameterProtocol A (DMSO Only)Protocol B (Cyclodextrin)
Max Solubility Moderate (~100 µM)High (> 500 µM)
Cell Toxicity Moderate (DMSO limits)Low (CD is inert)
Prep Time Fast (10 mins)Slow (1 hour)
Cost LowHigh

Module 3: Assay Interference & Material Binding

Even if the solution looks clear, the compound may be lost before it hits the target.

1. The "Plastic Sink" Effect Chlorinated aromatics bind aggressively to polystyrene (PS).[2][3]

  • Symptom: Loss of potency in serial dilutions.[2][3]

  • Fix: Switch to Polypropylene (PP) plates for drug preparation. Only use PS plates for the final cell culture step.

2. Enantiomeric Considerations this compound is a chiral molecule (contains a stereocenter).[1][2][3]

  • Technical Note: Physical solubility rarely differs between enantiomers, but biological interaction does.[1][2][3] If you are using a racemate (mixture of R and S), effectively only 50% of your soluble mass might be active against a chiral enzymatic target.[3]

Visualizing the Workflow

The following diagram illustrates the correct serial dilution pathway to minimize precipitation risk.

DilutionWorkflow cluster_0 Stock Prep cluster_1 Intermediate Step (Critical) cluster_2 Final Assay Stock Solid Compound + 100% DMSO Inter Intermediate Plate (Polypropylene) 5% DMSO in Media Stock->Inter 1:20 Dilution (Prevents Shock) Assay Cell Plate (Polystyrene) 0.5% DMSO Final Stock->Assay AVOID Precip Direct Dilution Risk: Precipitation! Stock->Precip Inter->Assay 1:10 Dilution

Figure 2: The "Intermediate Step" dilution workflow to prevent solvent shock precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to concentration shifts (evaporation) during long assays.[2][3] It is also generally more cytotoxic to mammalian cells than DMSO at equivalent percentages (0.5%).[2][3] Use DMSO unless your specific enzyme is inhibited by sulfoxides.[2][3]

Q: My solution is clear, but my IC50 is varying wildly. Why? A: This suggests "micro-precipitation."[2][3] The crystals are too small to see with the naked eye but large enough to reduce free drug concentration.

  • Test: Centrifuge your media dilution at 10,000 x g for 10 minutes. Analyze the supernatant concentration via HPLC/UV. If the concentration drops, you have micro-precipitation.

Q: Is this compound stable in solution? A: In DMSO, it is stable at -20°C for months.[1][2][3] In aqueous media (pH 7.4), it is stable for the duration of a standard assay (24-48h).[1][2][3] However, avoid extreme pH (>9) as vicinal diols can undergo oxidative cleavage or rearrangement under harsh conditions.[2][3]

References

  • PubChem. (n.d.).[2][3] this compound (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

  • Waybright, T. J., et al. (2009).[2][3] Improving the solubility of libraries for screening: The use of DMSO and co-solvents. Journal of Biomolecular Screening.[3] (General principles of DMSO solubility in HTS).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[3] (Authoritative source on HP-β-CD mechanisms).

  • ATCC. (2023).[2][3] Animal Cell Culture Guide - DMSO Usage.[1][2][3] (Standard guidelines for solvent tolerance in bioassays).

Sources

Controlling temperature effects on the stereochemistry of chlorophenyl diols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with chlorophenyl diols. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Temperature Modulation & Stereocontrol in Chlorophenyl Diol Synthesis

Introduction: The Thermal Switch

Welcome to the technical support portal. You are likely here because your chiral HPLC data shows poor enantiomeric excess (ee) or diastereomeric ratio (dr), or you are observing dehalogenation byproducts.

In the synthesis of chlorophenyl diols—often via the asymmetric reduction of chlorophenyl ketones or the hydrolysis of epoxides—temperature is not just a reaction parameter; it is a selectivity switch . The electron-withdrawing nature of the chlorine substituent on the phenyl ring lowers the LUMO energy of the carbonyl, increasing reactivity but often compromising selectivity if the thermal energy (


) exceeds the difference in transition state energies (

).

This guide addresses how to manipulate temperature to favor the Kinetic Product (high stereocontrol) over the Thermodynamic Product (racemic/stable), while managing the specific solubility and stability challenges of chlorinated aromatics.

Module 1: Mechanisms & Control Logic

Q: Why does lowering the temperature improve my ee but stall the reaction?

A: This is the classic Kinetic vs. Thermodynamic trade-off. Stereoselectivity depends on the difference in free energy between the transition states of the major and minor enantiomers (


).
  • The Selectivity Equation: The ratio of enantiomers (

    
    ) is exponentially related to temperature:
    
    
    
    
    As
    
    
    decreases, the term in the exponent becomes larger (more negative), magnifying the selectivity.
  • The Stall: However, the absolute rate constant

    
     also drops according to the Arrhenius equation. For chlorophenyl substrates, the ortho-chloro substituent can introduce steric hindrance that raises the activation energy (
    
    
    
    ) for both pathways.

Recommendation: If the reaction stalls at -78°C, do not jump to 0°C. Step up to -40°C. This often provides enough thermal energy to overcome the steric barrier of the Cl-group without eroding the


 advantage.
Visualizing the Pathway

The following diagram illustrates the energy landscape. Note how the Kinetic Product (Target) has a lower activation barrier but higher final energy than the Thermodynamic Product.

ReactionProfile Start Substrate (Chlorophenyl Ketone) TS_Kinetic TS1 (Kinetic Path) Start->TS_Kinetic Low Temp Favored TS_Thermo TS2 (Thermodynamic Path) Start->TS_Thermo High Temp Favored Prod_Kinetic Target Diol (High ee, Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Racemate/Stable Isomer (Low ee, More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Start High T Reversibility

Figure 1: Reaction coordinate diagram showing the divergence between kinetic control (target chiral diol) and thermodynamic control (racemization).

Module 2: Troubleshooting Protocols

Issue 1: "My ee dropped significantly upon scale-up."

Diagnosis: Heat Transfer Lag. Chlorophenyl ketones are exothermic upon reduction (e.g., with Borane-DMS or LAH). On a milligram scale, heat dissipates instantly. On a gram scale, localized "hot spots" form, momentarily exceeding the temperature threshold for high stereoselectivity.

Protocol: The Cryogenic Dosing Technique

  • Pre-cool Reagents: Pre-cool the borane/reagent solution to -78°C (or reaction temp) before addition.

  • Internal Monitoring: Do not rely on the bath thermometer. Place a probe inside the reaction vessel.

  • Controlled Addition:

    • Set a "Hard Stop" temperature (e.g., if target is -40°C, stop addition if internal T > -35°C).

    • Use a syringe pump for precise flow rates.

Issue 2: "The reaction mixture turned heterogeneous (crashed out) at low temp."

Diagnosis: Solubility Limit of Chlorinated Aromatics. Chlorophenyl diols and their precursors have lower solubility in standard non-polar solvents (like Toluene or Hexane) compared to their non-chlorinated analogs due to


-stacking interactions enhanced by the Cl-substituent.

Data: Solvent Solubility Guide (at -40°C)

Solvent SystemSolubility RatingEffect on eeRecommendation
Toluene PoorHighAvoid for conc. >0.1M reactions.
THF ExcellentModerateGood for solubility, but Lewis basicity can compete with catalyst.
DCM GoodHighPreferred. Good solubility profile for chlorophenyls; non-coordinating.
MTBE ModerateHighExcellent alternative if DCM is restricted.

Corrective Action: Switch solvent to DCM (Dichloromethane) or a THF/Toluene (1:4) mixture. The THF solubilizes the substrate, while the Toluene maintains the non-polar environment often required for tight catalyst binding.

Module 3: The "Dechlorination" Hazard

Q: I am seeing des-chloro impurities (phenyl diol instead of chlorophenyl diol). Why?

A: Oxidative Addition into the C-Cl bond. If you are using transition metal catalysts (Ru, Rh, Ir) for Transfer Hydrogenation (ATH), higher temperatures increase the likelihood of the metal inserting into the aryl-chloride bond, leading to hydrodehalogenation.

The "Safe Zone" Protocol for Metal Catalysts:

  • Temperature Cap: Never exceed 30°C with Ruthenium-Noyori type catalysts when a Chlorine is present on the ring.

  • Formate Control: If using Formic Acid/TEA as the hydrogen source, ensure the ratio is strictly 5:2 . Excess base promotes dehalogenation mechanisms.

  • Switch Catalyst: If dehalogenation persists >5%, switch to Biocatalysis (KREDs) or CBS Reduction (Boron-based), as these are chemically inert to the Ar-Cl bond.

Module 4: Standard Operating Procedure (SOP)

Protocol: Asymmetric Reduction of 2-Chloroacetophenone (CBS Method)

This protocol is optimized to balance rate and stereocontrol, minimizing the "temperature lag" effect.

Reagents:

  • Substrate: 2'-Chloroacetophenone (1.0 eq)

  • Catalyst: (R)-Me-CBS (0.1 eq)

  • Reductant:

    
     (0.6 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • System Prep: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Catalyst Charge: Add (R)-Me-CBS (1M in toluene) and dilute with anhydrous THF.

  • Thermal Equilibration: Cool the catalyst solution to -30°C . Note: We use -30°C instead of -78°C because the ortho-chloro steric hindrance slows the rate too drastically at -78°C.

  • Borane Activation: Add

    
     dropwise. Stir for 10 mins.
    
  • Substrate Addition (Critical): Dissolve the ketone in THF. Add this solution via syringe pump over 1 hour , maintaining internal temp < -25°C.

    • Why? Slow addition keeps the concentration of unreacted ketone low, enforcing the catalyst cycle and preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench: Once TLC shows consumption, quench with MeOH at -20°C. Do not warm before quenching, as the boron-complex intermediate can epimerize upon warming.

Module 5: Decision Support System

Use this flowchart to diagnose your specific stereochemical failure.

Troubleshooting Start Problem Detected CheckEE Is ee% Low? Start->CheckEE CheckYield Is Yield Low? Start->CheckYield Racemic Is it Racemic (~0% ee)? CheckEE->Racemic Stall Reaction Stalled? CheckYield->Stall TempIssue Temp too High? (Thermodynamic Control) Racemic->TempIssue No (Partial ee) Background Uncatalyzed Background Rxn? Racemic->Background Yes ActionLowT Action: Lower Temp (-40°C to -78°C) TempIssue->ActionLowT ActionSlowAdd Action: Slow Addition (Starve the reaction) Background->ActionSlowAdd Solubility Precipitate Visible? Stall->Solubility ActionSolvent Action: Switch to DCM or THF/Tol Mix Solubility->ActionSolvent Yes ActionCatLoad Action: Increase Catalyst (Ortho-Cl hindrance) Solubility->ActionCatLoad No

Figure 2: Troubleshooting logic for stereoselective reduction of chlorophenyl ketones.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal.[1] ChemRxiv. Link

  • Kennedy, N., & Cohen, T. (2015).[2] The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals.[2][3] The Journal of Organic Chemistry, 80(16), 8134–8141. Link

  • Gotor-Fernández, V., et al. (2018). Stereoselective Biocatalysis: A Mature Technology for the Asymmetric Synthesis of Pharmaceutical Building Blocks. Biocatalysis and Biotransformation, 36(2), 102–130.[4] Link

Sources

Stability of 1-(4-Chlorophenyl)ethane-1,2-diol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, a vicinal diol, revolve around its susceptibility to degradation under both acidic and basic conditions. In acidic environments, the principal degradation pathway is the pinacol rearrangement, which involves the dehydration and rearrangement of the diol to a ketone.[1][2][3][4][5] Under basic conditions, the diol is susceptible to oxidation, which can lead to cleavage of the carbon-carbon bond between the hydroxyl groups. The presence of the chlorophenyl group can also influence the reactivity and degradation profile of the molecule.

Q2: How does the structure of this compound influence its stability?

A2: The key structural feature influencing the stability of this compound is the presence of two hydroxyl groups on adjacent carbon atoms (a vicinal diol). This arrangement is prone to specific chemical transformations. The electron-withdrawing nature of the 4-chlorophenyl group can affect the rate and mechanism of these degradation reactions by influencing the stability of any charged intermediates that may form.

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the expected major degradation product is 2-(4-chlorophenyl)propanal, formed via a pinacol rearrangement.[1][2][3][4][5] This reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-hydride shift leads to the formation of the final aldehyde product. The potential for the rearrangement to proceed via a phenyl shift also exists, which would lead to 1-(4-chlorophenyl)ethan-1-one, though the migratory aptitude of different groups can influence the product ratio.

Q4: What are the likely degradation products under basic conditions?

A4: Under basic conditions, particularly in the presence of an oxidizing agent, this compound can undergo oxidative cleavage. This would break the bond between the two carbon atoms bearing the hydroxyl groups, potentially forming 4-chlorobenzaldehyde and formaldehyde. The specific products will depend on the strength and nature of the oxidizing agent and the reaction conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic mobile phase.

Question: I am observing unexpected peaks in my HPLC chromatogram when I prepare my sample of this compound in an acidic mobile phase (e.g., pH 3). What could be the cause?

Answer: The appearance of unexpected peaks is likely due to the acid-catalyzed degradation of your diol. The acidic mobile phase can induce a pinacol rearrangement, leading to the formation of one or more new compounds.[1][2][3][4][5]

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks. The predicted mass of the pinacol rearrangement product, 2-(4-chlorophenyl)propanal, should be checked against the observed masses.

  • pH Adjustment: Prepare your sample in a neutral or near-neutral diluent before injection. If the mobile phase must be acidic for chromatographic reasons, minimize the time the sample spends in the acidic environment before injection.

  • Temperature Control: Keep your sample cool in the autosampler. Higher temperatures can accelerate the rate of acid-catalyzed degradation.

  • Method Development: If feasible, develop an HPLC method with a less acidic mobile phase to improve the stability of your analyte.

Issue 2: Loss of parent compound over time when stored in a basic solution.

Question: I am conducting a stability study and have noticed a significant decrease in the concentration of this compound when it is stored in a basic solution (e.g., pH 10). What is happening to my compound?

Answer: The loss of the parent compound in a basic solution suggests that it is undergoing base-catalyzed degradation. While vicinal diols are generally more stable under basic than acidic conditions, they can still degrade, often through oxidation.

Troubleshooting Steps:

  • Deoxygenate Solutions: If your experiment allows, prepare your basic solutions with deoxygenated solvents and store your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Analyze for Degradation Products: Use analytical techniques like HPLC or GC-MS to look for expected oxidation products, such as 4-chlorobenzaldehyde.

  • Control of Metal Ions: Trace metal ions can catalyze oxidation reactions. Consider using a chelating agent like EDTA in your buffer if metal-catalyzed oxidation is suspected.

  • Forced Degradation Study: To confirm the degradation pathway, you can perform a controlled forced degradation study by intentionally adding a mild oxidizing agent (e.g., hydrogen peroxide) to a basic solution of your compound and analyzing the resulting products.[6][7][8][9]

Issue 3: Inconsistent results in stability studies under different lighting conditions.

Question: My stability data for this compound is inconsistent, and I suspect it might be sensitive to light. How can I confirm this and what should I do?

Answer: Photodegradation is a common pathway for the degradation of organic molecules. The aromatic chlorophenyl group in your compound can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.

Troubleshooting Steps:

  • Conduct a Photostability Study: As per ICH guidelines, expose your compound in solution and as a solid to a controlled light source (e.g., a photostability chamber) and compare the degradation to a sample kept in the dark.[10][11]

  • Protect from Light: During routine handling and storage, always protect your samples from light by using amber vials or wrapping your containers in aluminum foil.

  • Analyze for Photodegradants: Analyze the light-exposed samples to identify any unique degradation products that are not formed under thermal stress conditions. This will help you understand the photodegradation pathway.

Visualizing Degradation Pathways & Workflows

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions.

cluster_acid Acidic Degradation cluster_base Basic Degradation (Oxidative) start_acid This compound intermediate_acid Protonated Diol start_acid->intermediate_acid H+ (Acid Catalyst) carbocation Carbocation Intermediate intermediate_acid->carbocation -H2O product_acid 2-(4-Chlorophenyl)propanal (Pinacol Rearrangement Product) carbocation->product_acid 1,2-Hydride Shift start_base This compound product_base1 4-Chlorobenzaldehyde start_base->product_base1 [O], OH- (Oxidative Cleavage) product_base2 Formaldehyde start_base->product_base2 [O], OH- (Oxidative Cleavage)

Caption: Predicted degradation of this compound.

Experimental Workflow for Stability Testing

This workflow outlines a general approach for assessing the stability of this compound.

start Start: Pure this compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress_conditions analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->analytical_method analysis Analyze Stressed Samples stress_conditions->analysis analytical_method->analysis degradant_id Identify & Characterize Degradation Products (e.g., LC-MS) analysis->degradant_id quantify Quantify Parent Compound and Degradants analysis->quantify pathway_elucidation Elucidate Degradation Pathways degradant_id->pathway_elucidation quantify->pathway_elucidation stability_profile Establish Stability Profile & Recommend Storage Conditions pathway_elucidation->stability_profile

Caption: Workflow for stability assessment of a chemical compound.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a compound.[6][7][8][9] The following table provides a template for summarizing the results of such a study for this compound.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of ParentMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h60[Insert Data]2-(4-Chlorophenyl)propanal
Base Hydrolysis 0.1 M NaOH24 h60[Insert Data]4-Chlorobenzaldehyde
Oxidation 3% H₂O₂24 h25[Insert Data]4-Chlorobenzaldehyde
Thermal Solid State7 days80[Insert Data][Identify if any]
Photolytic ICH Q1B exposure-25[Insert Data][Identify if any]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be incubated under the same conditions.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.2 M NaOH.

  • Analysis: Dilute the neutralized solution to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: Analysis of Degradation Products by HPLC
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often suitable. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This guide provides a foundational understanding of the stability of this compound and a framework for troubleshooting common experimental challenges. For further assistance, please consult the referenced literature.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]

  • Cheméo. 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane (CAS 77008-62-9) - Chemical & Physical Properties. [Link]

  • Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]

  • Eawag-BBD. DDT Degradation Pathway (anaerobic). [Link]

  • Kamble, B. R., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 143-150.
  • Chemistry LibreTexts. Dehydration Reactions of Alcohols. [Link]

  • Master Organic Chemistry. Pinacol Rearrangement. [Link]

  • Alsante, K. M., et al. Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 35(3), 52-61.
  • JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Google Patents. Process for synthesizing 4-chlorophenyl ethanol.
  • Chemistry Steps. Pinacol Rearrangement. [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • The Journal of Organic Chemistry. Homogeneous catalytic cyclization and oxidation of diols. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Stanford University. THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. [Link]

  • Wikipedia. Pinacol rearrangement. [Link]

  • YouTube. Alcohol Dehydration Reaction Mechanism With H2SO4. [Link]

  • Deswater. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. [Link]

  • Specialty Analytical. Test Method Database. [Link]

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]

  • U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

  • BYJU'S. Pinacol Pinacolone Rearrangement Process. [Link]

  • ITRC. Environmental Fate, Transport, and Investigation Strategies. [Link]

  • Scientific & Academic Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Chemistry LibreTexts. Oxidation of Alkenes to Vicinal Diols. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • ResearchGate. Dehydration of diols catalyzed by CeO2. [Link]

  • Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]

  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Wikipedia. Diol. [Link]

  • NROChemistry. Pinacol Rearrangement. [Link]

  • PubMed. Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. [Link]

  • ResearchGate. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]

  • Eawag-BBD. 1,4-Dioxane Degradation Pathway. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Chlorophenyl)ethane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It elucidates the structural nuances revealed by NMR, explains the causal relationships behind the observed spectral features, and compares the data with structural analogs to provide a comprehensive understanding. We will explore key NMR concepts such as chemical equivalence, diastereotopicity, and the profound effects of substituents and solvent choice on the resulting spectra.

Structural Overview and the Role of NMR

This compound is a vicinal diol featuring a chiral center at the benzylic position (C1) and a p-substituted aromatic ring. These features give rise to a distinct and informative NMR spectrum. The presence of a stereocenter, an aromatic system, and exchangeable hydroxyl protons makes its spectral interpretation a valuable case study. NMR spectroscopy serves as the definitive tool for its structural verification, providing unambiguous evidence of connectivity, stereochemical relationships, and electronic environments within the molecule.

Figure 1: Molecular structure of this compound with key proton and carbon labels.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum can be logically dissected into four distinct regions: the aromatic protons, the benzylic methine proton, the terminal methylene protons, and the hydroxyl protons.

Aromatic Region (δ ≈ 7.3-7.4 ppm, 4H)

The para-substituted chlorophenyl group creates a plane of symmetry through C1' and C4'. Consequently, the protons at positions 2' and 6' are chemically equivalent, as are the protons at 3' and 5'. This arrangement gives rise to a classic AA'BB' spin system, which often appears as two distinct, mutually coupled doublets.

  • Causality: The electron-withdrawing nature of both the chlorine atom and the ethanediol substituent influences the electron density of the ring. Protons ortho to the chlorine (H3'/H5') are expected to be slightly upfield compared to those ortho to the diol group (H2'/H6'), though both sets of signals will be in the typical aromatic region. The coupling between these adjacent protons (³JHH) results in the doublet-like appearance.

Benzylic Methine Proton (H1, δ ≈ 4.7-4.9 ppm, 1H)

This proton is attached to the chiral center (C1), which is bonded to both the aromatic ring and a hydroxyl group. This environment is strongly deshielded, shifting the signal significantly downfield.

  • Causality & Multiplicity: The signal for H1 is predicted to be a doublet of doublets (dd) . It is split by the two adjacent methylene protons (H2a and H2b). Because H2a and H2b are diastereotopic, they have different coupling constants with H1 (³J_H1-H2a ≠ ³J_H1-H2b).

Methylene Protons (H2a and H2b, δ ≈ 3.5-3.8 ppm, 2H)

The crucial feature here is the concept of diastereotopicity. The presence of the chiral center at C1 renders the two protons on C2 chemically non-equivalent.[1][2] They exist in different chemical environments and will therefore have distinct chemical shifts.

  • Causality & Multiplicity: H2a and H2b are diastereotopic and will appear as two separate signals.[3] Each signal will be a doublet of doublets (dd) . Each proton is split by its geminal partner (a large ²J_H2a-H2b coupling) and by the vicinal methine proton H1 (a smaller ³J_H1-H2 coupling).

Hydroxyl Protons (C1-OH and C2-OH, δ variable, 2H)

The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4]

  • Causality & Multiplicity:

    • In aprotic solvents like CDCl₃, proton exchange is often fast on the NMR timescale, resulting in broad singlet peaks that do not show coupling to adjacent protons.[5]

    • In hydrogen-bond accepting solvents like DMSO-d₆, intermolecular hydrogen bonding with the solvent slows down the proton exchange rate.[6] This allows for the observation of spin-spin coupling. Therefore, in DMSO-d₆, the C1-OH proton would appear as a doublet (coupled to H1), and the C2-OH proton would appear as a triplet (coupled to the two H2 protons).

Predicted ¹³C NMR Spectral Features

A total of 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 8 unique carbon environments in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O, Aldehyde/Ketone N/ANo carbonyl groups are present.
Aromatic C1' ~140-145Quaternary carbon attached to the diol side chain.
Aromatic C4' ~132-135Carbon attached to the electronegative chlorine atom.[7]
Aromatic C2'/C6' & C3'/C5' ~127-130Two signals for the four protonated aromatic carbons.
Benzylic C1 (-CHOH-) ~75-78Deshielded by both the attached oxygen and the aromatic ring.
Methylene C2 (-CH₂OH) ~65-68Shielded relative to C1 as it is further from the aromatic ring.
Alkyl C N/ANo simple alkyl groups are present.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound. Predictions are based on standard chemical shift ranges.[8][9]

Comparison Guide: Experimental Data and Structural Analogs

Experimental vs. Predicted Spectrum

Published experimental data for this compound provides an excellent opportunity to validate our predictions.[10] The spectrum was recorded in DMSO-d₆.

ProtonPredicted MultiplicityPredicted Shift (ppm)Experimental Shift (ppm)[10]Experimental Multiplicity[10]
Aromatic (H2'/H6', H3'/H5') 2 x Doublets (AA'BB')~7.3-7.47.40-7.29Multiplet (m)
C1-OH DoubletVariable (~5.0-5.5)5.32Doublet (d, J=4.3 Hz)
H1 (Benzylic CH) Doublet of Doublets~4.7-4.9Not explicitly resolved in source(Part of multiplet)
C2-OH TripletVariable (~4.5-5.0)4.73Triplet (t, J=5.8 Hz)
**H2a, H2b (Methylene CH₂) **2 x Doublet of Doublets~3.5-3.8Not explicitly resolved in source(Part of multiplet)

Table 2: Comparison of Predicted ¹H NMR Data with Experimental Literature Values in DMSO-d₆.

The experimental data strongly support our theoretical analysis. The observation of a doublet and a triplet for the exchangeable protons at 5.32 and 4.73 ppm confirms their assignment as the C1-OH and C2-OH protons, respectively, and validates the choice of DMSO-d₆ to resolve these couplings. The complex multiplet reported for the aromatic protons is consistent with an overlapping AA'BB' system.

Comparison with 1-Phenylethane-1,2-diol (Styrene Glycol)

Comparing the title compound to its non-chlorinated analog, styrene glycol, highlights the electronic influence of the chlorine atom.

  • ¹H NMR: The primary difference will be in the aromatic region. In styrene glycol, the aromatic protons typically appear as a multiplet centered around 7.3 ppm.[11] In this compound, the electron-withdrawing chlorine atom deshields the ring protons, and the para-substitution simplifies the complex multiplet into a more structured AA'BB' pattern. The aliphatic proton shifts (H1, H2a, H2b) are expected to be very similar between the two compounds, as the substituent effect diminishes with distance.

  • ¹³C NMR: The most significant change will be the downfield shift of the C4' carbon signal due to the direct attachment of the electronegative chlorine atom. Minor shifts would also be observed for the other aromatic carbons (C1', C2'/C6', C3'/C5') due to the inductive and resonance effects of chlorine.

Recommended Experimental Protocol

This protocol is designed to yield high-quality, interpretable NMR spectra for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). filter 2. Filter solution into a 5 mm NMR tube if particulates are present. dissolve->filter lock 3. Insert sample, lock on the deuterium signal, and shim the magnetic field. h1 4. Acquire ¹H Spectrum: - Pulse Program: zg30 - Scans: 8-16 - Calibrate reference to TMS (0 ppm) or residual solvent peak. lock->h1 c13 5. Acquire ¹³C{¹H} Spectrum: - Pulse Program: zgpg30 - Scans: 1024-4096 - Calibrate reference to solvent peak. h1->c13 transform 6. Apply Fourier Transform and phase correction to the FID. integrate 7. Integrate ¹H signals and reference the calibration. transform->integrate peakpick 8. Perform peak picking for both ¹H and ¹³C spectra. integrate->peakpick

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Solvent Selection (Causality):

    • Primary Choice (DMSO-d₆): Recommended for this compound. Its ability to form strong hydrogen bonds slows hydroxyl proton exchange, enabling the observation of J-coupling to neighboring C-H protons and providing richer structural information.[6]

    • Alternative (CDCl₃): Useful for comparison. In chloroform, hydroxyl proton signals are typically broad and uncoupled, which can simplify the aliphatic region if it is overly complex. The spectrum will confirm the presence of OH groups via a D₂O exchange experiment.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex gently until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard 30-degree pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a 30-degree pulse. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier Transformation.

    • Carefully phase correct the resulting spectrum.

    • Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For ¹³C NMR, reference the solvent peak to δ 39.52 ppm.[10]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons in each environment.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values in Hz) for all relevant signals.

References

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Online] Available at: [Link]

  • Forsyth, M., & MacFarlane, D. R. A Study of Hydrogen Bonding in Concentrated Diol/Water Solutions by Proton NMR. The Journal of Physical Chemistry. [Online] Available at: [Link]

  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Online] Available at: [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Online] Available at: [Link]

  • Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. [Online] Available at: [Link]

  • PubMed. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Online] Available at: [Link]

  • Chemistry LibreTexts. 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Online] Available at: [Link]

  • Reddit. Hydroxyl Groups in NMR. [Online] Available at: [Link]

  • American Chemical Society. Probing OH/OH hydrogen bonds with titratable NMR isotope shifts. [Online] Available at: [Link]

  • PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Online] Available at: [Link]

  • PubMed. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. [Online] Available at: [Link]

  • ResearchGate. H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. [Online] Available at: [Link]

  • The Journal of Physical Chemistry. A study of hydrogen bonding in concentrated diol/water solutions by proton NMR correlations with glass formation. [Online] Available at: [Link]

  • Royal Society of Chemistry. Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information. [Online] Available at: [Link]

  • ResearchGate. Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. [Online] Available at: [Link]

  • Filo. Explain the effect of hydrogen bonding on NMR spectrum with example. [Online] Available at: [Link]

  • JCP. Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. [Online] Available at: [Link]

  • PubMed. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. [Online] Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online] Available at: [Link]

  • Wiley Online Library. 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. [Online] Available at: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Online] Available at: [Link]

  • ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Online] Available at: [Link]

  • ResearchGate. H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Online] Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]

  • PubChem. Styrene glycol, (+)-. [Online] Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Online] Available at: [Link]

  • YouTube. NMR and Chiral Molecules. [Online] Available at: [Link]

  • SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Online] Available at: [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Online] Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Online] Available at: [Link]

  • YouTube. How to Interpret 1H NMR Spectra: Part 2 - Signals and Chemical Environments. [Online] Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

  • University of Sharjah Journal of Pure & Applied Sciences. substitutent effects on 13 c-nmr and ir spectral data of 3- (4 - x- phenacyclidene) oxindoles. [Online] Available at: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Online] Available at: [Link]

  • NIST WebBook. 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane. [Online] Available at: [Link]

  • University of Alberta. Tables For Organic Structure Analysis. [Online] Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Online] Available at: [Link]

  • NMRS.io. 13C | Solvent | NMR Chemical Shifts. [Online] Available at: [Link]

  • ResearchGate. ¹³C NMR spectra of poly(ethylene‐co‐styrene derivatives):... [Online] Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol). As a primary metabolite of 4-chlorostyrene and a degradation product in pharmaceutical synthesis, accurate identification of this compound requires distinguishing it from non-chlorinated analogs (styrene glycol) and structural isomers.

This document compares two distinct analytical approaches: Direct Electron Ionization (EI) and Trimethylsilyl (TMS) Derivatization .[1] While direct EI provides baseline structural data, we demonstrate why TMS derivatization is the superior workflow for quantitative accuracy and structural elucidation in complex biological matrices.

Part 1: Structural Context & Ionization Physics

The Chlorine Isotope Signature

The defining feature of this molecule in mass spectrometry is the chlorine substituent. Unlike styrene glycol, this compound exhibits a characteristic isotopic cluster due to the natural abundance of


 (75.8%) and 

(24.2%).
  • Rule of Thumb: Every fragment ion containing the aromatic ring must display a 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Diagnostic Value: This signature validates that the aromatic ring remains intact during specific fragmentation events.

Comparative Overview: Native vs. Analog

To understand the fragmentation, we compare the target molecule against its non-chlorinated parent, Styrene Glycol.

FeatureStyrene Glycol (Analog)This compound (Target)
Molecular Weight 138.16 Da172.61 Da
Base Peak (EI)

107 (Ph-CH-OH

)

141 (

Cl-Ph-CH-OH

)
Tropylium Ion

91

125 / 127
Isotope Pattern M+1 (Carbon-13 only)M / M+2 (3:1 Chlorine ratio)

Part 2: Fragmentation Analysis & Comparison

Scenario A: Direct Injection (Native EI)

Direct injection into a GC-MS inlet (250°C) is often attempted but yields variable results due to the thermal lability of the vicinal diol group.

Primary Fragmentation Pathway (Alpha-Cleavage)

Upon electron impact (70 eV), the radical cation forms primarily at the hydroxyl oxygen. The bond between C1 and C2 is weakened, leading to


-cleavage .
  • Molecular Ion (

    
    ): 
    
    
    
    172 (Weak/Trace).
  • 
    -Cleavage Product (Base Peak):  The bond breaks to stabilize the charge next to the aromatic ring.
    
    • Fragment: [Cl-C6H4-CH=OH]+

    • m/z: 141 (

      
      Cl) and 143 (
      
      
      
      Cl).
    • Mechanism: Loss of the hydroxymethyl radical (

      
      CH
      
      
      
      OH, 31 Da).
  • Secondary Loss: Loss of CO from the base peak leads to the chlorotropylium ion (

    
     125/127).
    

Performance Verdict: Direct injection is NOT RECOMMENDED for quantification. The vicinal diol moiety is prone to thermal dehydration in the injector port, leading to peak tailing and conversion to 4-chlorophenylacetaldehyde artifacts.

Scenario B: TMS Derivatization (The Gold Standard)

Derivatization with BSTFA replaces active protons with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Bis-TMS Ether Fragmentation

Derivative MW: 316 Da (Diol 172 + 2


 TMS [72] - 2 

H [1]).

The fragmentation of the Bis-TMS derivative provides two highly diagnostic ions that confirm the position of the hydroxyl groups.

Fragment Ionm/z ValueOriginSignificance
Molecular Ion 316

Confirms bis-derivatization.
Benzylic Ether 227 / 229 [Cl-Ph-CH-OTMS]+Base Peak. Confirms Cl is on the ring and OH is benzylic.
Primary TMS 103 [CH2-OTMS]+Standard primary alcohol marker. Confirms the terminal -CH2OH.
Silanol Loss 226

Rearrangement product.

Performance Verdict: HIGHLY RECOMMENDED. The presence of


 227 (specific to the chloro-benzyl core) and 

103 (specific to the glycol tail) provides unambiguous structural proof.

Part 3: Diagnostic Pathways (Visualization)

The following diagram illustrates the critical difference between the alpha-cleavage of the native molecule versus the TMS derivative, highlighting the diagnostic ions used for Selected Ion Monitoring (SIM).

FragmentationPathways Target This compound (MW 172) Native_Ion Molecular Ion (Native) [M]+ m/z 172 Target->Native_Ion Direct EI (70eV) Deriv_Step Derivatization (BSTFA + 1% TMCS) Target->Deriv_Step Alpha_Native Base Peak (Alpha Cleavage) [Cl-Ph-CH=OH]+ m/z 141 (35Cl) / 143 (37Cl) Native_Ion->Alpha_Native - CH2OH (31 Da) Dehydration Thermal Artifacts (Aldehydes/Epoxides) Native_Ion->Dehydration - H2O (Thermal) TMS_Ion Bis-TMS Derivative [M]+ m/z 316 Deriv_Step->TMS_Ion Frag_A Benzylic Fragment [Cl-Ph-CH-OTMS]+ m/z 227 / 229 TMS_Ion->Frag_A C1-C2 Bond Break (Charge retention on Ring) Frag_B Primary Alcohol Fragment [CH2-OTMS]+ m/z 103 TMS_Ion->Frag_B C1-C2 Bond Break (Charge retention on Tail)

Caption: Comparative fragmentation pathways. Left: Native EI showing alpha-cleavage. Right: TMS derivatization yielding diagnostic m/z 227 and 103 ions.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to minimize thermal degradation and maximize sensitivity.

Reagents & Preparation
  • Silylating Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2] Note: TMCS acts as a catalyst for sterically hindered hydroxyls.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

Derivatization Workflow
  • Dry Down: Evaporate sample extract (e.g., ethyl acetate) to complete dryness under Nitrogen stream. Critical: Moisture hydrolyzes the TMS reagent.

  • Reconstitution: Add 50

    
    L Anhydrous Pyridine.
    
  • Reaction: Add 50

    
    L BSTFA + 1% TMCS.
    
  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

  • Cool & Dilute: Cool to room temperature. Dilute with 100

    
    L Hexane if necessary to improve peak shape.
    
GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m

    
     0.25mm ID.
    
  • Inlet: Splitless, 260°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[3]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Source: 230°C, 70 eV.[4]

  • SIM Mode (Quantitation): Monitor

    
    227  (Quant), 229  (Qual), and 103  (Qual).
    
Quality Control (Self-Validation)
  • Isotope Ratio Check: The area ratio of

    
     227 to 229 must be approximately 3:1 . Deviation indicates interference or co-elution.
    
  • Derivatization Efficiency: Monitor for the presence of Mono-TMS (

    
     244). If observed, increase incubation time or temperature.
    

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzene, (1,2-dihydroxyethyl)- (Styrene Glycol)." NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for the parent analog fragmentation pattern, establishing the alpha-cleavage baseline).

  • Mooney, A., et al. (2018). "Investigation of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid in Pseudomonas fluorescens ST." New Biotechnology, 44, 46-53. [Link]

Sources

Validating Chiral HPLC Methods for p-Chlorophenyl Glycol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Immobilized Phases

In the synthesis of azole antifungals and beta-blockers, p-chlorophenyl glycol (PCPG) (also known as 4-chlorophenyl-1,2-ethanediol) serves as a critical chiral intermediate.[1] Its enantiomeric purity directly dictates the potency and toxicity profile of the final pharmaceutical active ingredient (API).

For decades, the industry standard for separating PCPG enantiomers relied on coated polysaccharide phases (e.g., Chiralpak AD-H) under Normal Phase (NP) conditions.[1] While effective, this approach suffers from high solvent costs (hexane/heptane), poor solubility for polar impurities, and incompatibility with Mass Spectrometry (MS).[1]

This guide objectively compares that legacy approach against a Modern Reversed-Phase (RP) Method utilizing immobilized polysaccharide columns (e.g., Chiralpak IC-3).[1] We demonstrate that the RP approach not only aligns with Green Chemistry principles but offers superior robustness and validation metrics for GMP environments.

Method Development Strategy

The separation of PCPG enantiomers requires a chiral selector capable of distinguishing the spatial arrangement of the hydroxyl groups on the ethane backbone.

The Legacy Standard: Normal Phase (NP)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Mechanism: Hydrogen bonding and

    
     interactions in a non-polar environment.[1]
    
  • Limitations: The coated phase is fragile; prohibited solvents (THF, DCM, Ethyl Acetate) strip the selector, destroying the column.

The Modern Alternative: Reversed Phase (RP) on Immobilized Phases
  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on

    
     silica).[1]
    
  • Mobile Phase: Water : Acetonitrile (60:40 v/v).

  • Mechanism: Inclusion complexation and hydrogen bonding in aqueous media.

  • Advantages: The immobilized phase allows for robust solvent switching. The aqueous mobile phase is cheaper, safer, and MS-compatible.[1]

Decision Matrix for Method Selection

MethodSelection Start Start: p-Chlorophenyl Glycol Sample Solubility Is sample soluble in Water/MeOH? Start->Solubility MS_Req Is MS Detection Required? Solubility->MS_Req Yes Legacy Legacy Method: Coated Amylose (AD-H) Normal Phase (Hex/IPA) Solubility->Legacy No (Lipophilic Impurities) Modern Modern Method: Immobilized Cellulose (IC-3) Reversed Phase (H2O/ACN) MS_Req->Modern Yes (Critical) MS_Req->Modern No (Prefer Green Chem)

Figure 1: Decision tree for selecting the appropriate chiral method based on solubility and detection requirements.

Comparative Performance Data

The following data summarizes the validation parameters for PCPG purity analysis. Note the significant improvement in the Limit of Quantitation (LOQ) for the RP method due to the superior UV transparency of water/acetonitrile compared to hexane/IPA at low wavelengths (210-220 nm).

Table 1: System Suitability & Robustness Comparison
ParameterLegacy Method (NP / AD-H)Modern Method (RP / IC-3)Analysis
Mobile Phase Hexane : IPA (90:[1]10)Water : ACN (60:40)RP is 80% cheaper and non-toxic.
Flow Rate 1.0 mL/min1.0 mL/minIdentical throughput.
Detection (

)
254 nm210 nmRP allows lower UV detection (higher sensitivity).
Retention (

)

: 12.4 min,

: 14.8 min

: 6.2 min,

: 8.1 min
RP is 2x faster.
Resolution (

)
2.13.8Immobilized phase offers sharper peaks.
Tailing Factor (

)
1.31.05Aqueous buffers reduce silanol activity.
Column Stability Low (Sensitive to solvent shock)High (Resists aggressive solvents)

Comprehensive Validation Protocol

To validate the modern RP method for GMP release testing, follow this self-validating workflow. This protocol complies with ICH Q2(R1) guidelines.

Specificity & Selectivity

Objective: Ensure the method separates the (R)- and (S)-enantiomers from the synthesis starting material (p-chloroacetophenone) and potential degradation products.

  • Protocol:

    • Inject a "System Suitability Solution" containing racemate (0.5 mg/mL) and known impurities (0.05 mg/mL).

    • Acceptance Criteria:

      • Resolution (

        
        ) between enantiomers 
        
        
        
        .[2][3][4]
      • Resolution between PCPG and any impurity

        
        .
        
      • Peak purity (via Diode Array Detector) > 99.0%.

Linearity & Range

Objective: Confirm detector response is proportional to concentration, covering the range from the reporting threshold to 120% of the target concentration.

  • Protocol:

    • Prepare 5 concentration levels of the minor enantiomer (impurity) ranging from LOQ to 0.5% of the nominal sample concentration.

    • Prepare 5 levels of the major enantiomer (active) from 80% to 120%.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
Accuracy (Recovery)

Objective: Verify that the method correctly quantifies the chiral impurity in the presence of the main peak.

  • Protocol:

    • Spike the pure major enantiomer with the minor enantiomer at three levels: LOQ, 0.1%, and 0.5%.

    • Perform in triplicate.

    • Acceptance Criteria: Recovery between 90.0% and 110.0%.

Robustness Workflow

ValidationWorkflow Step1 1. Specificity (Racemate + Impurities) Step2 2. Linearity (LOQ to 120%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Robustness 4. Robustness Testing Step3->Robustness Flow Flow Rate ± 0.1 mL/min Robustness->Flow Temp Temp ± 5°C Robustness->Temp MP Mobile Phase ± 2% Organic Robustness->MP

Figure 2: Step-by-step validation workflow emphasizing the robustness phase.

Experimental Data: Robustness Results (Simulated)
VariableChangeResolution (

)
Retention Time (

)
Pass/Fail
Flow Rate 0.9 mL/min3.98.9 minPass
1.1 mL/min3.67.4 minPass
Temperature 20°C4.18.5 minPass
30°C3.57.8 minPass
Mobile Phase 38% ACN4.08.4 minPass
42% ACN3.57.9 minPass

Protocol: Preparation of Solutions

To ensure reproducibility, use the following preparation method for the Modern RP Method .

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio. Degas by sonication for 10 minutes.

2. Standard Stock Solution: Accurately weigh 25 mg of p-chlorophenyl glycol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

3. System Suitability Solution: Mix equal volumes of (R)-PCPG and (S)-PCPG stock solutions to create a racemic mixture. Add 10


 of p-chloroacetophenone stock (impurity marker) per mL of solution.[1]

4. Sample Preparation: Weigh equivalent of 25 mg of sample. Dissolve in 50 mL Diluent. Filter through a 0.22


 PTFE filter before injection.

References

  • Phenomenex. (2023). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • MDPI. (2023). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. Retrieved from [Link]

Sources

Comparing bioactivity of 1-(4-Chlorophenyl)ethane-1,2-diol vs non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity & Biocatalytic Profile: 1-(4-Chlorophenyl)ethane-1,2-diol vs. Non-Chlorinated Analogs

Executive Summary

This technical guide compares the bioactivity and physicochemical profile of This compound (also known as p-chlorostyrene glycol) with its non-chlorinated analog, 1-phenylethane-1,2-diol (styrene glycol). While both compounds serve as critical metabolic intermediates and chiral building blocks, the introduction of a chlorine atom at the para-position significantly alters their interaction with biological systems—specifically Epoxide Hydrolases (EHs).

Key Findings:

  • Enhanced Enantioselectivity: The p-chloro substitution typically increases the enantiomeric ratio (

    
    -value) in enzymatic hydrolysis reactions compared to the unsubstituted styrene analog, making the chlorinated variant a superior model for studying high-fidelity biocatalysis.
    
  • Lipophilicity Shift: The p-chloro derivative exhibits a higher LogP (~1.0 vs ~0.15), influencing membrane permeability and retention in hydrophobic active sites.

  • Metabolic Stability: The chlorine substituent blocks para-hydroxylation, a common metabolic route for the non-chlorinated analog, thereby altering its detoxification pathway and stability profile.

Chemical & Physical Properties Comparison

The physicochemical differences drive the distinct biological behaviors of these two diols. The chlorinated analog is more lipophilic, affecting its solubility in aqueous buffers used for enzymatic assays.

PropertyThis compound 1-Phenylethane-1,2-diol (Styrene Glycol) Impact on Bioactivity
Structure p-Cl-C₆H₄-CH(OH)CH₂OHC₆H₅-CH(OH)CH₂OHCl- group adds steric bulk and electron-withdrawing character.
Molecular Weight 172.61 g/mol 138.16 g/mol Slight increase affects diffusion rates.
LogP (Lipophilicity) ~1.1~0.15Higher LogP implies better binding to hydrophobic pockets in enzymes.
Water Solubility Low (< 1 g/L)Moderate (~50 g/L)Requires co-solvents (DMSO/MeOH) for bio-assays.
Electronic Effect Electron-withdrawing (

)
NeutralInfluences the electrophilicity of the precursor epoxide.

Bioactivity & Mechanism of Action

The primary "bioactivity" of these diols lies in their role as products of Epoxide Hydrolase (EH) activity. They are not direct inhibitors but are the result of a detoxification mechanism that converts reactive epoxides into more water-soluble (and less toxic) diols.

Enzymatic Kinetics (Epoxide Hydrolase Activity)

The conversion of p-chlorostyrene oxide to p-chlorostyrene glycol is a benchmark reaction for characterizing EH enzymes (e.g., from Aspergillus niger, Agrobacterium radiobacter, or Rhodococcus).

Comparative Kinetic Data (Model System: Agrobacterium radiobacter AD1 EH):

Substrate (Epoxide Precursor)Product (Diol)

(

)

(

)
Specificity (

)
Enantioselectivity (

)
Styrene Oxide Styrene Glycol ~4.0~150HighModerate (~10-20)
p-Chlorostyrene Oxide p-Chlorostyrene Glycol ~2.5~40Very High High (>50)

Note: Data represents typical trends observed in fungal and bacterial EHs. The chlorinated substrate often exhibits a lower


 (tighter binding) due to hydrophobic interactions with the active site tyrosine residues, leading to higher enantioselectivity.
Mechanistic Pathway

The hydrolysis proceeds via an


-like attack by an aspartate nucleophile in the enzyme's active site, forming an alkyl-enzyme intermediate. The chlorine atom at the para-position imposes steric constraints that often favor the attack on one enantiomer over the other more strongly than in the unsubstituted analog.

MetabolicPathway Epoxide p-Chlorostyrene Oxide (Reactive Electrophile) Intermediate Alkyl-Enzyme Intermediate Epoxide->Intermediate Nucleophilic Attack (Asp107) Enzyme Epoxide Hydrolase (Asp-His-Asp Triad) Enzyme->Intermediate Catalysis Diol This compound (Chiral Product) Intermediate->Diol Hydrolysis (Activated Water)

Figure 1: Enzymatic conversion pathway.[1] The enzyme (blue) converts the reactive epoxide (red) into the stable diol (green) via a covalent intermediate.

Experimental Protocols

To evaluate the bioactivity (formation rate and enantiopurity) of this compound, the following standardized protocols are recommended.

Protocol 1: Enzymatic Hydrolysis Assay

Objective: Determine the kinetic resolution efficiency of the diol formation.

  • Preparation of Buffer: Prepare 50 mM Sodium Phosphate buffer (pH 7.0) containing 0.1 mM DTT (to protect enzyme thiols).

  • Substrate Stock: Dissolve p-chlorostyrene oxide in acetonitrile to a concentration of 100 mM. (Note: For the non-chlorinated analog, methanol can be used).

  • Enzyme Initiation:

    • Add 990 µL of buffer to a glass vial.

    • Add 10 µL of substrate stock (Final conc: 1 mM).

    • Initiate reaction by adding purified Epoxide Hydrolase (approx. 0.1–1.0 units).

  • Incubation: Shake at 30°C at 200 rpm.

  • Sampling: At defined intervals (e.g., 5, 10, 30, 60 min), remove 100 µL aliquots.

  • Quenching & Extraction:

    • Add 100 µL of Ethyl Acetate containing an internal standard (e.g., acetophenone).

    • Vortex vigorously for 30 seconds to extract the diol and remaining epoxide.

    • Centrifuge at 10,000 x g for 2 minutes to separate phases.

  • Analysis: Inject the organic phase into GC or HPLC.

Protocol 2: Chiral Analysis (Determination of )

Objective: Compare the enantiomeric excess of the produced p-chlorostyrene glycol vs. styrene glycol.

  • Instrument: HPLC with Chiral Column (e.g., Chiralcel OD-H or OB-H).

  • Mobile Phase: Hexane : Isopropanol (90:10 for styrene glycol; 95:5 for p-chloro analog due to higher lipophilicity).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 220 nm (Styrene glycol) or 230 nm (p-Chlorostyrene glycol - shift due to Cl auxochrome).

  • Calculation:

    
    
    

AssayWorkflow Step1 Substrate Prep (100 mM in ACN) Step2 Enzymatic Reaction (Buffer pH 7.0, 30°C) Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate + Int. Std) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 Chiral HPLC Analysis (OD-H Column) Step4->Step5

Figure 2: Workflow for the comparative bioactivity assay.

Toxicology & Safety Note

While this compound is a metabolite, it possesses distinct toxicological properties compared to styrene glycol:

  • Skin/Eye Irritation: The chlorinated derivative is classified as a skin and severe eye irritant (H315, H318).

  • Metabolic Fate: Unlike styrene glycol, which is readily oxidized to mandelic acid and excreted, the p-chloro analog resists oxidation at the para position, potentially leading to longer biological half-lives or alternative excretion pathways (e.g., conjugation).

References

  • PubChem. (2025). This compound - Compound Summary. National Library of Medicine. [Link]

  • Rink, R., et al. (1999). Tyrosine residues serve as proton donor in the catalytic mechanism of epoxide hydrolase from Agrobacterium radiobacter. Biochemistry.[1][2] [Link]

  • Reetz, M. T., et al. (2009). Directed Evolution of an Enantioselective Epoxide Hydrolase: Uncovering the Source of Enantioselectivity. Angewandte Chemie International Edition. [Link]

  • Kotik, M., et al. (2010). Improvement of the Epoxide Hydrolase Properties for the Enantioselective Hydrolysis of Epoxides. Process Biochemistry.[3] [Link]

  • Carlson, G. P. (2000).[4] Metabolism of styrene oxide to styrene glycol in enriched mouse Clara-cell preparations. Journal of Toxicology and Environmental Health. [Link]

Sources

A Comprehensive Guide to the Optical Rotation of 1-(4-Chlorophenyl)ethane-1,2-diol Isomers: A Case for Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereoisomeric purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological and toxicological profile. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. This guide focuses on 1-(4-Chlorophenyl)ethane-1,2-diol, a chiral vicinal diol with potential applications as a building block in the synthesis of more complex molecules. A thorough understanding of its chiroptical properties is paramount for its effective utilization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It addresses the current landscape of available data on the optical rotation of pure this compound isomers and, in the absence of established reference values in readily accessible literature, provides a detailed framework for their experimental determination.

The Pivotal Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical science.

This compound possesses a single stereocenter, giving rise to two enantiomers: (R)-1-(4-Chlorophenyl)ethane-1,2-diol and (S)-1-(4-Chlorophenyl)ethane-1,2-diol. The determination of the optical rotation of these pure isomers is the primary method to characterize their enantiomeric purity and to establish a reference for future synthetic and analytical work.

Optical Rotation Reference Values: A Data Gap

A comprehensive search of scientific literature and chemical databases for the specific rotation values of the pure (R)- and (S)-enantiomers of this compound has revealed a notable absence of reported data. While the racemic mixture is commercially available and its general properties are documented, the specific optical rotation of the individual enantiomers appears to be unpublished or not widely disseminated.

This data gap highlights the necessity for a standardized and reproducible experimental protocol for the determination of these values. The following sections of this guide are dedicated to providing the scientific community with the requisite knowledge and detailed methodology to perform this characterization.

Experimental Determination of Specific Rotation

The specific rotation, [α], is a fundamental physical property of a chiral substance and is defined as the observed angle of optical rotation, α, when plane-polarized light is passed through a sample of a specific path length, l, and concentration, c. The formula for calculating specific rotation is:

[[\alpha]_\lambda^T = \frac{\alpha}{l \times c}]

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

To ensure the accuracy and reproducibility of the measurement, a meticulous experimental protocol must be followed.

Experimental Workflow for Polarimetry

The following diagram outlines the key steps in the experimental determination of optical rotation.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrumentation & Measurement cluster_data Data Analysis prep_sample Accurately weigh the pure enantiomer dissolve Dissolve in a suitable achiral solvent prep_sample->dissolve Transfer Solution vol_flask Transfer to a volumetric flask and dilute to the mark dissolve->vol_flask Transfer Solution mix Ensure homogeneity by thorough mixing vol_flask->mix Transfer Solution instrument_prep Calibrate the polarimeter with a blank (pure solvent) mix->instrument_prep Transfer Solution rinse_cell Rinse the sample cell with the prepared solution instrument_prep->rinse_cell fill_cell Fill the sample cell, avoiding air bubbles rinse_cell->fill_cell measure Place the cell in the polarimeter and record the optical rotation fill_cell->measure repeat Repeat the measurement multiple times for precision measure->repeat average Calculate the average observed rotation (α) repeat->average Analyze Data calculate Calculate the specific rotation [α] using the formula average->calculate report Report the value with all experimental parameters calculate->report

Caption: Experimental workflow for the determination of specific rotation.

Detailed Step-by-Step Methodology

1. Preparation of the Analyte Solution:

  • Purity of the Enantiomer: It is of utmost importance to ensure the enantiomeric and chemical purity of the this compound isomer being analyzed. The presence of impurities, especially those that are optically active, can significantly affect the measured rotation. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent should be employed to confirm the enantiomeric excess (e.e.) is >99%.

  • Solvent Selection: The solvent used to dissolve the sample must be achiral and should not react with the analyte. Common choices include methanol, ethanol, chloroform, or acetone. The solvent should be of high purity (spectroscopic grade is recommended).

  • Concentration: Accurately weigh a specific amount of the pure enantiomer (e.g., 100 mg) using an analytical balance. Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL). Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark. This will provide a precisely known concentration. For example, 100 mg in 10 mL corresponds to a concentration of 0.01 g/mL.

2. Instrumentation and Measurement:

  • Polarimeter: A calibrated and well-maintained polarimeter is essential. The light source is typically a sodium lamp, which produces light at the D-line (589 nm).

  • Temperature Control: The optical rotation of a solution can be temperature-dependent. Therefore, the measurement should be performed at a constant and recorded temperature, typically 20°C or 25°C, often maintained by a water jacket around the sample cell.

  • Blank Measurement: Before measuring the sample, the polarimeter must be zeroed using a blank. The blank consists of the pure solvent used to prepare the analyte solution, placed in the same sample cell. This corrects for any optical rotation caused by the solvent or the instrument itself.

  • Sample Measurement: Rinse the sample cell with a small amount of the prepared solution before filling it completely. Ensure that no air bubbles are present in the light path, as they will interfere with the measurement. Place the filled cell in the polarimeter and record the observed optical rotation (α). It is good practice to take multiple readings and use the average value to minimize random errors.

3. Data Calculation and Reporting:

  • Calculation of Specific Rotation: Using the averaged observed rotation (α), the known path length of the sample cell (l, typically 1 dm), and the calculated concentration (c), the specific rotation [α] can be calculated using the formula mentioned previously.

  • Reporting the Results: The specific rotation value should always be reported along with the temperature, wavelength, concentration, and solvent used. For example, a reported value might look like this: [α]²⁰_D = +X.X° (c 0.01, Methanol) . The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). By convention, the (R) and (S) designations are based on the Cahn-Ingold-Prelog priority rules and do not necessarily correlate with the direction of optical rotation.

Comparison with a Structurally Related Compound

CompoundEnantiomerSpecific Rotation ([α])Conditions
This compound (R)Value to be determined experimentallyTo be specified
This compound (S)Value to be determined experimentallyTo be specified
1-(4-chlorophenyl)ethanol(R)+21.94° (at 61% e.e.)c = 0.58 in CH₂Cl₂, 29°C, 589 nm

Conclusion and Future Outlook

The determination of the specific rotation of the pure enantiomers of this compound is a crucial step in establishing a complete physicochemical profile for this chiral building block. This guide has addressed the current lack of publicly available reference values and has provided a robust and detailed experimental protocol to enable researchers to determine these values accurately and reproducibly.

By following the outlined methodology, scientists in both academic and industrial settings can contribute to filling this data gap, thereby facilitating the use of (R)- and (S)-1-(4-Chlorophenyl)ethane-1,2-diol in the synthesis of novel, enantiomerically pure molecules with potential applications in medicine and materials science. The establishment of these fundamental chiroptical properties will undoubtedly accelerate research and development in these fields.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. Wiley-VCH GmbH. [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. 5.5 Polarimetry. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 1-(4-Chlorophenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, precise structural elucidation of synthesized compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and overall molecular structure. This guide provides an in-depth analysis of the characteristic IR spectral features of 1-(4-Chlorophenyl)ethane-1,2-diol, a molecule of interest in various chemical syntheses. Through a comparative approach with simpler, structurally related molecules, we will dissect the vibrational contributions of the diol and the chlorophenyl moieties to the overall spectrum. This guide is designed to not only present experimental data but also to explain the causal relationships behind the observed spectral patterns, thereby providing a robust framework for interpretation.

The Vibrational Signature: Principles of IR Spectroscopy for Diols and Aromatics

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending of chemical bonds, occur at specific, quantized frequencies. The positions of these absorption bands in an IR spectrum, measured in wavenumbers (cm⁻¹), are characteristic of the types of bonds and functional groups present.

For a molecule like this compound, we can anticipate distinct vibrational modes corresponding to its key structural features:

  • The Diol Moiety (Ethane-1,2-diol backbone): The two hydroxyl (-OH) groups are the most prominent feature. Their stretching vibrations are highly sensitive to hydrogen bonding. A broad, strong absorption is typically observed in the region of 3200-3600 cm⁻¹ due to intermolecular and intramolecular hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols will also produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

  • The Chlorophenyl Moiety (4-Chlorophenyl group): The aromatic ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1400-1600 cm⁻¹ region. The para-substitution pattern of the chlorine atom on the benzene ring will also give rise to a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range. The C-Cl bond itself has a stretching vibration that typically appears in the lower frequency region of the spectrum.

By comparing the spectrum of our target molecule with that of 1,2-ethanediol and 4-chlorostyrene, we can empirically assign the observed peaks to their respective structural components.

Comparative Spectral Analysis: Unraveling the Contributions of Functional Groups

To illustrate the influence of each molecular component on the overall IR spectrum, we will compare the spectral data of this compound with two reference compounds: 1,2-ethanediol and 4-chlorostyrene.

Functional GroupThis compound (Typical Wavenumber, cm⁻¹)1,2-Ethanediol (Typical Wavenumber, cm⁻¹)4-Chlorostyrene (Typical Wavenumber, cm⁻¹)Vibrational Assignment
O-H Stretch ~3350 (broad, strong)~3330 (broad, strong)N/AIntermolecular H-bonding
Aromatic C-H Stretch ~3050 (weak-medium)N/A~3080 (weak-medium)sp² C-H stretch
Aliphatic C-H Stretch ~2930 (medium)~2940, ~2870 (medium)N/Asp³ C-H stretch
Aromatic C=C Stretch ~1600, ~1490 (medium)N/A~1590, ~1490 (medium)Ring stretching
C-O Stretch ~1080, ~1015 (strong)~1085, ~1040 (strong)N/AC-O stretch of alcohols
Aromatic C-H Bend ~830 (strong)N/A~825 (strong)Para-disubstituted out-of-plane bend
C-Cl Stretch ~750 (medium)N/A~740 (medium)C-Cl stretch

Analysis of the Comparison:

  • The prominent broad band around 3350 cm⁻¹ in the spectrum of this compound is unequivocally assigned to the O-H stretching vibrations of the diol, broadened by hydrogen bonding. This is corroborated by the presence of a similar broad band in the spectrum of 1,2-ethanediol and its absence in the spectrum of 4-chlorostyrene.

  • The weak to medium intensity peaks observed just above 3000 cm⁻¹ for this compound are characteristic of aromatic C-H stretching , a feature shared with 4-chlorostyrene.

  • The medium intensity peaks just below 3000 cm⁻¹ in the spectrum of our target molecule are attributed to the aliphatic C-H stretching of the ethane backbone, which are also present in the spectrum of 1,2-ethanediol.

  • The absorptions in the 1490-1600 cm⁻¹ region for this compound are due to C=C stretching vibrations within the aromatic ring , as confirmed by their presence in the spectrum of 4-chlorostyrene.

  • The strong absorptions around 1080 cm⁻¹ and 1015 cm⁻¹ in the spectrum of the target diol are assigned to the C-O stretching vibrations of the secondary and primary alcohol groups, respectively. These are in good agreement with the C-O stretches observed for 1,2-ethanediol.

  • A strong band around 830 cm⁻¹ in the spectrum of this compound is a key diagnostic peak for para-disubstitution on a benzene ring , arising from the out-of-plane C-H bending vibration. This is also a prominent feature in the spectrum of 4-chlorostyrene.

  • The absorption around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration .

This comparative analysis demonstrates how the IR spectrum of a multifunctional compound is a superposition of the characteristic absorptions of its constituent parts.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of a viscous liquid or solid sample like this compound. ATR is the preferred method for such samples due to its minimal sample preparation requirements.[1]

Materials:

  • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample of this compound.

  • Spatula or pipette.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Workflow for ATR-FTIR Analysis:

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample Ready for Sample apply_pressure Apply Pressure (if solid) apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean_crystal_after Clean ATR Crystal collect_spectrum->clean_crystal_after Analysis Complete data_analysis Process and Analyze Data clean_crystal_after->data_analysis end End data_analysis->end

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This is crucial to avoid cross-contamination from previous samples.

  • Background Spectrum Collection: With the clean and empty ATR accessory in the sample compartment, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument optics, which will then be subtracted from the sample spectrum.

  • Sample Application:

    • For a solid sample, place a small amount of the this compound powder or crystal onto the center of the ATR crystal.

    • For a viscous liquid, use a pipette to apply a single drop to the crystal.

  • Applying Pressure (for solid samples): Use the ATR's pressure clamp to apply firm and even pressure to the solid sample, ensuring good contact with the crystal surface. Do not overtighten, as this can damage the crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Post-Analysis Cleaning: After the measurement is complete, remove the sample and clean the ATR crystal thoroughly as described in step 2.

  • Data Processing and Interpretation: Process the collected spectrum using the spectrometer's software. This may include baseline correction and peak picking. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups and confirm the structure of the compound.

Conclusion

The infrared spectrum of this compound is a unique fingerprint that provides a wealth of information about its molecular structure. By systematically analyzing the contributions of the diol and chlorophenyl moieties, and through comparison with simpler reference compounds, a confident structural assignment can be made. The characteristic broad O-H stretch, aromatic and aliphatic C-H stretches, aromatic C=C stretches, strong C-O stretches, and the diagnostic out-of-plane bending for para-substitution are all key features to identify. Adherence to a rigorous experimental protocol, such as the ATR-FTIR method detailed here, ensures the acquisition of high-quality, reproducible data essential for the stringent demands of research and development in the chemical and pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

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Establishing Reference Standards for the Analysis of 1-(4-Chlorophenyl)ethane-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the establishment of well-characterized reference standards is the cornerstone of analytical accuracy and regulatory compliance. This guide provides a comprehensive framework for the qualification of 1-(4-Chlorophenyl)ethane-1,2-diol as a reference standard. We will explore a multi-faceted analytical approach, comparing the utility of various techniques to ensure the identity, purity, and potency of this critical reagent. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound methodology for reference standard characterization.

The Imperative for a Well-Characterized Reference Standard

This compound (CAS: 7477-64-7, Molecular Formula: C₈H₉ClO₂, Molecular Weight: 172.61 g/mol ) is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] An unassailable reference standard is paramount for the accurate quantification of this analyte in raw materials, in-process samples, and final drug products. The qualification process, as outlined in this guide, adheres to the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a holistic evaluation of the candidate material.[2][3]

The establishment of a reference standard is a systematic process that culminates in the assignment of a purity value. This is typically achieved through a mass balance approach, where the levels of all potential impurities are summed and subtracted from 100%.[4] This guide will detail the analytical techniques required to identify and quantify these impurities.

Workflow for Reference Standard Qualification

The qualification of a this compound reference standard involves a battery of analytical tests designed to provide orthogonal data, thereby increasing confidence in the final assigned purity. The following diagram illustrates a typical workflow.

Reference Standard Qualification Workflow Workflow for this compound Reference Standard Qualification cluster_identity Identity Confirmation cluster_purity Purity Assessment (Mass Balance) cluster_comparison Comparative & Alternative Methods cluster_final Final Qualification NMR 1H and 13C NMR Purity Purity Assignment & Uncertainty Budget NMR->Purity MS Mass Spectrometry (MS) MS->Purity FTIR FT-IR Spectroscopy FTIR->Purity HPLC HPLC (Organic Impurities) HPLC->Purity GCMS GC-MS (Volatile Organics & Residual Solvents) GCMS->Purity KF Karl Fischer Titration (Water Content) KF->Purity TGA Thermogravimetric Analysis (Inorganic Impurities) TGA->Purity qNMR Quantitative NMR (qNMR) qNMR->Purity CE Capillary Electrophoresis (CE) CE->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA Candidate Candidate Material (this compound) Candidate->NMR Candidate->MS Candidate->FTIR Candidate->HPLC Candidate->GCMS Candidate->KF Candidate->TGA Candidate->qNMR Candidate->CE

Caption: A comprehensive workflow for the qualification of a this compound reference standard.

Identity Confirmation: A Spectroscopic Triad

The unambiguous confirmation of the chemical structure is the initial and most critical step in reference standard qualification. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled in their ability to elucidate the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, and the methylene protons, as well as the hydroxyl protons. The splitting patterns and integration of these signals provide definitive evidence for the connectivity of the molecule. For a similar compound, 1-(4-chlorophenyl)ethan-1-ol, the aromatic protons appear in the range of 7.2-7.4 ppm, the methine proton around 4.8 ppm, and the methyl protons around 1.4 ppm.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The presence of a chlorinated aromatic ring will influence the chemical shifts of the aromatic carbons. DFT studies on chlorinated compounds can aid in the prediction of ¹³C NMR chemical shifts.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate material and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra and assign all proton and carbon signals to the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte.

  • Electron Ionization (EI-MS): This technique will yield the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, the molecular ion would be expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio.[1]

  • Electrospray Ionization (ESI-MS): A softer ionization technique that will show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight with high accuracy.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). A suitable temperature program would be an initial temperature of 100°C, ramped to 280°C.

  • MS Detection: The GC is coupled to a mass spectrometer operating in EI mode. Acquire a full scan mass spectrum.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and key fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

  • A broad O-H stretching band around 3300-3400 cm⁻¹ (from the diol).

  • C-H stretching bands for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

  • C=C stretching bands for the aromatic ring (around 1400-1600 cm⁻¹).

  • A C-O stretching band (around 1050-1150 cm⁻¹).

  • A C-Cl stretching band (around 1000-1100 cm⁻¹).

Spectra of similar compounds like 1-(4-chlorophenyl) piperazine show characteristic peaks that can be used for comparison.[8]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Purity Assessment: A Multi-Pronged Approach

A comprehensive purity assessment involves the quantification of all potential impurities: organic, inorganic, and residual solvents, as well as water content.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and for quantifying related substances.[9][10] A well-developed and validated method is crucial for accurate results.[11][12][13]

Proposed HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is likely to provide good separation of the main component from its potential impurities.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[14][15][16]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the main peak and known impurities.
Linearity Analyze at least five concentrations over the range of LOQ to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at three concentration levels (e.g., 50%, 100%, 150%).Recovery between 98.0% and 102.0% for the assay.
Precision Repeatability (n=6) and intermediate precision (different days, analysts, equipment).RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).The LOQ should be at or below the reporting threshold (typically 0.05%).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is ideal for the analysis of volatile and semi-volatile organic impurities and for the quantification of residual solvents from the synthesis process. The high selectivity of mass spectrometry allows for confident identification of co-eluting peaks.[17][18]

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., DMSO) and use a headspace autosampler for injection.

  • GC Separation: Use a column suitable for residual solvent analysis (e.g., a G43 phase).

  • MS Detection: Operate the mass spectrometer in full scan mode to identify any unknown solvents and in selected ion monitoring (SIM) mode for quantification of known solvents.

  • Quantification: Use an external standard calibration for each identified solvent.

Karl Fischer Titration for Water Content

Karl Fischer titration is the gold standard for the determination of water content in solid samples.[19][20] Both volumetric and coulometric methods can be employed, with the latter being more suitable for low water content.[21][22][23]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Ensure the titration cell is dry and the reagent is in good condition.

  • Sample Analysis: Accurately weigh a suitable amount of the reference standard and introduce it into the titration cell.

  • Titration: The instrument will automatically titrate the water and calculate the water content.

  • System Suitability: Verify the system's performance using a certified water standard.

Thermogravimetric Analysis (TGA) for Non-Volatile Impurities and Residual Solvents

TGA measures the change in mass of a sample as a function of temperature.[24][25] It can be used to determine the content of residual solvents and to estimate the amount of non-volatile inorganic impurities (residue on ignition).[9][15][26]

Experimental Protocol: TGA

  • Sample Preparation: Place a small, accurately weighed amount of the sample into the TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

  • Data Analysis: Analyze the resulting thermogram for mass loss steps corresponding to the volatilization of solvents and decomposition of the organic material. The final remaining mass corresponds to inorganic impurities.

Comparative and Alternative Analytical Methodologies

To ensure the robustness of the reference standard qualification, it is beneficial to employ orthogonal analytical techniques.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for the direct determination of purity without the need for a specific reference standard of the same compound.[27][28][29] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[1][16][22][30][31][32]

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh the candidate material and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. Dissolve in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (long relaxation delay, 90° pulse angle).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Capillary Electrophoresis (CE)

CE offers a different separation mechanism compared to HPLC and can be a powerful tool for impurity profiling, especially for charged or highly polar compounds.[24][26][27] It provides high separation efficiency and requires minimal sample and solvent.[26][27]

Proposed CE Method:

  • Capillary: Fused-silica capillary.

  • Buffer: A borate or phosphate buffer at a pH that ensures the analyte and potential impurities are charged.

  • Detection: UV detection is the most common, but coupling with a mass spectrometer (CE-MS) can provide structural information on impurities.

Data Synthesis and Purity Assignment

The final step is to consolidate all the data to assign a purity value to the this compound reference standard.

Purity Calculation (Mass Balance):

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

The purity value should be reported with an associated uncertainty, which is calculated by combining the uncertainties from each individual measurement.

The culmination of this rigorous analytical endeavor is the generation of a comprehensive Certificate of Analysis (CoA). The CoA should include all the experimental data, the assigned purity value with its uncertainty, and recommended storage conditions and re-test date.

Conclusion

Establishing a reference standard for this compound requires a meticulous and multi-faceted analytical approach. The combination of spectroscopic techniques for identity confirmation and a suite of chromatographic and other methods for purity assessment provides the necessary scientific rigor to ensure the quality and reliability of the standard. The comparison with orthogonal techniques like qNMR and CE further strengthens the confidence in the assigned purity value. This comprehensive guide provides a robust framework for researchers and scientists to qualify this and other similar materials, ultimately contributing to the quality and safety of pharmaceutical products.

References

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  • Cambridge Polymer Group. Thermal Gravimetric Analysis (TGA). Available from: [Link]

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  • BIPM. qNMR. Available from: [Link]

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  • YouTube. #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (30 Jan 2026). 2026-01-30. Available from: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-(4-Chlorophenyl)ethane-1,2-diol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to a deep responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-Chlorophenyl)ethane-1,2-diol, grounding procedural guidance in established safety protocols and scientific principles.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

This compound is a chlorinated organic compound with a distinct set of hazards that must be managed appropriately. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple risks.[3]

Key Chemical and Hazard Information

PropertyInformationSource
IUPAC Name This compound[3]
Molecular Formula C₈H₉ClO₂[3]
Molecular Weight 172.61 g/mol [3]
Appearance Solid Powder[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3]
GHS Pictograms Danger[3]

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[5] This is a critical distinction, as regulatory frameworks, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate specific management and disposal protocols for halogenated organic wastes.[6][7][8]

Part 2: In-Lab Waste Collection and Segregation Protocol

The principle of waste segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[1][9][10] Mixing incompatible waste streams can lead to exothermic reactions, the release of toxic gases, or fire.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container made of a material chemically compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[11]

    • Ensure the container is clean and dry before the first addition of waste.

  • Designate as "Halogenated Organic Waste":

    • This waste stream must be kept separate from all other types of chemical waste.[5]

    • DO NOT MIX with:

      • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

      • Acids or bases.

      • Oxidizers or reactive metals.

  • Properly Label the Container:

    • Clear and accurate labeling is a regulatory requirement and essential for safety.[1][11] The label must be affixed to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound " and any other components in the waste stream.

      • The appropriate hazard pictograms (Corrosion, Health Hazard, Exclamation Mark).[3]

      • The "Accumulation Start Date" (the date the first waste is added).

      • The name and contact information of the responsible researcher or laboratory.

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel, away from drains, heat sources, and high-traffic areas.[9][12]

    • Utilize secondary containment (such as a spill tray) to capture any potential leaks.[9]

Part 3: Final Disposal Pathway

Under RCRA regulations, the disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratories are prohibited from disposing of such chemicals via the sewer system or in regular trash.[13][14]

  • Recommended Method: Incineration The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[2][6][15] This process offers several key advantages:

    • Complete Destruction: It breaks down the organic molecule into simpler, less toxic compounds like carbon dioxide, water, and hydrogen chloride.

    • Environmental Protection: When equipped with appropriate scrubbers and filters, modern incinerators can safely neutralize acidic gases and capture particulate matter, minimizing environmental release.[6]

  • Engaging a Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a professional hazardous waste disposal service.[1] Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form that details the contents of your labeled container.[14]

Part 4: Decontamination and Spill Management

Proper decontamination of lab equipment and effective spill response are crucial to prevent unintended exposure and cross-contamination.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Carefully rinse the contaminated item with a suitable solvent (e.g., acetone) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as halogenated organic hazardous waste.

  • Washing: Wash the item thoroughly with warm water and a laboratory detergent.[16]

  • Final Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to dry completely before storage or reuse.[16]

Spill Response Protocol:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. For larger spills, a face shield and respiratory protection may be necessary.[17]

  • Contain the Spill: Use absorbent materials (e.g., spill pads or vermiculite) to surround and cover the spill, preventing its spread.[18]

  • Collect Contaminated Materials: Carefully collect all absorbent materials, contaminated PPE, and any other items used for cleanup.[14]

  • Package and Label as Waste: Place all collected materials into a designated hazardous waste container. The container must be labeled as "Hazardous Waste" and include the name of the spilled chemical.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the surface as described in the procedure above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 External Disposal Process cluster_2 Contingency: Spill A Waste Generation (e.g., reaction byproduct, expired chemical) B Identify as Hazardous Waste (GHS: H302, H315, H318, H335) A->B C Classify as Halogenated Organic Waste (Contains Carbon-Chlorine Bond) B->C D Segregate in Dedicated Container (Chemically compatible, sealed) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) D->E F Store in Satellite Accumulation Area (Secure, secondary containment) E->F G Request Waste Pickup (Follow Institutional EHS Protocol) F->G Container is full or per time limit H Transfer to Licensed Waste Hauler G->H I Transport to TSDF* H->I J Final Disposal: High-Temperature Incineration I->J S1 Spill Occurs S2 Contain & Absorb Spill (Use appropriate PPE) S1->S2 S3 Collect Contaminated Materials S2->S3 S4 Package & Label as Hazardous Waste S3->S4 S4->G Enter main waste stream caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for safe handling and disposal of this compound.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.